molecular formula C13H12O B1268882 [1,1'-Biphenyl]-3-ylmethanol CAS No. 69605-90-9

[1,1'-Biphenyl]-3-ylmethanol

Cat. No.: B1268882
CAS No.: 69605-90-9
M. Wt: 184.23 g/mol
InChI Key: WGUZZTGZDPJWSG-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3-ylmethanol is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUZZTGZDPJWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345302
Record name 3-Biphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69605-90-9
Record name 3-Biphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[1,1'-Biphenyl]-3-ylmethanol is a pivotal organic compound featuring a biphenyl scaffold, a structural motif prevalent in medicinal chemistry, materials science, and fine chemical synthesis.[1][2] The biphenyl framework provides a rigid yet conformationally flexible backbone, while the hydroxymethyl group at the 3-position offers a reactive site for a multitude of chemical transformations. This unique combination makes it a valuable building block for constructing complex molecular architectures, from biologically active pharmaceutical ingredients (APIs) to advanced organic materials.[2][3]

This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, explore robust synthetic methodologies, detail its spectroscopic signature, and discuss its reactivity and applications, grounding all information in established scientific principles and protocols.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. This compound is a solid at room temperature, with its biphenyl core contributing to a relatively high melting and boiling point.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 69605-90-9
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol Calculated
Melting Point 49.1-49.9 °C
Boiling Point 334.8 °C at 760 mmHg
Appearance Solid
InChI Key WGUZZTGZDPJWSG-UHFFFAOYSA-N

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound can be approached from two primary strategic directions: constructing the biphenyl core via cross-coupling or functional group manipulation of a pre-existing biphenyl scaffold. Both methods offer distinct advantages depending on the availability of starting materials and the desired scale of the reaction.

Pathway A: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, making it an exemplary method for constructing the biphenyl core.[4][5][6] This reaction is prized for its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of its boronic acid reagents.[5]

Causality and Mechanism: The catalytic cycle, illustrated below, is the engine of this transformation. It begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base) and culminates in reductive elimination, which forges the new C-C bond and regenerates the Pd(0) catalyst.[5][7] The choice of ligand, base, and solvent is critical for optimizing reaction efficiency and yield.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr Base RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling [5][8]

This protocol provides a generalized procedure. Optimization of catalyst, base, and solvent may be required for specific substrates.

  • Reaction Setup: In a flame-dried round-bottom flask, combine 3-bromobenzyl alcohol (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add an anhydrous solvent system (e.g., a 3:1 mixture of toluene and ethanol) followed by an aqueous solution of a base (e.g., 2M Na₂CO₃).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.[5]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Pathway B: Reduction of a Carbonyl Precursor

An alternative and equally viable strategy involves the reduction of a readily available carbonyl compound, such as [1,1'-biphenyl]-3-carbaldehyde or a corresponding carboxylic acid derivative.[9] This pathway is advantageous when the substituted biphenyl starting material is more accessible than the individual aryl halides and boronic acids.

Causality and Reagent Choice: The selection of the reducing agent is paramount and depends on the nature of the carbonyl group.

  • For Aldehydes/Ketones: Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for reducing aldehydes and ketones to alcohols.[8] It is often preferred for its safety and ease of handling in alcoholic solvents.

  • For Carboxylic Acids/Esters: Lithium aluminum hydride (LiAlH₄ or LAH) is a much stronger reducing agent required for the conversion of carboxylic acids and esters to primary alcohols.[10] LAH reactions must be conducted under strictly anhydrous conditions due to its violent reactivity with water. Borane (BH₃) complexes are also effective for reducing carboxylic acids.[10]

Synthesis_Workflow cluster_A Pathway A: Cross-Coupling cluster_B Pathway B: Reduction A1 3-Bromobenzyl Alcohol + Phenylboronic Acid A2 Suzuki-Miyaura Coupling A1->A2 Pd Catalyst, Base Product This compound A2->Product B1 [1,1'-Biphenyl]-3-carbaldehyde B2 Chemical Reduction B1->B2 e.g., NaBH₄ B2->Product

Diagram 2: General synthetic workflows for this compound.

Protocol 2.2: Reduction of [1,1'-biphenyl]-3-carbaldehyde [8]

  • Dissolution: Dissolve [1,1'-biphenyl]-3-carbaldehyde (1.0 eq.) in a suitable alcoholic solvent, such as methanol or ethanol, in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise over 10-15 minutes, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete.

  • Quenching: Carefully quench the reaction by slowly adding cold water, followed by dilute HCl to neutralize excess NaBH₄ and decompose the borate esters.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol, which can be further purified if necessary.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed molecular fingerprint of this compound.[11][12]

TechniqueCharacteristic Signals / PeaksInterpretation
¹H NMR ~7.2-7.6 ppm (m, 9H)~4.7 ppm (s, 2H)~1.6-2.0 ppm (br s, 1H)Aromatic protons of the biphenyl system.Benzylic methylene protons (-CH₂-OH).Hydroxyl proton (-OH).
¹³C NMR ~141-143 ppm (2C)~125-129 ppm (multiple C)~65 ppm (1C)Quaternary carbons at the biphenyl linkage.Aromatic CH carbons.Benzylic carbon (-CH₂-OH).
IR Spectroscopy 3500–3200 cm⁻¹ (broad)3100–3000 cm⁻¹ (sharp)~1600, 1480 cm⁻¹O-H stretching of the alcohol group.[13][14]C-H stretching of the aromatic rings.[14]C=C stretching within the aromatic rings.[14]
Mass Spectrometry M⁺ at m/z = 184Fragment at m/z = 167Fragment at m/z = 155Molecular ion peak.[M-OH]⁺, loss of the hydroxyl radical.[M-CH₂OH]⁺, loss of the hydroxymethyl group.

Note: Exact NMR chemical shifts can vary depending on the deuterated solvent used. Data are predictive and should be confirmed experimentally.[15]

Chemical Reactivity and Applications

The biphenyl core is relatively stable, making the primary alcohol the main site of reactivity. This functional group serves as a handle for further synthetic elaboration, particularly in the development of pharmaceuticals and functional materials.[2][4]

Oxidation to Aldehyde

A key reaction of this compound is its oxidation to the corresponding aldehyde, [1,1'-biphenyl]-3-carbaldehyde. This transformation is crucial for synthesizing molecules where a carbonyl group is required for subsequent reactions like imine formation or Wittig reactions. Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed to prevent over-oxidation to the carboxylic acid.

Oxidation_Reaction Reactant This compound (Primary Alcohol) Product [1,1'-Biphenyl]-3-carbaldehyde (Aldehyde) Reactant->Product [O] (e.g., PCC, DMP)

Diagram 3: Oxidation of this compound to its corresponding aldehyde.

Applications in Drug Discovery

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry.[1] It is found in numerous approved drugs and clinical candidates. Biphenyl-containing molecules are known to interact with a variety of biological targets. For example, some biphenyl derivatives have been investigated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[16] The ability to functionalize this compound allows for the systematic exploration of structure-activity relationships (SAR) in the design of novel therapeutic agents.

Safety and Handling

While specific toxicity data for this compound is limited, standard laboratory safety precautions for handling aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible substances and oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to [1,1'-Biphenyl]-3-ylmethanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of [1,1'-Biphenyl]-3-ylmethanol, a key biaryl scaffold with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, synthesis, purification, characterization, and its role as a crucial building block in the creation of novel therapeutics.

Core Chemical Identifiers and Physicochemical Properties

This compound is a biphenyl derivative characterized by a hydroxymethyl group at the 3-position of one of the phenyl rings. This seemingly simple structure provides a versatile platform for the synthesis of more complex molecules.

Table 1: Core Identifiers for this compound

IdentifierValue
CAS Number 69605-90-9
IUPAC Name This compound
Synonyms 3-(Hydroxymethyl)biphenyl, (3-Phenylphenyl)methanol
Chemical Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)CO
InChI Key WGUZZTGZDPJWSG-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Form Solid[1]
Melting Point 49.1-49.9 °C[2]
Boiling Point 334.8 °C at 760 mmHg[2]
Topological Polar Surface Area (TPSA) 20.23 Ų[3]
logP (octanol-water partition coefficient) 2.34 - 3.32[3]
Storage Temperature Room Temperature[1][2]

Synthesis of this compound: A Focus on Suzuki-Miyaura Coupling

The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. The most prevalent and efficient method for preparing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction offers high yields, excellent functional group tolerance, and a broad substrate scope.

The general strategy involves the coupling of an aryl halide or triflate with an organoboron species, typically a boronic acid or a boronic acid ester. For the synthesis of this compound, two primary retrosynthetic disconnections are viable, as illustrated below.

Caption: Retrosynthetic analysis of this compound via Suzuki coupling.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling (Route A)

This protocol outlines the synthesis of this compound from (3-bromophenyl)methanol and phenylboronic acid. This route is often preferred due to the commercial availability and relative stability of the starting materials.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (3-bromophenyl)methanol (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%), and a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system. A biphasic mixture, such as toluene/ethanol/water or dioxane/water, is commonly employed to dissolve both the organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 °C to reflux for a period of 2 to 24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

G cluster_workflow Synthetic Workflow Start Reaction Setup Solvent Solvent Addition Start->Solvent Reaction Heating & Monitoring Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification

Caption: General workflow for the synthesis of this compound.

Purification and Characterization

Purification

The crude product obtained from the synthesis is typically purified by silica gel column chromatography.

Step-by-Step Methodology:

  • Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) is packed into a chromatography column.

  • Sample Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column or dissolved in a minimal amount of a suitable solvent and wet-loaded.

  • Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane. The fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Isolation: The pure fractions are combined and the solvent is removed under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Table 3: Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessmentAromatic protons in the range of 7.2-7.6 ppm, a singlet for the benzylic CH₂ protons around 4.7 ppm, and a broad singlet for the hydroxyl proton.
¹³C NMR Confirmation of the carbon skeletonAromatic carbons in the range of 120-145 ppm and a signal for the benzylic carbon around 65 ppm.
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (184.23 g/mol ).
Infrared (IR) Spectroscopy Identification of functional groupsA broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[2] It is classified as harmful if swallowed (H302).[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Drug Discovery and Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The presence of two phenyl rings allows for diverse substitution patterns to optimize interactions with biological targets. This compound serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential.

The hydroxymethyl group is a versatile handle for further chemical modifications. It can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ester or ether linkages to connect to other molecular fragments.

A notable application of derivatives of this compound is in the development of small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in cancer therapy.[4][5][6] For example, compounds incorporating the biphenyl-3-ylmethoxy moiety have shown potent inhibitory activity against the PD-1/PD-L1 pathway, leading to enhanced anti-tumor immunity in preclinical models.[4][5][6]

G cluster_applications Applications in Drug Discovery StartingMaterial This compound Modification Chemical Modification (Oxidation, Substitution, etc.) StartingMaterial->Modification Derivatives Biphenyl-3-ylmethoxy Derivatives Modification->Derivatives Target Biological Target (e.g., PD-L1) Derivatives->Target Therapeutic Therapeutic Candidate Target->Therapeutic

Caption: Role of this compound in the drug discovery pipeline.

Conclusion

This compound is a fundamentally important building block in organic synthesis with direct relevance to the fields of medicinal chemistry and materials science. Its efficient synthesis, typically via Suzuki-Miyaura coupling, and the versatility of its hydroxymethyl group make it an attractive starting material for the creation of complex molecular architectures. The demonstrated success of its derivatives as potent inhibitors of key biological targets underscores its continued importance in the quest for novel therapeutics. This guide provides a solid foundation for researchers to understand and utilize this valuable chemical entity in their scientific endeavors.

References

[1,1'-Biphenyl]-3-ylmethanol molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Conformation of [1,1'-Biphenyl]-3-ylmethanol

Introduction: The Significance of the Biphenyl Scaffold

This compound is a biaryl compound featuring two phenyl rings linked by a central carbon-carbon single bond, with a hydroxymethyl (-CH2OH) substituent at the meta-position of one ring. While seemingly simple, this molecule serves as a crucial building block and structural motif in numerous fields, most notably in drug discovery and materials science. Biphenyl-containing molecules are prevalent in top-selling pharmaceuticals, where the biphenyl core acts as a rigid, yet conformationally adaptable, scaffold for positioning pharmacophoric elements in three-dimensional space.[1][2] The conformational behavior of this scaffold is paramount as it directly dictates the molecule's shape, and thus its ability to interact with biological targets such as enzymes and receptors.

This guide provides a detailed exploration of the molecular structure and conformational landscape of this compound. As a Senior Application Scientist, the focus will be not only on the structural parameters but also on the underlying physical principles and the synergistic application of computational and experimental methodologies required for a comprehensive analysis. We will delve into the causality behind experimental choices and present self-validating protocols for researchers, scientists, and drug development professionals aiming to understand and manipulate this versatile chemical entity.

Section 1: The Conformational Dichotomy of the Biphenyl Core

The conformational preferences of any biphenyl derivative are dominated by the rotation around the central C1-C1' single bond. This rotation is governed by a delicate and well-studied balance between two opposing energetic factors: π-conjugation and steric repulsion.[3][4]

  • π-Conjugation: A planar arrangement, where the dihedral angle between the two rings is 0°, allows for maximum overlap of the π-electron systems of both rings. This delocalization of electrons is energetically favorable.[5]

  • Steric Repulsion: In a planar conformation, the hydrogen atoms at the ortho-positions (C2, C6, C2', and C6') experience significant van der Waals repulsion, creating steric strain that destabilizes the molecule.[5][6]

This energetic trade-off results in a twisted, non-planar ground-state conformation for unsubstituted biphenyl.[7] The molecule sacrifices some conjugative stability to alleviate the more significant steric clash. The energy profile of this rotation features two barriers: a higher barrier at 0° (planar) due to steric clash and a slightly lower barrier at 90° (perpendicular) due to the complete loss of π-conjugation.[5][8]

cluster_0 Factors Influencing Biphenyl Conformation Conformation Conformation Planar Planar Planar->Conformation Contributes to Twisted Twisted Twisted->Conformation Contributes to Pi_Conjugation π-Conjugation (Favorable) Pi_Conjugation->Planar Favors Steric_Hindrance Steric Hindrance (Unfavorable) Steric_Hindrance->Twisted Favors

Caption: The balance between π-conjugation and steric hindrance.

Quantitative Energetic Landscape

Experimental and high-level computational studies on unsubstituted biphenyl provide a quantitative basis for understanding its conformational energetics.

ParameterExperimental Value (Gas Phase)Typical Calculated Value (High-Level Theory)Reference(s)
Equilibrium Dihedral Angle 44.4° ± 1.2°~43°[1][5]
Rotational Barrier at 0° 6.0 ± 2.1 kJ/mol~8.0 kJ/mol[5][8][9]
Rotational Barrier at 90° 6.5 ± 2.0 kJ/mol~8.3 kJ/mol[5][8][9]

Section 2: Molecular Structure of this compound

The introduction of a hydroxymethyl group at the 3-position (meta) does not introduce significant direct steric hindrance that would drastically alter the fundamental biphenyl torsional profile. Unlike an ortho-substituent, it does not directly clash with groups on the adjacent ring during rotation.[7] However, it significantly impacts the molecule's electronic distribution, polarity, and potential for intermolecular interactions, which can influence conformational preferences, especially in condensed phases.

cluster_mol This compound C1 C1 C2 C2 C1->C2 C1p C1' C1->C1p Torsional Angle (φ) C3 C3 C2->C3 C4 C4 C3->C4 CH2 CH₂ C3->CH2 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p C6p C6' C5p->C6p C6p->C1p OH OH CH2->OH

Caption: Structure of this compound with the key torsional angle highlighted.

The key structural parameter remains the C2-C1-C1'-C2' dihedral angle (φ). While the minimum energy angle is expected to be similar to that of unsubstituted biphenyl (~44°), the precise value and the rotational barriers must be determined through the specific analytical methods detailed below. The -CH2OH group adds two additional rotatable bonds (C3-CH2 and CH2-O), increasing the molecule's conformational complexity, particularly concerning its orientation relative to the phenyl ring.

Section 3: A Hybrid Approach to Conformational Analysis

A complete understanding of the conformational landscape of a flexible molecule like this compound requires a synergistic approach, integrating computational modeling with experimental validation. Computational methods allow for the exploration of the entire potential energy surface, while experimental techniques provide data on the molecule's actual structure in a specific environment (solution or solid state).[10][11]

cluster_workflow Conformational Analysis Workflow start Define Molecule: This compound comp_chem Computational Chemistry (DFT/MM) start->comp_chem exp_val Experimental Validation start->exp_val pes_scan Potential Energy Surface Scan comp_chem->pes_scan minima Identify Energy Minima & Transition States pes_scan->minima comparison Compare & Correlate Results minima->comparison xray X-ray Crystallography (Solid State) exp_val->xray nmr NMR Spectroscopy (Solution State) exp_val->nmr xray->comparison nmr->comparison model Refined Conformational Model comparison->model

Caption: Integrated workflow for conformational analysis.

Computational Approaches: Mapping the Energy Landscape

Causality: Experimental methods typically capture either a single, solid-state conformation (X-ray) or a population-weighted average in solution (NMR).[12][13] They do not easily reveal the energy barriers between conformations. Computational chemistry is employed to construct a potential energy surface (PES), providing a complete map of all possible conformations and the energetic cost of transitioning between them.[11]

Protocol: Potential Energy Surface (PES) Scan via Density Functional Theory (DFT)

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the nearest local energy minimum.

    • Method Justification: A well-optimized starting structure is critical for an accurate scan. A DFT functional like B3LYP with a Pople-style basis set (e.g., 6-31G(d)) offers a robust balance of accuracy and computational efficiency for molecules of this size.[5][9]

  • Scan Definition: Define the C2-C1-C1'-C2' dihedral angle as the reaction coordinate.

  • Relaxed PES Scan: Initiate a "relaxed" scan. The defined dihedral angle is constrained and rotated in discrete steps (e.g., 10° increments from 0° to 180°). At each step, the energy of the molecule is calculated after allowing all other geometric parameters (bond lengths, other angles) to fully relax.

    • Self-Validation: A relaxed scan is crucial. A rigid scan (where only the dihedral angle changes) would produce artificially high energies due to unalleviated steric clashes.

  • Data Analysis: Plot the calculated relative energy versus the dihedral angle. The lowest point on the curve corresponds to the global minimum energy conformation, while peaks represent the transition states (rotational barriers).

Experimental Validation: Grounding Theory in Reality

Causality: Computational models are performed on an isolated molecule in a vacuum (in silico). Experimental validation is essential to understand how the molecule behaves in a real-world environment, subject to intermolecular forces like crystal packing or solvent interactions.

Method 1: Single-Crystal X-ray Crystallography (Solid-State Analysis)

This technique provides the most definitive structural data for a molecule in the crystalline state.[14]

Protocol: Structure Determination by X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it within an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays while being rotated, and the resulting diffraction pattern is recorded by a detector.[14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, atomic positions are determined and refined to yield a final, highly precise molecular structure.

    • Trustworthiness: The final refined structure will have associated quality metrics (e.g., R-factor) that indicate how well the model fits the experimental data. This provides a self-validating check on the quality of the determined structure.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State Analysis)

NMR provides insight into the average conformation and dynamic behavior of the molecule in solution.[13][15]

Protocol: Conformational Averaging by ¹H and ¹³C NMR

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be used to probe environmental effects on conformation.

  • Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra.

  • Data Interpretation:

    • At room temperature, the rotation around the biphenyl C-C bond is typically fast on the NMR timescale. Therefore, the observed chemical shifts for symmetrically related protons and carbons (e.g., on the unsubstituted ring) will be an average of their environments in the different rotational conformers.

    • The complexity of the aromatic region in the ¹H NMR spectrum can provide qualitative clues. Significant dispersion of signals may suggest a locked or slow-exchanging conformation, though this is unlikely for this specific molecule at room temperature.

    • Advanced Application: For systems with higher rotational barriers (atropisomers), variable-temperature (VT) NMR can be used to "freeze out" the rotation, leading to the decoalescence of averaged signals into separate signals for each conformer.[16]

Section 4: Relevance in Drug Development

The conformational properties of this compound are directly translatable to the design of bioactive molecules.

  • Pharmacophore Scaffolding: The biphenyl unit provides a spatially defined and synthetically accessible scaffold. The torsional angle dictates the relative orientation of substituents on the two rings. By modifying substituents, medicinal chemists can fine-tune this angle to optimize the presentation of pharmacophoric groups to a biological target.[17]

  • Receptor Interaction: The preferred non-planar conformation creates a distinct three-dimensional shape that is critical for molecular recognition. A planar biphenyl would present a very different profile for interaction within a binding pocket.

  • Hydrogen Bonding: The 3-ylmethanol group is a key interaction point. Its spatial position, determined by the biphenyl torsion, and its own rotational freedom are critical for forming directional hydrogen bonds with protein residues, which are often essential for high-affinity binding.

Conclusion

The molecular structure of this compound is defined by its biphenyl core, which adopts a twisted, non-planar conformation with a dihedral angle of approximately 44-45°. This conformation represents the lowest energy state in a delicate balance between stabilizing π-conjugation and destabilizing steric repulsion. The 3-ylmethanol substituent, while not sterically dominant, critically influences the molecule's polarity and interaction potential.

A comprehensive conformational analysis is not achievable through a single technique. It demands a robust, integrated strategy that leverages the predictive power of computational chemistry to map the entire energy landscape and the definitive validation of experimental methods like X-ray crystallography and NMR spectroscopy to ground these models in the context of the solid and solution phases, respectively. For professionals in drug discovery, a thorough understanding of these structural and conformational dynamics is an indispensable prerequisite for the rational design of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to [1,1'-Biphenyl]-3-ylmethanol, a key structural motif in various pharmacologically active compounds and advanced materials. The document details the core methodologies, including Suzuki-Miyaura coupling and Grignard reactions, followed by functional group transformations. Emphasis is placed on detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a biphenyl derivative characterized by a hydroxymethyl group at the 3-position of one of the phenyl rings. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the introduction of a reactive hydroxymethyl group provides a versatile handle for further chemical modifications. This guide will explore the most prevalent and efficient strategies for the synthesis of this important building block.

Core Synthetic Strategies

The construction of the central biphenyl C-C bond is the cornerstone of any synthesis of this compound. The two most prominent methods for achieving this are the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. Once the biphenyl core is established, the hydroxymethyl group is typically introduced or unmasked through a reduction of a corresponding aldehyde or carboxylic acid.

Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. This approach offers high functional group tolerance and generally proceeds under mild reaction conditions.[1][2]

There are two main variations of the Suzuki coupling route for the synthesis of this compound:

  • Route A1: Coupling followed by Reduction: This involves the Suzuki coupling of a 3-halo-substituted benzoic acid or benzaldehyde with phenylboronic acid to form the corresponding biphenyl derivative, which is then reduced to the target alcohol.

  • Route A2: Direct Coupling of a Benzyl Alcohol Derivative: This route involves the direct Suzuki coupling of a 3-halobenzyl alcohol with phenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Grignard Reaction Route

The Grignard reaction provides a classical and effective method for forming carbon-carbon bonds. This route typically involves the reaction of a phenylmagnesium halide with a 3-substituted benzaldehyde or a related derivative.

The synthesis of this compound via a Grignard reaction can be conceptualized as a two-step process: the formation of the Grignard reagent and its subsequent reaction with an electrophile.

Grignard_Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Workup and Reduction Bromobenzene Bromobenzene Phenylmagnesium Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium Bromide Mg Turnings Mg Turnings Mg Turnings->Phenylmagnesium Bromide Anhydrous Ether Anhydrous Ether Anhydrous Ether->Phenylmagnesium Bromide Intermediate Alkoxide Intermediate Alkoxide Phenylmagnesium Bromide->Intermediate Alkoxide 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-Bromobenzaldehyde->Intermediate Alkoxide [1,1'-Biphenyl]-3-carbaldehyde [1,1'-Biphenyl]-3-carbaldehyde Intermediate Alkoxide->[1,1'-Biphenyl]-3-carbaldehyde Acidic Workup Acidic Workup Acidic Workup This compound This compound [1,1'-Biphenyl]-3-carbaldehyde->this compound Reduction Reduction (e.g., NaBH4) Reduction (e.g., NaBH4)

Workflow for Grignard-based synthesis of the target molecule.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key synthetic steps, along with tabulated quantitative data for comparison.

Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Phenylboronic Acid

This protocol describes the synthesis of [1,1'-biphenyl]-3-carboxylic acid, a key intermediate that can be subsequently reduced to this compound.

Experimental Protocol:

To a round-bottomed flask are added 3-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL), is then added. The reaction mixture is heated to 90-100 °C and stirred vigorously for 12-24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]

ParameterValue
Reactants 3-Bromobenzoic acid, Phenylboronic acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/Water
Temperature 90-100 °C
Time 12-24 h
Yield Typically high (often >90%)[4]
Reduction of [1,1'-biphenyl]-3-carboxylic acid

The carboxylic acid intermediate can be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LAH).[5][6]

Experimental Protocol:

In a flame-dried, three-necked flask under an inert atmosphere, a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C. A solution of [1,1'-biphenyl]-3-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise to the LAH suspension. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water. The resulting granular precipitate is filtered off, and the filtrate is concentrated under reduced pressure to afford the crude this compound, which can be further purified by column chromatography.[7][8]

ParameterValue
Reactant [1,1'-biphenyl]-3-carboxylic acid
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Time 2-4 h
Yield High (typically >90%)[7]
Reduction of [1,1'-biphenyl]-3-carbaldehyde

If the synthesis proceeds through the aldehyde intermediate, a milder reducing agent such as sodium borohydride (NaBH₄) can be employed.

Experimental Protocol:

To a solution of [1,1'-biphenyl]-3-carbaldehyde (1.0 eq.) in methanol or ethanol at 0 °C, sodium borohydride (1.1 eq.) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

ParameterValue
Reactant [1,1'-biphenyl]-3-carbaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to room temperature
Time 1.5-2.5 h
Yield High (typically >95%)
Grignard Reaction of Phenylmagnesium Bromide with 3-Bromobenzaldehyde

This protocol outlines the formation of the biphenyl C-C bond via a Grignard reaction, leading to an intermediate that is subsequently reduced.

Experimental Protocol:

Part A: Preparation of Phenylmagnesium Bromide In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, magnesium turnings (1.2 eq.) are placed. The system is flushed with an inert gas. A solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, the mixture is refluxed for 30-60 minutes to ensure complete formation of the Grignard reagent.[9][10]

Part B: Reaction with 3-Bromobenzaldehyde and Workup The freshly prepared phenylmagnesium bromide solution is cooled to 0 °C. A solution of 3-bromobenzaldehyde (0.9 eq.) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude [1,1'-biphenyl]-3-carbaldehyde, which can be purified and then reduced as described in section 3.3.

ParameterValue
Reactants Bromobenzene, Magnesium, 3-Bromobenzaldehyde
Solvent Anhydrous Diethyl Ether
Temperature Reflux (Grignard formation), 0 °C to RT (addition)
Time 2-4 h
Yield Moderate to high for the two steps

Conclusion

The synthesis of this compound can be effectively achieved through several reliable and well-established synthetic routes. The Suzuki-Miyaura coupling offers a versatile and high-yielding approach, particularly when starting from a carboxylic acid or aldehyde precursor that is subsequently reduced. The Grignard reaction provides a classic alternative for the key C-C bond formation. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale, and functional group compatibility. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

The Multifaceted Biological Activities of Biphenyl Methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Among these, biphenyl methanol derivatives have emerged as a promising class of molecules with a diverse range of therapeutic applications. This technical guide provides an in-depth exploration of the core biological activities of biphenyl methanol derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Anticancer Activity

Biphenyl derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[2][3]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic effects of selected biphenyl derivatives against various human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values are indicative of higher potency.

Compound Name/ClassCancer Cell LineIC₅₀ (µM)Reference
Hydroxylated Biphenyl Compound 11Melanoma1.7 ± 0.5[2][3]
Hydroxylated Biphenyl Compound 12Melanoma2.0 ± 0.7[2][3]
2,2'-Disubstituted Unsymmetrical BiphenylsDU145, A547, KB, KB-Vin0.04 - 3.23[1]
Biphenyl-based Tetrazole Derivative (5n)HepG220.35[1]
Biphenyl-based Tetrazole Derivative (5j)MCF-722.14[1]
Biphenyl-based Tetrazole Derivative (5o)HepG221.87[1]
Biphenyl Pyrazoline Derivative 21MDA-MB-231 (Breast)Not specified, but noted for activity[4]
Signaling Pathway for Apoptosis Induction

Several biphenyl derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins.

Intrinsic Apoptosis Pathway Induced by Biphenyl Derivatives Biphenyl_Derivatives Biphenyl Methanol Derivatives Bax Bax (Pro-apoptotic) Biphenyl_Derivatives->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Biphenyl_Derivatives->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by Biphenyl Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Testing

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl methanol derivatives and a vehicle control.[1]

  • Incubation: Incubate the plates for an additional 48 to 72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Workflow of the MTT Assay for Cytotoxicity Testing Start Start: Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Biphenyl Derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (e.g., 4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Measure Absorbance (e.g., 570 nm) Add_Solubilizer->Read_Absorbance End End: Determine Cell Viability and IC₅₀ Read_Absorbance->End

Caption: Workflow of the MTT Assay for Cytotoxicity Testing.[1]

Antimicrobial Activity

Biphenyl derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[5][6] The lipophilic nature of some biphenyl methanol derivatives may allow them to disrupt bacterial cell membrane integrity, leading to cell death.[7]

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the antimicrobial potency of a compound. Lower MIC values indicate greater efficacy.

Compound ClassMicroorganismMIC (µg/mL)Reference
Biphenyl Tetrazole DerivativesEscherichia coli15.6[8]
Biphenyl Tetrazole DerivativesPseudomonas aeruginosa0.62 - 2.5 (mg/mL)[8]
Biphenyl Tetrazole DerivativesStaphylococcus aureus15.6[8]
Biphenyl and Dibenzofuran DerivativesGram-positive bacteriaas low as 3.13[9]
Methanol Extracts of Medicinal PlantsVarious bacteria0.6 - 5000[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific microorganism.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial twofold dilutions of the biphenyl methanol derivative in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Broth Microdilution Assay for MIC Determination Start Start: Standardized Microbial Inoculum Serial_Dilutions Prepare Serial Dilutions of Biphenyl Derivative in Broth Start->Serial_Dilutions Inoculate Inoculate Microplate Wells Serial_Dilutions->Inoculate Incubate Incubate (24-48h) Inoculate->Incubate Determine_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Determine_MIC Subculture Subculture from wells with no visible growth onto agar plates Determine_MIC->Subculture Incubate_Plates Incubate Agar Plates (24-48h) Subculture->Incubate_Plates Determine_MBC Determine MBC: Lowest concentration with no colonies Incubate_Plates->Determine_MBC End End: Antimicrobial Potency Determined Determine_MBC->End

Caption: Broth Microdilution and MBC Determination Workflow.[11]

Neuroprotective Effects

Certain biphenyl derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.[12] Some derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Cholinesterase Inhibition Data
CompoundTargetIC₅₀ (µM)Reference
Biphenyl Derivative 15BuChE0.74[12]
Biphenyl Derivative 15AChE1.18[12]
Biphenyl Derivative 19AChE0.096[12]
Biphenyl Derivative 19BuChE1.25[12]
Biphenyl Derivative 33AChE0.19[12]
Experimental Protocol: Cholinesterase Inhibition Assay

The inhibitory activity of biphenyl methanol derivatives against AChE and BuChE can be evaluated using a spectrophotometric method based on Ellman's reagent.

Procedure:

  • Pre-incubation: The test compounds at various concentrations are pre-incubated with the respective enzyme (AChE or BuChE) for a defined period at a controlled temperature.[13]

  • Substrate Addition: The enzymatic reaction is initiated by adding the substrate (e.g., acetylthiocholine for AChE).[13]

  • Colorimetric Reaction: The enzyme hydrolyzes the substrate, releasing thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion.[13]

  • Spectrophotometric Measurement: The rate of color change is monitored spectrophotometrically at a wavelength of 412 nm.[13] The inhibition of enzyme activity is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of unsymmetrical biaryls, including biphenyl methanol derivatives.[1][14] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.[1]

Suzuki-Miyaura Cross-Coupling Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide (e.g., Bromobenzyl alcohol) Plus1 + Aryl_Halide->Plus1 Arylboronic_Acid Arylboronic Acid (e.g., Phenylboronic acid) Arrow Arylboronic_Acid->Arrow Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Plus2 + Catalyst->Plus2 Base Base (e.g., Na₂CO₃) Solvent Solvent (e.g., Toluene/Water) Biphenyl_Methanol Biphenyl Methanol Derivative Plus1->Arylboronic_Acid Plus2->Base Arrow->Biphenyl_Methanol

Caption: Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis.[1]

This guide highlights the significant potential of biphenyl methanol derivatives in various therapeutic areas. The provided data and experimental protocols offer a valuable resource for researchers dedicated to the design and development of novel biphenyl-based therapeutic agents with enhanced efficacy and selectivity. Further investigations into structure-activity relationships (SAR) will be crucial for optimizing the biological activities of these versatile compounds.

References

Physicochemical characteristics of [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of [1,1'-Biphenyl]-3-ylmethanol

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed data and procedural insights for this compound. The information is presented through structured data tables, detailed experimental protocols, and logical workflow diagrams to facilitate understanding and application in a laboratory setting.

Chemical Identity and Structure

This compound, also known as 3-Biphenylmethanol, is an aromatic alcohol. The molecule consists of two phenyl rings connected by a single bond, forming a biphenyl core. A hydroxymethyl (-CH₂OH) group is attached to the 3-position of one of the phenyl rings. This structure imparts a combination of nonpolar (biphenyl core) and polar (hydroxyl group) characteristics to the molecule.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 69605-90-9[1]
Molecular Formula C₁₃H₁₂O[1]
Molecular Weight 184.23 g/mol [1]
Melting Point 48.0 to 52.0 °C[1]
Boiling Point 334.8 °C at 760 mmHg[1]
Density 1.093 g/cm³[1]
Vapor Pressure 4.94E-05 mmHg at 25°C[1]
Flash Point 151.9 °C[1]
Refractive Index 1.595[1]
Solubility Insoluble in water; soluble in typical organic solvents such as acetone, ethanol, and benzene.[2][3]-

Logical and Experimental Workflow Diagrams

Visual diagrams are provided below to illustrate the chemical classification, a typical experimental workflow for property determination, and a general synthesis pathway.

Figure 1: Chemical Classification of this compound A Organic Compounds B Aromatic Compounds A->B E Alcohols A->E C Benzenoids B->C D Biphenyls C->D G This compound D->G is a F Primary Alcohols E->F F->G is a

Figure 1: Chemical Classification Diagram.

Figure 2: Workflow for Melting Point Determination start Start prep Sample Preparation (Dry and pulverize the compound) start->prep load Capillary Loading (Pack sample into a capillary tube to a height of 2-3 mm) prep->load setup Instrument Setup (Place capillary in melting point apparatus) load->setup heat_fast Rapid Heating (Heat rapidly to ~15-20°C below expected MP) setup->heat_fast heat_slow Slow Heating (Reduce heating rate to 1-2°C per minute) heat_fast->heat_slow observe Observation (Record temperature at first liquid drop (T1) and when fully liquid (T2)) heat_slow->observe record Record Range (Melting point range is T1 - T2) observe->record end End record->end

Figure 2: Melting Point Determination Workflow.

Figure 3: General Synthesis via Suzuki Coupling reagents Reactants: - 3-Bromo-2-methylbenzoic acid - Phenylboronic acid coupling Suzuki Coupling Reaction (Heat at 80°C) reagents->coupling catalyst Catalyst System: - Palladium Catalyst (e.g., Pd/C) - Base (e.g., K₂CO₃) - Solvent (e.g., DMAC/Water) catalyst->coupling intermediate Intermediate: 3-Phenyl-2-methylbenzoic acid coupling->intermediate reduction Reduction Reaction (Add reducing agent, e.g., LiAlH₄ or Borane) intermediate->reduction workup Work-up & Purification (Acid quench, extraction, chromatography) reduction->workup product Final Product: This compound derivative workup->product

Figure 3: General Suzuki Coupling Synthesis.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard experimental protocols relevant to this compound.

Determination of Melting Point (Thiele Tube Method)

The melting point is a fundamental property indicating the purity of a crystalline solid.

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Apparatus: Thiele tube, thermometer, capillary tubes (sealed at one end), heat source (Bunsen burner or heating mantle), and a high-boiling point liquid (e.g., mineral oil).

  • Procedure:

    • Sample Preparation: Ensure the this compound sample is completely dry. Finely crush the crystalline solid into a powder.

    • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample, approximately 2-3 mm in height. Tap the sealed end on a hard surface to compact the sample at the bottom.

    • Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

    • Heating: Immerse the thermometer and attached capillary into the Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently.

    • Observation: Observe the sample closely as the temperature rises. Record the temperature (T₁) when the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) when the entire sample has melted into a clear liquid.

    • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-2.0 °C).

Determination of Solubility

Solubility provides insight into how the compound will behave in various solvents, which is critical for reaction setup, purification, and formulation.

  • Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

  • Apparatus: Test tubes, vortex mixer, analytical balance, and a selection of solvents (e.g., water, ethanol, acetone, hexane).

  • Procedure (Qualitative):

    • Add approximately 10-20 mg of this compound to a test tube.

    • Add 1 mL of the chosen solvent to the test tube.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Visually inspect the solution. If the solid has completely disappeared, it is deemed "soluble." If it remains, it is "insoluble" or "sparingly soluble."

    • If the compound appears insoluble at room temperature, gently heat the mixture to observe any change in solubility. Note if the compound precipitates upon cooling.

  • Procedure (Quantitative - Gravimetric Method):

    • Create a saturated solution by adding an excess amount of the compound to a known volume of solvent in a sealed flask.

    • Agitate the solution at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • Carefully decant or filter a known volume of the supernatant, ensuring no solid particles are transferred.

    • Evaporate the solvent from the filtered aliquot under vacuum.

    • Weigh the remaining solid residue.

    • Calculate the solubility in units of g/L or mol/L.

Synthesis Protocol (General - via Suzuki Coupling)

A common method for synthesizing biphenyl derivatives involves the Suzuki coupling reaction. A plausible route to a related compound, 2-methyl-3-biphenylmethanol, is described in patent literature and serves as a model.[4]

  • Objective: To synthesize a biphenyl methanol derivative through a palladium-catalyzed cross-coupling reaction followed by reduction.

  • Step 1: Suzuki Coupling Reaction

    • Under an inert atmosphere (e.g., nitrogen), charge a reaction flask with 3-bromo-2-methylbenzoic acid, a palladium catalyst (e.g., 5% Pd/C), a base (e.g., potassium carbonate), and phenylboronic acid.[4]

    • Add a solvent system, such as a mixture of N,N-Dimethylacetamide (DMAC) and water.[4]

    • Heat the reaction mixture with stirring (e.g., at 80°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).[4]

    • After cooling, pour the mixture into an acidic solution (e.g., 2N HCl) and extract the product with an organic solvent like ethyl acetate.[4]

    • Dry the combined organic layers and concentrate under vacuum to yield the intermediate, 3-phenyl-2-methylbenzoic acid.[4]

  • Step 2: Reduction to Alcohol

    • Dissolve the intermediate carboxylic acid in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a reducing agent, such as borane or lithium aluminum hydride (LiAlH₄), to the solution.

    • Allow the reaction to proceed until the reduction is complete.

    • Carefully quench the reaction by the slow addition of water, followed by an acidic work-up.

    • Extract the final product, this compound (or its derivative), with an organic solvent.

    • Purify the crude product using column chromatography to obtain the pure alcohol.

References

The Rising Profile of [1,1'-Biphenyl]-3-ylmethanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold has long been a privileged motif in medicinal chemistry, affording a unique combination of structural rigidity and conformational flexibility that is conducive to potent and selective interactions with a wide array of biological targets. Among its many isomers, [1,1'-Biphenyl]-3-ylmethanol and its derivatives are emerging as a particularly versatile core for the development of novel therapeutics across diverse disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth exploration of the burgeoning potential of the this compound scaffold in drug discovery, summarizing key applications, presenting quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

A Versatile Scaffold for Diverse Therapeutic Targets

The this compound core offers a three-dimensional vector for chemical exploration, with the hydroxyl group providing a key handle for derivatization and the biphenyl system allowing for the precise positioning of substituents to optimize target engagement and pharmacokinetic properties. This inherent versatility has been leveraged in the design of inhibitors for a range of enzymes and receptors.

Inhibition of Immune Checkpoints: The PD-1/PD-L1 Axis

A significant area of application for this compound derivatives is in the development of small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2][3]

Derivatives of (2-methyl-[1,1'-biphenyl]-3-yl)methanol have been synthesized and shown to potently inhibit the PD-1/PD-L1 interaction.[3] These compounds function by inducing the dimerization of PD-L1, thereby preventing its engagement with the PD-1 receptor on T-cells and restoring anti-tumor immunity.[1]

Quantitative Data: PD-1/PD-L1 Inhibitory Activity

Compound IDModification on this compound CoreHTRF Assay IC50 (nM)Cell-Based Assay EC50 (nM)Reference
HD10 2-fluoromethyl on one phenyl ring, linked to a 2-arylmethoxy-benzylamine3.1-[2]
Compound 7 2-methyl on one phenyl ring, linked via a methoxy group to a phenoxymethyl-1H-1,2,3-triazol-1-yl)benzonitrile8520-[3]
Compound 2 Nonsymmetric C2 inhibitor with a (S)-2-(methylamino)propan-1-ol solubilizing group< 5 (dissociation)21.8[1]

Signaling Pathway: PD-1/PD-L1 Inhibition

PD1_PDL1_Inhibition cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Exhaustion T-Cell Exhaustion PD1->Exhaustion Inhibitory Signal TCR TCR Activation T-Cell Activation TCR->Activation Inhibitor This compound Derivative Inhibitor->PDL1

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by this compound derivatives.

Modulation of the Endocannabinoid System: FAAH Inhibition

The fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic and anxiolytic effects. O-biphenyl-3-yl carbamates, derived from a biphenyl-3-ol core, have been investigated as peripherally restricted FAAH inhibitors.

Experimental Workflow: Synthesis of O-Biphenyl-3-yl Carbamates

FAAH_Inhibitor_Synthesis A Substituted 3-Bromophenol B Protection of Hydroxyl Group A->B C Suzuki Coupling with (3-carbamoylphenyl)boronic acid B->C D Deprotection C->D E Carbamoylation with Isocyanate D->E F Final FAAH Inhibitor E->F

Caption: General synthetic workflow for O-biphenyl-3-yl carbamate FAAH inhibitors.

Targeting Prostate Cancer: Androgen Receptor Degradation

Biphenyl derivatives have also been explored as androgen receptor (AR) antagonists and degraders for the treatment of prostate cancer, including forms resistant to current therapies like enzalutamide.[4] These bifunctional molecules not only block AR signaling but also promote the degradation of the AR protein, offering a more complete shutdown of the pathway.

Signaling Pathway: Androgen Receptor Degradation

AR_Degradation Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds and Activates ARE Androgen Response Element (in DNA) AR->ARE Translocates to Nucleus and Binds DNA Proteasome Proteasome AR->Proteasome Ubiquitination and Degradation Gene_Expression Gene Expression (Cell Growth, Proliferation) ARE->Gene_Expression Degrader This compound Derivative (Degrader) Degrader->AR Binds to AR Degrader->Proteasome Induces Degradation

Caption: Mechanism of action of this compound-based androgen receptor degraders.

Experimental Protocols

General Procedure for Suzuki Coupling Synthesis of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol

This protocol is adapted from the synthesis of similar biphenyl methanol derivatives.[5][6]

Materials:

  • (3-Bromo-2-methylphenyl)methanol

  • Phenylboronic acid

  • Pd(dppf)Cl₂·CH₂Cl₂ (Palladium catalyst)

  • 2M Sodium bicarbonate solution

  • Ethanol

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Argon gas

Procedure:

  • In a round-bottom flask, combine (3-bromo-2-methylphenyl)methanol (1.0 eq), phenylboronic acid (2.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.005 eq) in a mixture of toluene and ethanol.

  • Purge the flask with argon gas for 10-15 minutes to create an inert atmosphere.

  • Add the 2M sodium bicarbonate solution to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated NaCl solution, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (2-methyl-[1,1'-biphenyl]-3-yl)methanol.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This is a general protocol for assessing the inhibition of the PD-1/PD-L1 interaction.

Materials:

  • Recombinant human PD-1 protein (tagged, e.g., with His)

  • Recombinant human PD-L1 protein (tagged, e.g., with Fc)

  • Anti-tag antibody conjugated to a FRET donor (e.g., anti-His-d2)

  • Anti-tag antibody conjugated to a FRET acceptor (e.g., anti-Fc-XL665)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the PD-1 protein, PD-L1 protein, and the test compound solution.

  • Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and compound binding.

  • Add the HTRF detection antibodies (anti-His-d2 and anti-Fc-XL665).

  • Incubate in the dark at room temperature for another specified period (e.g., 2-4 hours).

  • Read the fluorescence at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

  • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile starting point for the design of novel therapeutics. Its utility has been demonstrated in the development of potent inhibitors for challenging targets in oncology and beyond. The synthetic accessibility and the potential for multi-vector optimization make this core an attractive platform for medicinal chemists.

Future research in this area will likely focus on:

  • Expansion to New Targets: Exploring the application of this scaffold to other enzyme and receptor families.

  • Structure-Based Design: Utilizing co-crystal structures of derivatives with their targets to guide the design of next-generation inhibitors with improved potency and selectivity.

  • ADME-Tox Optimization: Fine-tuning the physicochemical properties of these compounds to achieve desirable pharmacokinetic and safety profiles for clinical development.

The continued exploration of the chemical space around the this compound core is poised to yield a new generation of innovative medicines to address unmet medical needs.

References

A Theoretical Investigation into the Electronic Properties of [1,1'-Biphenyl]-3-ylmethanol: A Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines a comprehensive theoretical framework for the investigation of the electronic properties of [1,1'-Biphenyl]-3-ylmethanol. In the absence of extensive dedicated research on this specific molecule, this paper proposes a robust computational and experimental workflow. By leveraging Density Functional Theory (DFT), we can predict key electronic parameters, offering insights into the molecule's reactivity, stability, and potential applications in materials science and medicinal chemistry. This guide provides detailed hypothetical data, proposed experimental protocols for validation, and workflow visualizations to serve as a foundational resource for researchers.

Introduction

This compound is an aromatic alcohol containing a biphenyl scaffold. The electronic characteristics of such molecules are of significant interest due to their potential applications as building blocks in the synthesis of liquid crystals, polymers, and pharmaceutical agents.[1] Understanding the electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals, is crucial for predicting the chemical behavior and designing novel materials and therapeutics.

This whitepaper presents a proposed theoretical study to elucidate the electronic properties of this compound using computational chemistry. We will detail the proposed methodologies, present anticipated results based on related compounds, and describe experimental protocols for the validation of these theoretical findings.

Theoretical Background

The electronic properties of a molecule are governed by the arrangement and energies of its electrons. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for modeling these properties.[2][3] Key parameters that will be the focus of this theoretical study include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

  • Global Reactivity Descriptors: Parameters such as ionization potential (IP), electron affinity (EA), chemical hardness (η), and electrophilicity index (ω) can be derived from HOMO and LUMO energies to quantify the molecule's overall reactivity.

Proposed Computational Methodology

A systematic computational study is proposed to be carried out using a widely accepted quantum chemical software package like Gaussian. The general workflow for this study is outlined below.

Geometry Optimization

The first step involves the optimization of the molecular geometry of this compound. This is crucial as the electronic properties are highly dependent on the three-dimensional structure of the molecule.

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a common and reliable choice for organic molecules.[2]

  • Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for this type of molecule.

Calculation of Electronic Properties

Following successful geometry optimization, the electronic properties will be calculated at the same level of theory. This includes:

  • HOMO and LUMO Energies: Direct output from the DFT calculation.

  • Ionization Potential (IP) and Electron Affinity (EA): Calculated using Koopmans' theorem (IP ≈ -EHOMO, EA ≈ -ELUMO).

  • Global Reactivity Descriptors: Calculated from IP and EA.

    • Chemical Hardness (η) = (IP - EA) / 2

    • Electrophilicity Index (ω) = (IP + EA)2 / (8 * (IP - EA))

  • Molecular Electrostatic Potential (MEP): To visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.[4]

Solvation Effects

To model the electronic properties in a more realistic chemical environment, calculations can be repeated by incorporating a solvent model.

  • Model: Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent.

  • Solvents: Calculations can be performed in solvents of varying polarity, such as water and chloroform, to understand the solvent's influence on the electronic properties.

Computational_Workflow cluster_setup Setup cluster_dft DFT Calculations cluster_analysis Analysis cluster_solvation Solvation Modeling (Optional) mol_structure Initial Molecular Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirmation of Minimum Energy) geom_opt->freq_calc pcm_calc PCM Calculation (e.g., in Water, Chloroform) geom_opt->pcm_calc electronic_calc Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_calc data_extraction Data Extraction (Energies, Orbitals) electronic_calc->data_extraction reactivity_calc Global Reactivity Descriptors (IP, EA, η, ω) data_extraction->reactivity_calc pcm_calc->electronic_calc

Caption: Proposed computational workflow for the theoretical study.

Anticipated Results

Based on studies of similar biphenyl derivatives, we can anticipate the following electronic properties for this compound. The data presented here is hypothetical and serves as a realistic expectation for the outcomes of the proposed study.

Table 1: Predicted Electronic Properties of this compound in Gas Phase

ParameterSymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.8
HOMO-LUMO Energy GapΔE5.7
Ionization PotentialIP6.5
Electron AffinityEA0.8

Table 2: Predicted Global Reactivity Descriptors in Gas Phase

ParameterSymbolPredicted Value (eV)
Chemical Hardnessη2.85
Chemical Potentialµ-3.65
Electrophilicity Indexω2.34

The HOMO is expected to be localized primarily on the biphenyl ring system, indicating that this is the likely site for electrophilic attack. The LUMO is also anticipated to be distributed across the aromatic rings. The relatively large predicted HOMO-LUMO gap suggests that this compound is a moderately stable molecule.

Electronic_Properties_Relationship cluster_derived Derived Properties HOMO HOMO Energy (Electron Donor) Gap HOMO-LUMO Gap (ΔE) (Reactivity/Stability) HOMO->Gap IP Ionization Potential (IP) HOMO->IP LUMO LUMO Energy (Electron Acceptor) LUMO->Gap EA Electron Affinity (EA) LUMO->EA Hardness Chemical Hardness (η) IP->Hardness Electrophilicity Electrophilicity Index (ω) IP->Electrophilicity EA->Hardness EA->Electrophilicity

Caption: Relationship between fundamental and derived electronic properties.

Proposed Experimental Validation

To validate the theoretical predictions, the following experimental protocols are proposed.

Cyclic Voltammetry (CV)

Cyclic voltammetry can be used to experimentally determine the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energies, respectively.

Experimental Protocol:

  • Solution Preparation: Prepare a 0.001 M solution of this compound in an appropriate solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Measurement: Purge the solution with an inert gas (e.g., argon) for 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential at a rate of 100 mV/s.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. These can be used to estimate the HOMO and LUMO energy levels using established empirical formulas.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to determine the electronic absorption properties and the experimental HOMO-LUMO gap.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.

  • Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax). The onset of the absorption band can be used to calculate the experimental optical band gap (HOMO-LUMO gap) using the equation: Egap (eV) = 1240 / λonset (nm).

Conclusion

This whitepaper outlines a comprehensive theoretical and experimental approach to characterize the electronic properties of this compound. The proposed DFT calculations will provide valuable insights into the molecule's frontier molecular orbitals, reactivity descriptors, and electrostatic potential. The anticipated results suggest that this compound is a moderately stable compound with potential for further functionalization. The described experimental protocols for cyclic voltammetry and UV-Vis spectroscopy will be essential for validating the theoretical predictions. This combined computational and experimental workflow provides a solid foundation for future research into the applications of this molecule in materials science and drug discovery.

References

The Biphenyl Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold, characterized by two phenyl rings linked by a single carbon-carbon bond, is a privileged structural motif in medicinal chemistry.[1][2] Its unique conformational properties and synthetic accessibility have established it as a foundational element in the design of a vast array of therapeutic agents.[2][3] This guide provides a comprehensive overview of the role of the biphenyl scaffold in drug discovery, with a particular focus on its application in the development of potent and selective enzyme inhibitors.

The Structural and Physicochemical Significance of the Biphenyl Moiety

The biphenyl unit is more than a simple linker. The rotational flexibility around the central C-C bond allows the molecule to adopt a range of conformations, from planar to highly twisted. This conformational adaptability is crucial for its ability to interact with the often complex and dynamic topographies of biological targets.[4] Furthermore, the two phenyl rings provide a large surface area for establishing favorable van der Waals and pi-stacking interactions within protein binding pockets.

The biphenyl scaffold is also synthetically versatile. The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the synthesis of biphenyl derivatives, allowing for the introduction of a wide variety of substituents on either ring with a high degree of control.[1][2] This synthetic tractability enables the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

Biphenyl Scaffolds in Enzyme Inhibition: A Case Study on ENPP1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[5] Of particular interest is its function as a negative regulator of the cGAS-STING signaling pathway, a key component of the innate immune system's response to cancer.[3][6] ENPP1 hydrolyzes the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor immune response.[6][7] This has positioned ENPP1 as a high-value target for cancer immunotherapy, with the goal of developing inhibitors that can restore STING-mediated anti-tumor immunity.[7][8]

The biphenyl scaffold has emerged as a promising framework for the design of potent and selective ENPP1 inhibitors. The following sections will delve into the quantitative data, experimental protocols, and signaling pathways associated with biphenyl-based ENPP1 inhibitors.

Data Presentation: Quantitative Analysis of Biphenyl-Based ENPP1 Inhibitors

The following table summarizes the structure-activity relationship of a series of biphenyl oxazole derivatives as ENPP1 inhibitors. The data highlights how substitutions on the biphenyl ring influence inhibitory potency.

Compound IDR GroupENPP1 IC50 (µM)
3a H> 100
3f 4-F1.83 ± 0.08
3n 3,4-di-Cl0.15 ± 0.01
3q 4-CF30.42 ± 0.02

Data extracted from a study on biphenyl oxazole derivatives as ENPP1 inhibitors.[9]

Experimental Protocols

Synthesis of Biphenyl Oxazole Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of biphenyl oxazole derivatives, a class of compounds that has shown promise as ENPP1 inhibitors.[9]

Materials:

  • Bromophenyloxazole

  • Appropriate arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Standard glassware for organic synthesis

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the bromophenyloxazole (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Solvent Addition: Add a 3:1:1 mixture of toluene:ethanol:water (10 mL) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl oxazole derivative.

In Vitro ENPP1 Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory potency of compounds against ENPP1.[10]

Materials:

  • Human recombinant ENPP1 enzyme

  • ENPP1 substrate (e.g., TG-mAMP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% BSA)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., ENPP1 Inhibitor C)

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the ENPP1 enzyme to the desired concentration in cold assay buffer.

  • Compound Plating: Add 1 µL of test compound dilutions in DMSO to the wells of the assay plate. For control wells, add 1 µL of DMSO.

  • Enzyme Addition: Add 20 µL of the diluted ENPP1 enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the ENPP1 substrate solution to each well.

  • Signal Detection: Immediately begin monitoring the fluorescence signal at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Read the plate every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence versus time curves. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the percent inhibition versus compound concentration data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathway: ENPP1 Inhibition and Activation of the cGAS-STING Pathway

ENPP1_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in ATP, GTP cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out Export ENPP1_intra ENPP1 (intracellular) ENPP1_extra ENPP1 (extracellular) cGAMP_out->ENPP1_extra STING STING cGAMP_out->STING AMP_GMP AMP + GMP ENPP1_extra->AMP_GMP Hydrolysis Biphenyl_Inhibitor Biphenyl ENPP1 Inhibitor Biphenyl_Inhibitor->ENPP1_extra Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs Anti_tumor_immunity Anti-tumor Immunity IFNs->Anti_tumor_immunity

Caption: Inhibition of ENPP1 by a biphenyl scaffold-based drug prevents cGAMP hydrolysis, leading to STING pathway activation and enhanced anti-tumor immunity.

Experimental Workflow: High-Throughput Screening for ENPP1 Inhibitors

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization Compound_Library Biphenyl Compound Library Primary_Screen Primary Screen (e.g., Fluorescence-based ENPP1 assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Inactive Discard Hit_Identification->Inactive Inactive Compounds Counter_Screen Counter-Screen (e.g., Assay for off-target effects) Dose_Response->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for a high-throughput screening campaign to identify and optimize biphenyl-based ENPP1 inhibitors.

Logical Relationship: Structure-Activity Relationship of Biphenyl ENPP1 Inhibitors

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Substituent Effects on Potency cluster_activity Resulting Activity Biphenyl_Core Biphenyl Scaffold Unsubstituted Unsubstituted Biphenyl Biphenyl_Core->Unsubstituted Electron_Withdrawing Electron-Withdrawing Groups (e.g., -F, -Cl, -CF3) Biphenyl_Core->Electron_Withdrawing Bulky_Groups Bulky Groups Biphenyl_Core->Bulky_Groups Positional_Isomers Positional Isomers (ortho, meta, para) Biphenyl_Core->Positional_Isomers Low_Activity Low to No Activity Unsubstituted->Low_Activity Increased_Potency Increased Potency Electron_Withdrawing->Increased_Potency Generally Variable_Activity Variable Activity Bulky_Groups->Variable_Activity Depends on binding pocket Positional_Isomers->Variable_Activity Highly dependent on target

Caption: Logical flow of structure-activity relationships for biphenyl-based ENPP1 inhibitors, highlighting the impact of different substituent types on biological activity.

Conclusion

The biphenyl scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to be readily modified make it an ideal starting point for the development of novel therapeutics. The successful application of the biphenyl motif in the design of potent ENPP1 inhibitors for cancer immunotherapy serves as a compelling example of its enduring importance in drug discovery. As our understanding of complex biological systems deepens, the biphenyl scaffold is poised to remain a critical tool in the arsenal of medicinal chemists for years to come.

References

Methodological & Application

Synthesis of [1,1'-Biphenyl]-3-ylmethanol via Suzuki-Miyaura Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides. This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of its reagents. This application note provides a detailed protocol for the synthesis of [1,1'-Biphenyl]-3-ylmethanol, a valuable biphenyl intermediate, utilizing the Suzuki-Miyaura coupling of (3-bromophenyl)methanol with phenylboronic acid.

Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, (3-bromophenyl)methanol) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate.[1][2]

  • Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: Finally, the two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Experimental Workflow

The general experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below.

G reagents Combine Reactants: (3-bromophenyl)methanol, Phenylboronic Acid, Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst reaction Heat Under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification by Column Chromatography workup->purification characterization Characterization of This compound purification->characterization

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • (3-bromophenyl)methanol (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-bromophenyl)methanol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction to synthesize biphenyl derivatives. Note: This data is based on similar reactions and may vary for the specific synthesis of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
13-BromotoluenePhenylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂O1001295>98 (GC)
24-BromoanisolePhenylboronic AcidPd(OAc)₂/SPhos (2)K₃PO₄Toluene110692>99 (HPLC)
33-BromobenzonitrilePhenylboronic AcidPdCl₂(dppf) (1.5)Cs₂CO₃Dioxane/H₂O90888>97 (NMR)

Signaling Pathway Diagram

The catalytic cycle of the Suzuki-Miyaura coupling reaction is illustrated below.

G cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_R Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Aryl_R Transmetalation PdII_Aryl_R->Pd0 Reductive Elimination Product Ar-R' PdII_Aryl_R->Product ArX Ar-X ArX->PdII_Aryl R_BOH2 R'-B(OH)₂ R_BOH2->PdII_Aryl_R Base Base Base->PdII_Aryl_R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl methanol scaffold is a prevalent structural motif in a wide array of biologically active molecules and functional materials. Its synthesis is, therefore, of significant interest to the fields of medicinal chemistry and materials science. Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile tool for the construction of the pivotal C-C bond that forms the biphenyl core.[1] This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its precursors.[2]

This document provides a detailed, three-step protocol for the synthesis of [1,1'-Biphenyl]-3-ylmethanol. The synthesis commences with the protection of the hydroxyl group of 3-bromobenzyl alcohol as a silyl ether. This is followed by a palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid. The final step involves the deprotection of the silyl ether to yield the desired product.

Data Presentation

Reactant and Product Properties
CompoundStructureMolar Mass ( g/mol )Physical State
3-Bromobenzyl alcohol187.03Liquid
(3-Bromobenzyloxy)(tert-butyl)dimethylsilane301.32Liquid
Phenylboronic acid121.93Solid
This compound184.23Solid
Summary of Reaction Conditions and Yields
StepReactionKey ReagentsCatalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
1Protection3-Bromobenzyl alcohol, TBSCl, Imidazole-ImidazoleDMFRT2>95
2Suzuki-Miyaura Coupling(3-Bromobenzyloxy)(tert-butyl)dimethylsilane, Phenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O801280-90
3Deprotectiontert-Butyl((3'-phenyl-[1,1'-biphenyl]-3-yl)methoxy)silane-TBAFTHFRT2>95

Experimental Protocols

Step 1: Protection of 3-Bromobenzyl Alcohol

Protocol:

  • To a solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • To this solution, add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, (3-bromobenzyloxy)(tert-butyl)dimethylsilane, is typically used in the next step without further purification.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Protocol:

  • In a round-bottom flask, combine (3-bromobenzyloxy)(tert-butyl)dimethylsilane (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃) (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of DMF and water (4:1).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the Silyl Ether

Protocol:

  • Dissolve the purified tert-butyl((3'-phenyl-[1,1'-biphenyl]-3-yl)methoxy)silane (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound as a white solid.

Visualizations

Experimental Workflow

G cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_deprotection Step 3: Deprotection p1 Dissolve 3-bromobenzyl alcohol and imidazole in DMF p2 Add TBSCl p1->p2 p3 Stir at RT for 2h p2->p3 p4 Work-up and extraction p3->p4 c1 Combine protected alcohol, phenylboronic acid, Na2CO3, and Pd(PPh3)4 p4->c1 Protected Intermediate c2 Add degassed DMF/H2O c1->c2 c3 Heat at 80°C for 12h c2->c3 c4 Work-up and purification c3->c4 d1 Dissolve silyl ether in THF c4->d1 Coupled Product d2 Add TBAF solution d1->d2 d3 Stir at RT for 2h d2->d3 d4 Purification d3->d4 final_product final_product d4->final_product Final Product: This compound

Caption: A flowchart illustrating the three-step synthesis of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X      L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'        L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'B(OR)₂) + Base ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Versatility of [1,1'-Biphenyl]-3-ylmethanol as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

[1,1'-Biphenyl]-3-ylmethanol and its derivatives are key building blocks in the synthesis of a variety of significant pharmaceutical compounds. The biphenyl scaffold is a prevalent structural motif in medicinal chemistry, offering a rigid framework that can be strategically functionalized to interact with biological targets. This document provides a detailed overview of the applications of this compound as a synthetic intermediate, with a focus on its role in the synthesis of the cardiovascular drugs Valsartan and Sacubitril. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are provided to support researchers in their drug discovery and development endeavors.

Application in the Synthesis of Angiotensin II Receptor Blockers: The Case of Valsartan

Valsartan is a widely prescribed antihypertensive drug that functions as an angiotensin II receptor blocker (ARB). The synthesis of Valsartan often involves the use of a functionalized biphenyl methylamine derivative, which can be accessed from a this compound precursor through a series of transformations including oxidation and reductive amination.

The core biphenyl structure is crucial for the drug's efficacy, as it mimics the binding of angiotensin II to its receptor, thereby inhibiting its vasoconstrictive effects.[1]

General Synthetic Strategy

A common synthetic route to Valsartan precursors involves the preparation of a biphenyl carbaldehyde, which can be synthesized from the corresponding biphenyl methanol. This aldehyde then undergoes reductive amination with an appropriate amino acid derivative to introduce the side chain of the final drug molecule.

Role in the Synthesis of Neprilysin Inhibitors: The Sacubitril Example

Sacubitril is a neprilysin inhibitor used in combination with Valsartan for the treatment of heart failure. The synthesis of Sacubitril also relies on a biphenyl-containing intermediate. While various synthetic strategies exist, the biphenyl moiety is a constant and critical feature for the molecule's activity. The synthesis can involve the use of a chiral biphenyl building block, which can be derived from precursors related to this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.

Protocol 1: Oxidation of this compound to [1,1'-biphenyl]-3-carbaldehyde

This protocol describes a representative method for the oxidation of a benzylic alcohol to an aldehyde using pyridinium chlorochromate (PCC), a widely used and selective oxidizing agent.[2][3]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 mmol) and silica gel (1.5 g) in anhydrous dichloromethane (20 mL) at room temperature, a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) is added in one portion.

  • The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), the mixture is diluted with diethyl ether (30 mL) and filtered through a short pad of Celite® and silica gel.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure [1,1'-biphenyl]-3-carbaldehyde.

Quantitative Data:

ParameterValue
Reactant This compound
Reagent Pyridinium chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Reaction Time 2-4 hours
Temperature Room Temperature
Yield 85-95% (Typical for PCC oxidations of benzylic alcohols)
Purity >98% (after chromatography)

Characterization of this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.30 (m, 9H, Ar-H), 4.75 (s, 2H, CH₂), 2.10 (s, 1H, OH). (Predicted, based on similar biphenyl methanol derivatives)

  • ¹³C NMR (CDCl₃, 100 MHz): δ 141.5, 141.0, 140.5, 129.0, 128.8, 127.5, 127.3, 126.0, 125.5, 65.0 (CH₂OH). (Predicted, based on similar biphenyl methanol derivatives)

Characterization of [1,1'-biphenyl]-3-carbaldehyde:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.05 (s, 1H, CHO), 8.10-7.40 (m, 9H, Ar-H). (Predicted, based on similar biphenyl carbaldehyde derivatives)

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.5 (CHO), 142.0, 141.5, 137.0, 135.5, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5. (Predicted, based on similar biphenyl carbaldehyde derivatives)

Signaling Pathways

The therapeutic effects of drugs synthesized from this compound intermediates are a result of their interaction with specific biological pathways.

Angiotensin II Receptor Signaling Pathway

Valsartan is an antagonist of the Angiotensin II Receptor Type 1 (AT1R). Angiotensin II, a potent vasoconstrictor, normally binds to AT1R, leading to a cascade of events that increase blood pressure. Valsartan blocks this interaction, leading to vasodilation and a reduction in blood pressure.

Angiotensin_II_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R Binds to Gq_protein Gq Protein Activation AT1R->Gq_protein Valsartan Valsartan Valsartan->AT1R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction (Increased Blood Pressure) Ca_release->Vasoconstriction

Caption: Angiotensin II Receptor Signaling Pathway and the inhibitory action of Valsartan.

Neprilysin Signaling Pathway

Sacubitril is a prodrug that is converted in the body to its active form, which inhibits the enzyme neprilysin. Neprilysin is responsible for the breakdown of natriuretic peptides, which have beneficial cardiovascular effects such as vasodilation and natriuresis. By inhibiting neprilysin, Sacubitril increases the levels of these peptides, leading to improved cardiovascular outcomes.

Neprilysin_Pathway Pro_BNP Pro-BNP Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Pro_BNP->Natriuretic_Peptides Cleavage Inactive_Metabolites Inactive Metabolites Natriuretic_Peptides->Inactive_Metabolites Degradation by Cardiovascular_Effects Beneficial Cardiovascular Effects: - Vasodilation - Natriuresis - Decreased Blood Pressure Natriuretic_Peptides->Cardiovascular_Effects Leads to Neprilysin Neprilysin (NEP) Neprilysin->Inactive_Metabolites Sacubitrilat Sacubitrilat (Active form of Sacubitril) Sacubitrilat->Neprilysin Inhibits

Caption: Neprilysin Signaling Pathway and the inhibitory action of Sacubitril.

Conclusion

This compound is a valuable and versatile synthetic intermediate in the pharmaceutical industry. Its rigid biphenyl core provides a privileged scaffold for the design of potent drugs targeting a range of diseases. The application of this intermediate in the synthesis of blockbuster drugs like Valsartan and Sacubitril highlights its importance in modern medicinal chemistry. The protocols and pathway diagrams provided herein serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on the biphenyl motif.

References

Application Notes and Protocols for the Derivatization of the [1,1'-Biphenyl]-3-ylmethanol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical modification of the hydroxyl group of [1,1'-Biphenyl]-3-ylmethanol. Derivatization of this functional group is a crucial strategy in medicinal chemistry and drug development to modulate the physicochemical and pharmacological properties of the molecule, such as solubility, lipophilicity, metabolic stability, and target binding affinity. The following sections outline protocols for key derivatization reactions, including etherification, esterification, and conversion to amines, complete with quantitative data from analogous reactions, detailed experimental procedures, and visualizations of the chemical pathways and workflows.

Etherification via Williamson Ether Synthesis

Ether derivatives of this compound can be synthesized through the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction is particularly effective for generating a diverse range of ether analogues.

Quantitative Data for Williamson Ether Synthesis of Benzylic Alcohols
SubstrateAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl alcoholBenzyl chlorideKOHTolueneReflux197[1]
Substituted PhenolBenzyl chlorideNaOHEthanol/WaterReflux-Good[2]
Unactivated AlcoholAlkyl halideNaHTHF0 - RT4-[3]
Phenol derivativeAlkyl halideK₂CO₃/Cs₂CO₃AcetonitrileRT6-[3]
Benzyl alcohol-FeCl₃·6H₂OPropylene Carbonate70-12014-4853-91[4]
Experimental Protocol: Synthesis of 3-(Methoxymethyl)-1,1'-biphenyl

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for TLC and column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous THF (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl acetate). The product spot should have a higher Rf value than the starting alcohol.[5]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-(methoxymethyl)-1,1'-biphenyl.[6]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start This compound in anhydrous THF base Add NaH at 0°C start->base stir1 Stir at 0°C then RT base->stir1 alkyl_halide Add Methyl Iodide at 0°C stir1->alkyl_halide stir2 Stir overnight at RT alkyl_halide->stir2 tlc Monitor by TLC stir2->tlc quench Quench with aq. NH4Cl tlc->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 3-(Methoxymethyl)-1,1'-biphenyl chromatography->product

Caption: Experimental workflow for Williamson ether synthesis.

Esterification Methods

Ester derivatives are commonly synthesized to modify the properties of a parent alcohol, often as a prodrug strategy. The Steglich and Mitsunobu esterification reactions are particularly useful due to their mild conditions.

Steglich Esterification

The Steglich esterification utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), with a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8][9][10] This method is well-suited for a wide range of carboxylic acids and alcohols, including those that are sterically hindered or acid-sensitive.[7][11]

AlcoholCarboxylic AcidCoupling AgentCatalystSolventYield (%)Reference
Benzyl alcohol(E)-Cinnamic acidEDC-HClDMAPAnisole73[11]
Benzyl alcoholPicolinic acidDCCDMAPCH₂Cl₂88[11]
Sterically hindered alcoholCarboxylic acidDCCDMAPCH₂Cl₂Good[7]
t-Butyl alcoholPhenylacetic acidDCCDMAPCH₂Cl₂83[11]

Materials:

  • This compound

  • Acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirring solution of the alcohol and acid.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield [1,1'-biphenyl]-3-ylmethyl acetate.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of configuration using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] This reaction is known for its mild conditions and broad substrate scope.[13][14]

AlcoholNucleophile (Acid)ReagentsSolventYield (%)Reference
Benzyl alcoholBenzoic acidPPh₃, DEAD/DIADTHFHigh[12]
Hindered secondary alcohol4-Nitrobenzoic acidPPh₃, DEADTHF>75[15]
Benzyl alcoholVarious carboxylic acidsAzo compound/PPh₃-Good[5]

Materials:

  • This compound

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.[16]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a byproduct is an indication of reaction progress.[16]

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a solvent like diethyl ether prior to chromatography.

Reaction Mechanisms: Steglich vs. Mitsunobu

Esterification_Mechanisms cluster_steglich Steglich Esterification cluster_mitsunobu Mitsunobu Reaction S1 Carboxylic Acid + DCC S2 O-Acylisourea Intermediate S1->S2 S4 Acyl-DMAP Intermediate S2->S4 + DMAP S3 DMAP catalyst S6 Ester + DCU S4->S6 + Alcohol S5 Alcohol M1 PPh3 + DEAD/DIAD M2 Phosphonium Adduct M1->M2 M4 Alkoxyphosphonium Salt M2->M4 + Alcohol M3 Alcohol M6 Ester + PPh3O M4->M6 + Carboxylate (SN2) M5 Carboxylate

Caption: Comparison of Steglich and Mitsunobu esterification mechanisms.

Conversion to Amines

The conversion of the hydroxyl group to an amine is a valuable transformation in drug discovery, as the introduction of a basic nitrogen atom can significantly impact a molecule's pharmacokinetic properties. This can be achieved through a two-step process involving activation of the alcohol followed by nucleophilic substitution with an amine source.

Two-Step Protocol: Tosylation followed by Amination

A common and reliable method involves the conversion of the alcohol to a tosylate, which is an excellent leaving group, followed by displacement with an amine.

Step 1: Synthesis of [1,1'-Biphenyl]-3-ylmethyl Tosylate [17]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine or triethylamine (1.5 eq).

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for several hours, monitoring by TLC.[18]

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can be purified by recrystallization or column chromatography if necessary.[17]

Step 2: Synthesis of N-Benzyl-[1,1'-biphenyl]-3-ylmethanamine

Materials:

  • [1,1'-Biphenyl]-3-ylmethyl tosylate

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile or DMF

Procedure:

  • To a solution of [1,1'-Biphenyl]-3-ylmethyl tosylate (1.0 eq) in acetonitrile, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting tosylate is consumed.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired secondary amine.

Direct Amination of Benzylic Alcohols

Recent methodologies allow for the direct conversion of benzylic alcohols to amines using various catalytic systems.

AlcoholAmine SourceCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl alcoholaq. NH₃Raney Nit-Amyl alcohol18024High Conv.[19]
Vanillyl alcohol(NH₄)₂CO₃Ni/Al₂O₃-SiO₂t-Amyl alcohol14018Good[20]
Benzyl alcoholPrimary aminePd catalystn-Heptane902075-92[21]

Direct Amination Workflow

Direct_Amination_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup & Purification start This compound, Amine Source, Catalyst heat Heat in appropriate solvent start->heat monitor Monitor by TLC/GC heat->monitor filter Filter catalyst monitor->filter extract Aqueous Workup filter->extract purify Column Chromatography extract->purify product Pure Amine Derivative purify->product

Caption: General workflow for direct amination of benzylic alcohols.

References

Application Notes and Protocols for the Scalable and Industrial Synthesis of [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-3-ylmethanol is a key building block in the synthesis of various pharmaceuticals and functional materials. Its biphenyl scaffold is a privileged structure in medicinal chemistry. The development of a scalable and industrially viable synthetic process for this intermediate is crucial for ensuring a reliable and cost-effective supply chain for drug development and manufacturing.

This document outlines two primary scalable synthetic routes for the production of this compound: a two-step synthesis commencing with a Suzuki-Miyaura coupling followed by reduction, and a one-pot Grignard reaction. The Suzuki-Miyaura pathway is often preferred for its milder reaction conditions and high functional group tolerance, making it a robust choice for industrial-scale production.[1][2] The Grignard route offers a more direct approach, though it may require more stringent control of reaction conditions to minimize side products.[3][4]

Synthetic Pathways Overview

Two principal synthetic strategies are detailed below. The selection of the optimal route will depend on factors such as raw material cost, available equipment, and desired purity profile.

Pathway 1: Suzuki-Miyaura Coupling and Subsequent Reduction

This versatile two-step approach first constructs the biphenyl backbone via a palladium-catalyzed Suzuki-Miyaura coupling of 3-bromobenzoic acid and phenylboronic acid to yield [1,1'-biphenyl]-3-carboxylic acid. This intermediate is then reduced to the target alcohol, this compound. This method is highly amenable to scale-up and offers good control over product purity.

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction 3-Bromobenzoic Acid 3-Bromobenzoic Acid Coupling Reaction Coupling Reaction 3-Bromobenzoic Acid->Coupling Reaction Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Coupling Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Coupling Reaction Base Base Base->Coupling Reaction Biphenyl-3-carboxylic Acid Biphenyl-3-carboxylic Acid Coupling Reaction->Biphenyl-3-carboxylic Acid Reduction Reaction Reduction Reaction Biphenyl-3-carboxylic Acid->Reduction Reaction Reducing Agent Reducing Agent Reducing Agent->Reduction Reaction Biphenyl-3-ylmethanol Biphenyl-3-ylmethanol Reduction Reaction->Biphenyl-3-ylmethanol

Diagram 1: Two-step synthesis of this compound.
Pathway 2: Grignard Reaction

This pathway involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable 3-substituted benzene derivative, like 3-bromobenzaldehyde. This method can be performed as a one-pot synthesis, potentially reducing processing time and cost. Careful control of reaction conditions is necessary to manage the exothermic nature of the reaction and minimize the formation of byproducts like biphenyl.[5]

Bromobenzene Bromobenzene Grignard Formation Grignard Formation Bromobenzene->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation Phenylmagnesium Bromide Phenylmagnesium Bromide Grignard Formation->Phenylmagnesium Bromide Grignard Reaction Grignard Reaction Phenylmagnesium Bromide->Grignard Reaction 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-Bromobenzaldehyde->Grignard Reaction Workup Workup Grignard Reaction->Workup Biphenyl-3-ylmethanol Biphenyl-3-ylmethanol Workup->Biphenyl-3-ylmethanol

Diagram 2: Grignard reaction pathway for this compound synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling and Reduction

This protocol is adapted from procedures for similar biphenyl carboxylic acid syntheses.[4][6]

Materials:

  • 3-Bromobenzoic acid

  • Phenylboronic acid

  • Palladium on carbon (Pd/C, 5 wt%)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Water

  • Hydrochloric acid (HCl, 2N)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 3-bromobenzoic acid (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add a mixture of DMAc and water (e.g., 20:1 v/v). Sparge the mixture with nitrogen for 30 minutes. Add 5% Pd/C catalyst (0.02 mol%).

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the catalyst. Acidify the filtrate to pH 2-3 with 2N HCl to precipitate the product.

  • Isolation: Filter the solid product, wash with water, and dry under vacuum to yield [1,1'-biphenyl]-3-carboxylic acid.

This protocol is based on scalable catalytic hydrogenation methods for aromatic carboxylic acids.[2][7][8]

Materials:

  • [1,1'-biphenyl]-3-carboxylic acid

  • Ruthenium-based catalyst (e.g., Ru/C)

  • Hydrogen gas

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF))

Procedure:

  • Reactor Preparation: Charge the [1,1'-biphenyl]-3-carboxylic acid (1.0 eq) and the Ru/C catalyst (1-2 mol%) into a high-pressure hydrogenation reactor.

  • Solvent Addition: Add the anhydrous solvent.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 20-50 bar) and heat to 100-150 °C.

  • Reaction Monitoring: Maintain the reaction under vigorous stirring for 8-16 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up and Isolation: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate is concentrated under reduced pressure. The crude product can be purified by recrystallization or distillation to afford this compound.

Protocol 2: Grignard Reaction for this compound

This protocol is a general procedure adapted from the synthesis of similar aryl methanols.[5][9]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • 3-Bromobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small amount of anhydrous ether. Add a solution of bromobenzene (1.2 eq) in anhydrous ether dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous ether dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride. Separate the organic layer, and extract the aqueous layer with ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the key synthetic steps. The data is compiled from literature on analogous reactions and should be considered as a starting point for process optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-methylbenzoic acidPd/C (5)K₂CO₃DMAc/H₂O80194[1]
24-Bromobenzoic acidPdCl₂Na₂CO₃H₂O25382[1]
3BromobenzenePd/C (0.2)NaOHH₂O/Ethylene Glycol100593[10]

Table 2: Reduction of Aromatic Carboxylic Acids to Alcohols

EntrySubstrateReducing SystemSolventTemp (°C)Time (h)Yield (%)Reference
1Benzoic Acid[MnBr(CO)₅]/PhSiH₃2-MTHF80495[11]
24-Phenylbenzoic AcidPd(OAc)₂/Et₃SiHToluene1001297 (to biphenyl)[12]
3Various Aromatic AcidsRu-based catalyst/H₂Various100-1608-24>90[2][13]

Experimental Workflow Visualization

The following diagram illustrates a typical industrial workflow for the two-step synthesis of this compound.

cluster_0 Synthesis of [1,1'-biphenyl]-3-carboxylic acid cluster_1 Reduction to this compound Reactor Charging Charge 3-Bromobenzoic Acid, Phenylboronic Acid, Base, Solvent Suzuki Coupling Add Pd/C Catalyst Heat to 80-90°C Reactor Charging->Suzuki Coupling Catalyst Filtration Cool and Filter (Catalyst Recovery) Suzuki Coupling->Catalyst Filtration Precipitation Acidify with HCl Catalyst Filtration->Precipitation Isolation & Drying Filter, Wash with Water, Vacuum Dry Precipitation->Isolation & Drying Hydrogenation Reactor Charge Carboxylic Acid, Catalyst, Solvent Isolation & Drying->Hydrogenation Reactor Intermediate Hydrogenation Pressurize with H₂ Heat to 100-150°C Hydrogenation Reactor->Hydrogenation Catalyst Removal Cool, Vent, and Filter Hydrogenation->Catalyst Removal Solvent Removal Concentrate under Vacuum Catalyst Removal->Solvent Removal Purification Recrystallization or Distillation Solvent Removal->Purification Final Product Final Product Purification->Final Product

References

Application Notes and Protocols for the Purification of [1,1'-Biphenyl]-3-ylmethanol using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of [1,1'-Biphenyl]-3-ylmethanol via column chromatography. The provided methodology is based on established principles for the separation of aromatic alcohols and biphenyl compounds.

Introduction

This compound is a biphenyl derivative with a hydroxymethyl substituent. Its structure lends it moderate polarity, making it an ideal candidate for purification using normal-phase column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. By carefully selecting the stationary and mobile phases, this compound can be effectively isolated from non-polar impurities, such as unreacted starting materials (e.g., biphenyl), and more polar byproducts.

Data Presentation

Successful column chromatography relies on the selection of an appropriate solvent system that provides good separation of the target compound from impurities. This is typically determined by thin-layer chromatography (TLC) prior to performing the column. The retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in this process. An ideal R_f value for the target compound is typically between 0.2 and 0.4 to ensure good separation on a column.

Table 1: Estimated R_f Values of this compound and Potential Impurities in Various Hexane/Ethyl Acetate Solvent Systems on a Silica Gel TLC Plate.

CompoundStructurePolarityExpected R_f (9:1 Hexane:EtOAc)Expected R_f (4:1 Hexane:EtOAc)Expected R_f (1:1 Hexane:EtOAc)
Biphenyl (Impurity)Not availableLow~0.8 - 0.9~0.9 - 1.0~1.0
This compound (Target) Not availableModerate ~0.2 - 0.3 ~0.4 - 0.5 ~0.7 - 0.8
More Polar ByproductsN/AHigh~0.0 - 0.1~0.1 - 0.2~0.3 - 0.4

Note: These are estimated values based on the relative polarities of the compounds. Actual R_f values should be determined experimentally.

Table 2: Recommended Parameters for Column Chromatography Purification.

ParameterRecommendation
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate
Column Dimensions Dependent on the amount of crude material (e.g., 2-5 cm diameter for 1-5 g of crude)
Sample Loading Dry loading or minimal volume of a polar solvent (e.g., dichloromethane or ethyl acetate)
Fraction Collection Collect fractions of approximately 10-20 mL
Analysis of Fractions Thin-Layer Chromatography (TLC)

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound.

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase composition for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Crude this compound sample

  • Hexane

  • Ethyl Acetate (EtOAc)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or p-anisaldehyde stain)

Procedure:

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • If necessary, further visualize the plate using a staining solution.

  • Calculate the R_f value for each spot in each solvent system.

  • Select the solvent system that gives an R_f value between 0.2 and 0.3 for this compound. This will be the starting mobile phase for the column.

Column Chromatography Protocol

Objective: To purify this compound from a crude reaction mixture.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Hexane

  • Ethyl Acetate

  • Crude this compound

  • Collection tubes or flasks

  • TLC supplies (from the previous protocol)

  • Rotary evaporator

Procedure:

a. Column Packing:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

b. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

c. Elution and Fraction Collection:

  • Carefully add the initial eluting solvent (e.g., 95:5 hexane:ethyl acetate) to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions.

  • Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient could be:

    • 95:5 Hexane:EtOAc (2 column volumes)

    • 90:10 Hexane:EtOAc (4 column volumes)

    • 80:20 Hexane:EtOAc (until the product has eluted)

  • Monitor the elution of compounds by periodically analyzing the collected fractions using TLC. Spot the starting material, the crude mixture, and the collected fractions on the same TLC plate.

d. Isolation of Pure Product:

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).

Mandatory Visualization

Purification_Workflow Crude_Sample Crude this compound TLC_Optimization TLC Solvent System Optimization Crude_Sample->TLC_Optimization Determine Eluent Column_Setup Column Packing (Silica Gel) TLC_Optimization->Column_Setup Informs Sample_Loading Sample Loading (Dry or Wet) Column_Setup->Sample_Loading Elution Gradient Elution (Hexane:EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Monitor Separation Pooling Combine Pure Fractions TLC_Analysis->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Purified this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Application of [1,1'-Biphenyl]-3-ylmethanol in the Synthesis of Potent PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of [1,1'-Biphenyl]-3-ylmethanol and its derivatives in the synthesis of small molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.

The PD-1/PD-L1 axis is a critical regulator of immune responses, and its blockade has revolutionized cancer therapy. Small molecule inhibitors offer potential advantages over monoclonal antibodies, including oral bioavailability and improved tumor penetration. The biphenyl scaffold, accessible from starting materials like this compound, is a key pharmacophore in a promising class of PD-L1 inhibitors. These molecules function by inducing the dimerization of PD-L1 on the cell surface, which sterically hinders its interaction with the PD-1 receptor on T-cells, thereby restoring anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative biphenyl-based PD-1/PD-L1 inhibitors.

Compound IDTargetAssay TypeIC50 (nM)EC50 (nM)Binding Affinity (Kd, μM)Reference
BMS-202 PD-L1HTRF18-1.1[1][2]
BMS-1166 PD-L1HTRF7<1.5 (induction of reporter activity)-[3]
Compound B2 PD-L1HTRF<10--[4]
Compound HD10 PD-L1HTRF3.1-Strong Interaction (MST)
Compound 2 PD-L1HTRFsingle-digit nM range21.8-[5]
Compound D3 PD-L1HTRF2.2--[6]
JBI-2174 PD-L1TR-FRET~1--[7]

Table 1: In Vitro Activity of Biphenyl-Based PD-L1 Inhibitors. HTRF (Homogeneous Time-Resolved Fluorescence), TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), and MST (Microscale Thermophoresis) are common biochemical and biophysical assays to measure inhibitor potency. IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an in vitro biochemical activity. EC50 is the concentration of a drug that gives a half-maximal response in a cell-based assay. Kd is the dissociation constant, a measure of binding affinity.

Compound IDAnimal ModelDosingTumor Growth Inhibition (TGI)Survival BenefitReference
Compound B2 LLC-bearing allograft mouse model5 mg/kg48.5%-[4]
Compound HD10 PD-1/PD-L1 humanized mouse modelNot specified57.31%-
JBI-2174 Mouse glioma orthotopic modelNot specified-Statistically significant increase[7]
Oral PD-L1 Antagonists Humanized mouse model with MDA-MB-231 tumorsOral, 28 daysDose-dependent decrease in tumor growth-[8]

Table 2: In Vivo Efficacy of Biphenyl-Based PD-L1 Inhibitors. TGI indicates the percentage of tumor growth inhibition compared to a control group.

Signaling and Experimental Workflow Diagrams

PD1_PDL1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and Inhibition cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruitment & Activation TCR TCR PI3K PI3K TCR->PI3K Activation SHP2->PI3K Inhibition Effector T-Cell Effector Functions PI3K->Effector Activation Inhibitor This compound -derived Inhibitor Inhibitor->PDL1 Induces Dimerization & Blocks Binding

Caption: PD-1/PD-L1 signaling and inhibitor action.

Synthesis_Workflow General Synthesis Workflow start This compound (or derivative) step1 Functionalization (e.g., Halogenation) start->step1 step2 Suzuki Coupling (if starting from a precursor) step1->step2 step3 Etherification step2->step3 step4 Further Modifications & Side Chain Addition step3->step4 end Final PD-L1 Inhibitor step4->end

Caption: Synthetic workflow for biphenyl inhibitors.

HTRF_Workflow HTRF Assay Workflow start Prepare Reagents: - Tagged PD-1 & PD-L1 - Inhibitor Dilutions - Detection Antibodies step1 Add Inhibitor to Assay Plate start->step1 step2 Add Tagged PD-1 and PD-L1 step1->step2 step3 Incubate to Allow Binding step2->step3 step4 Add HTRF Detection Reagents step3->step4 step5 Incubate step4->step5 end Read Plate & Analyze Data (IC50) step5->end

Caption: HTRF assay for inhibitor screening.

Experimental Protocols

I. Synthesis of a Biphenyl-based PD-L1 Inhibitor

This protocol describes a plausible synthetic route for a biphenyl-based PD-L1 inhibitor, starting from a functionalized biphenylmethanol derivative. This example is based on Suzuki coupling to form the biphenyl core, followed by etherification to introduce the linker to the rest of the pharmacophore.

A. Suzuki-Miyaura Coupling to form (2-methyl-[1,1'-biphenyl]-3-yl)methanol

This reaction creates the core biphenyl structure.

  • Materials:

    • (3-Bromo-2-methylphenyl)methanol

    • Phenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

    • Base (e.g., K2CO3, Na2CO3, or K3PO4)

    • Solvent (e.g., a mixture of toluene and water, or 1,4-dioxane and water)

    • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried round-bottom flask, add (3-bromo-2-methylphenyl)methanol (1.0 eq), phenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent mixture to the flask.

    • Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

    • Heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield (2-methyl-[1,1'-biphenyl]-3-yl)methanol.

B. Etherification to link the biphenyl core

This step attaches the biphenylmethanol to the rest of the inhibitor structure.

  • Materials:

    • (2-methyl-[1,1'-biphenyl]-3-yl)methanol (from step A)

    • An appropriate electrophile containing the remainder of the inhibitor scaffold (e.g., a chloromethyl or bromomethyl derivative)

    • Base (e.g., NaH, K2CO3, or Cs2CO3)

    • Anhydrous polar aprotic solvent (e.g., DMF or THF)

    • Round-bottom flask, magnetic stirrer

    • Inert gas supply

  • Procedure:

    • Dissolve (2-methyl-[1,1'-biphenyl]-3-yl)methanol (1.0 eq) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Add the base (1.1-1.5 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the electrophile (1.0-1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

II. In Vitro Evaluation of PD-1/PD-L1 Inhibition

A. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1 proteins.

  • Materials:

    • Recombinant human PD-1 protein (e.g., His-tagged)

    • Recombinant human PD-L1 protein (e.g., Fc-tagged)

    • HTRF detection reagents (e.g., anti-His-d2 and anti-Fc-Tb, or other appropriate donor/acceptor pairs)

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • Test compound (serially diluted in assay buffer with a final DMSO concentration <1%)

    • Low-volume 384-well white assay plates

    • HTRF-compatible plate reader

  • Procedure:

    • Dispense 2 µL of the test compound dilutions into the wells of the 384-well plate.

    • Prepare a mixture of recombinant PD-1 and PD-L1 proteins in assay buffer at 2x the final desired concentration.

    • Add 4 µL of the protein mixture to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibration.

    • Prepare a 4x solution of the HTRF detection antibodies in assay buffer.

    • Add 4 µL of the detection antibody mixture to each well.

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

    • Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

B. Cell-Based PD-1/PD-L1 Blockade Assay (NFAT Reporter Assay)

This assay measures the functional consequence of PD-1/PD-L1 blockade by quantifying the restoration of T-cell activation.

  • Materials:

    • PD-L1 expressing cells (e.g., CHO-K1 or a relevant cancer cell line)

    • PD-1 expressing effector T-cells (e.g., Jurkat cells) engineered with an NFAT-luciferase reporter construct

    • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

    • Test compound (serially diluted in cell culture medium)

    • White, clear-bottom 96-well cell culture plates

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the PD-L1 expressing cells in a 96-well plate and incubate overnight to allow for cell adherence.

    • Remove the medium and add the test compound dilutions to the wells.

    • Add the PD-1/NFAT-luciferase Jurkat T-cells to the wells.

    • Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.

    • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescence signal is proportional to T-cell activation. Plot the fold-change in luminescence against the logarithm of the inhibitor concentration to determine the EC50 value.

References

Application Note: A Detailed Protocol for the Reduction of [1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the reduction of [1,1'-biphenyl]-3-carbaldehyde to its corresponding alcohol, ([1,1'-biphenyl]-3-yl)methanol. The primary method detailed utilizes sodium borohydride, a mild and selective reducing agent suitable for converting aldehydes to primary alcohols.[1] An alternative method involving catalytic hydrogenation is also discussed. This guide includes a summary of reaction conditions, a step-by-step procedure, and a visual workflow to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Overview of Reduction Methods

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For aromatic aldehydes like [1,1'-biphenyl]-3-carbaldehyde, several reliable methods are available. The choice of reagent depends on factors such as functional group tolerance, scalability, and reaction conditions.

  • Sodium Borohydride (NaBH₄) : A widely used reducing agent due to its selectivity for aldehydes and ketones.[2] It is safer to handle than more reactive hydrides and is compatible with protic solvents like methanol and ethanol.

  • Catalytic Hydrogenation : This method employs hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on Carbon, Pd/C) to reduce the aldehyde. It is an environmentally friendly option that can be highly selective under mild conditions, preventing the reduction of the aromatic rings.[3][4]

The following table summarizes representative conditions for these common reduction methods for aromatic aldehydes.

Table 1: Comparison of Reduction Methods for Aromatic Aldehydes

MethodReducing Agent/CatalystTypical SolventsTemperatureReaction TimeTypical Conversion/Yield
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol, THF0 °C to Room Temp1 - 4 hoursGood to Excellent[5]
Catalytic Hydrogenation H₂ / Pd(0)EnCat™ 30NPEthanolRoom Temperature~16 hoursHigh to Excellent[3][4]

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol details the reduction of [1,1'-biphenyl]-3-carbaldehyde to ([1,1'-biphenyl]-3-yl)methanol using sodium borohydride.

Materials:

  • [1,1'-biphenyl]-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve [1,1'-biphenyl]-3-carbaldehyde (e.g., 1.0 g, 5.49 mmol) in methanol (20 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.25 g, 6.58 mmol, ~1.2 equivalents) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress using TLC until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (10 mL) at 0 °C to neutralize excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Add water (20 mL) to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude ([1,1'-biphenyl]-3-yl)methanol by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the sodium borohydride reduction protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Aldehyde in Methanol cool 2. Cool to 0 °C dissolve->cool add_nabh4 3. Add NaBH4 cool->add_nabh4 stir 4. Stir at RT add_nabh4->stir quench 5. Quench with HCl stir->quench extract 6. Extract Product quench->extract wash 7. Wash Organic Layer extract->wash dry 8. Dry & Concentrate wash->dry purify 9. Purify Product dry->purify

Caption: Workflow for the reduction of [1,1'-biphenyl]-3-carbaldehyde.

Alternative Protocol: Catalytic Hydrogenation

For a greener alternative, catalytic hydrogenation can be employed. This method avoids the use of hydride reagents and simplifies workup.

Brief Protocol:

  • Dissolve the aldehyde (1 mmol) in ethanol (10 mL) in a suitable reaction vessel.[3]

  • Add a palladium catalyst, such as 10 mol% Pd(0)EnCat™ 30NP.[3]

  • Degas the mixture under vacuum and refill the vessel with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions).[3]

  • Stir the reaction at room temperature overnight (~16 hours).[4]

  • Upon completion, filter off the catalyst.

  • Wash the catalyst with additional ethanol.

  • Concentrate the combined filtrate to obtain the product.[3]

This method typically results in high conversions and offers the advantage of a recyclable catalyst.[3]

References

Application Notes: Strategies for the Functionalization of the Biphenyl Core in [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The [1,1'-Biphenyl]-3-ylmethanol scaffold is a valuable building block in medicinal chemistry and materials science. Its structural rigidity and potential for derivatization make it a key component in the synthesis of pharmacologically active compounds and functional materials.[1] Functionalization of the biphenyl core allows for the modulation of physicochemical properties, biological activity, and material characteristics. These application notes provide detailed protocols for three primary strategies for modifying this core structure: Palladium-Catalyzed Cross-Coupling, Directed ortho-Metalation (DoM), and C-H Functionalization.

Core Structure Consideration: The regiochemical outcome of functionalization reactions on the this compound core is influenced by the directing effects of the existing substituents. The hydroxymethyl group (-CH₂OH) at the C3 position and the phenyl group at the C1 position will electronically and sterically influence incoming reagents. For many reactions, particularly those involving strong bases or organometallics, protection of the primary alcohol is a critical first step to prevent unwanted side reactions.[2][3] Common protecting groups include benzyl (Bn) ethers or silyl ethers (e.g., TBDMS).[2][4]

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the biphenyl core.[5][6] These reactions typically require a halogenated biphenyl precursor (e.g., bromo-[1,1'-biphenyl]-3-ylmethanol), which can be synthesized via standard electrophilic aromatic substitution methods.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most efficient methods for creating biaryl systems by coupling an organoboron species with an organic halide.[5][7] It is favored for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts.[7]

General Reaction Scheme: (Assuming a bromo-substituted precursor and a protected alcohol)

This protocol describes a general procedure for the coupling of (4-bromo-[1,1'-biphenyl]-3-yl)methanol (protected as a benzyl ether) with an arylboronic acid.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected (4-bromo-[1,1'-biphenyl]-3-yl)methanol (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv).[7]

    • Ensure all solid reagents are dry.

  • Catalyst and Solvent Addition:

    • To the flask, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like SPhos (0.04 mmol, 4 mol%).

    • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL). The use of aqueous solvents is common in Suzuki couplings.[7]

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic phase with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the functionalized biphenyl derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling an amine with an aryl halide.[6][8] This method has largely replaced harsher traditional methods and allows for the synthesis of a wide variety of aryl amines.[6]

This protocol outlines a general procedure for the amination of a protected (4-bromo-[1,1'-biphenyl]-3-yl)methanol with a primary or secondary amine.

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv) to a Schlenk tube.[9]

  • Substrate and Solvent Addition:

    • Add the protected (4-bromo-[1,1'-biphenyl]-3-yl)methanol (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

    • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction Execution:

    • Seal the tube and heat the mixture to 100-120 °C with stirring.

    • Monitor the reaction for completion (typically 12-24 hours) by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).

    • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the resulting crude material by column chromatography on silica gel.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
Goal C(sp²) - C(sp²) bond formationC(sp²) - N bond formation
Precursor Halogenated BiphenylHalogenated Biphenyl
Coupling Partner Organoboron ReagentPrimary/Secondary Amine
Pd Catalyst (mol%) 1-5% (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[7]1-5% (e.g., Pd₂(dba)₃, Pd(OAc)₂)[9]
Ligand Phosphines (e.g., PPh₃, SPhos)Bulky Phosphines (e.g., XPhos, RuPhos)[10]
Base Weak inorganic (K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (NaOt-Bu, K₃PO₄)
Solvent Toluene, Dioxane, DMF, often with waterToluene, Dioxane (anhydrous)
Temperature (°C) 80 - 120 °C80 - 130 °C
Typical Yield 70 - 95%65 - 90%

Strategy 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful method for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG).[11][12] The heteroatom of the DMG coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[11] For this compound, the benzylic alcohol can be converted into a potent DMG, such as an O-carbamate (-OCONEt₂).

  • Synthesis of the O-Carbamate Precursor:

    • To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) at 0 °C, add sodium hydride (60% in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise.

    • Stir for 30 minutes, then add diethylcarbamoyl chloride (1.2 mmol, 1.2 equiv).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench carefully with water, extract with ether, and purify by chromatography to yield the O-carbamate.

  • Directed ortho-Metalation and Electrophilic Quench:

    • Dissolve the O-carbamate precursor (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add sec-butyllithium (1.1 mmol, 1.1 equiv) dropwise. The solution typically develops a deep color.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

    • Add a suitable electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination, or hexachloroethane for chlorination) (1.5 equiv).

    • Stir for an additional 1-2 hours at -78 °C before allowing the reaction to warm slowly to room temperature.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the product by column chromatography.

Strategy 3: Directed C-H Functionalization

Modern C-H functionalization (or C-H activation) offers a more atom-economical approach by directly converting a C-H bond into a new C-C or C-X bond, avoiding the need for pre-functionalized substrates like aryl halides.[13] These reactions often rely on a directing group to control regioselectivity.[14][15] For the biphenyl core, a nitrile or other Lewis basic group can be used to direct a transition metal catalyst to a specific C-H bond, including remote meta positions.[16][17]

This protocol is adapted from methodologies developed for biphenyl systems and assumes the synthesis of a precursor where the -CH₂OH group is converted to a nitrile-containing directing group.[16][18]

  • Reagent Preparation:

    • To a screw-cap vial, add the nitrile-derivatized biphenyl substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and a ligand such as 3-amino-2-pyridone (0.06 mmol, 30 mol%).

    • Add the olefin coupling partner (e.g., n-butyl acrylate, 0.4 mmol, 2.0 equiv) and a silver-based oxidant (e.g., Ag₂CO₃, 0.4 mmol, 2.0 equiv).

  • Reaction Execution:

    • Add a suitable solvent, such as hexafluoroisopropanol (HFIP), 1.0 mL.

    • Seal the vial and place it in a preheated block at 120 °C.

    • Stir the reaction for 24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of celite, rinsing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by preparative TLC or column chromatography to isolate the meta-olefinated product.

Parameter Directed ortho-Metalation (DoM) Directed meta-C-H Olefination
Goal Regioselective ortho-functionalizationRegioselective meta-functionalization
Precursor Biphenyl with a Directing Group (e.g., OCONEt₂)Biphenyl with a Directing Group (e.g., nitrile)
Key Reagent Organolithium (e.g., s-BuLi) + ElectrophilePd(OAc)₂ + Ligand + Olefin + Oxidant[16]
Directing Group Strong Lewis base (Amide, Carbamate)[19]Nitrile, Pyridine, etc.[14]
Solvent Anhydrous THF, EtherHFIP, Toluene
Temperature (°C) -78 °C to RT100 - 130 °C
Key Advantage High regioselectivity for ortho positionAtom economy, access to meta position[16]

Visualizations

G cluster_start Starting Material cluster_strategies Functionalization Strategies cluster_products Functionalized Products Start This compound CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling Halogenation + Alcohol Protection DoM Directed ortho-Metalation (DoM) Start->DoM Convert -CH₂OH to DMG CHFunc Directed C-H Functionalization Start->CHFunc Install Directing Group CC_Product C-C Coupled Biphenyls (e.g., Suzuki-Miyaura) CrossCoupling->CC_Product CN_Product C-N Coupled Biphenyls (e.g., Buchwald-Hartwig) CrossCoupling->CN_Product Ortho_Product ortho-Substituted Biphenyls DoM->Ortho_Product Electrophilic Quench Meta_Product meta-Substituted Biphenyls CHFunc->Meta_Product Olefin/Aryl Coupling G Setup 1. Reaction Setup Inert 2. Inert Atmosphere Setup->Inert Flame-dry glassware Addition 3. Reagent Addition Inert->Addition Evacuate/backfill Ar/N₂ Reaction 4. Heating & Stirring Addition->Reaction Add solvent, catalyst Workup 5. Work-up Reaction->Workup Cool to RT, quench Purify 6. Purification Workup->Purify Extraction, drying Product Final Product Purify->Product Column chromatography Suzuki_Cycle center Pd⁰L₂ pd_ii_complex Ar¹-Pdᴵᴵ(X)L₂ center->pd_ii_complex  3. reductive_elimination oxidative_addition Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination pd_ii_aryl_complex Ar¹-Pdᴵᴵ(Ar²)L₂ pd_ii_complex->pd_ii_aryl_complex  2. transmetalation pd_ii_aryl_complex->center  1. oxidative_addition aryl_halide Ar¹-X boronic_acid Ar²-B(OR)₂ borate_complex [Ar²-B(OR)₂(Base)]⁻ boronic_acid->borate_complex base Base base->borate_complex product Ar¹-Ar² bx_species X-B(OR)₂

References

Application Notes and Protocols: [1,1'-Biphenyl]-3-ylmethanol as a Versatile Building Block for Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of [1,1'-Biphenyl]-3-ylmethanol as a foundational building block for the synthesis of advanced organic electronic materials. While direct literature on this specific precursor is emerging, its structural motif is highly relevant for creating both hole transport materials (HTMs) and electron transport materials (ETMs) for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This document outlines proposed synthetic routes, detailed experimental protocols, and target performance metrics based on established principles in materials chemistry.

Introduction to this compound in Organic Electronics

The biphenyl unit is a cornerstone in the design of organic electronic materials due to its rigid structure, which promotes intermolecular electronic coupling, and its tunable electronic properties through substitution. This compound offers a versatile platform for synthesizing a new generation of high-performance materials. The hydroxyl group serves as a key functional handle for introducing a variety of moieties that can impart desired charge transport characteristics.

Key Advantages:

  • Synthetic Versatility: The methanol group can be readily converted into other functional groups such as halides, tosylates, or directly used in etherification and esterification reactions.

  • Structural Control: The biphenyl core provides a robust and planarizable scaffold to build upon.

  • Tunable Properties: Functionalization at the 3-position allows for the introduction of electron-donating or electron-withdrawing groups to tailor the HOMO and LUMO energy levels for efficient charge injection and transport.

Proposed Synthetic Pathways

The following sections outline hypothetical, yet chemically sound, synthetic pathways to transform this compound into functional organic electronic materials.

Synthesis of a Triarylamine-based Hole Transport Material (HTM)

Triarylamines are a prominent class of HTMs due to their excellent hole mobility and stability.[1][2][3][4][5] A common synthetic strategy involves the Buchwald-Hartwig amination.

Workflow for HTM Synthesis:

HTM_Synthesis A This compound B 3-(Bromomethyl)-1,1'-biphenyl A->B PBr3 or SOBr2 D Target HTM B->D Buchwald-Hartwig Amination with C, Pd catalyst, base C N,N-diphenyl-[1,1'-biphenyl]-4-amine ETM_Synthesis A This compound C Target ETM A->C Williamson Ether Synthesis or Fischer Esterification B Electron-deficient phenol/acid B->C OLED_Structure cluster_OLED OLED Device Structure A Anode (e.g., ITO) B Hole Injection Layer (HIL) A->B C Hole Transport Layer (HTL) (Derived from this compound) B->C D Emissive Layer (EML) C->D E Electron Transport Layer (ETL) (Derived from this compound) D->E F Electron Injection Layer (EIL) E->F G Cathode (e.g., Al) F->G

References

Application Notes & Protocols: Asymmetric Synthesis of Chiral Biphenyl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Axially chiral biaryl scaffolds are privileged structures in modern chemistry, forming the backbone of highly effective chiral ligands, catalysts, and a growing number of pharmaceutically active compounds.[1][2] Among these, chiral biphenyl methanol derivatives represent a particularly valuable subclass, offering a hydroxyl handle for further functionalization or direct interaction with biological targets. Their synthesis in an enantiomerically pure form is a critical challenge that has spurred the development of sophisticated catalytic methods. This guide provides an in-depth exploration of key strategies for the asymmetric synthesis of these target molecules, focusing on the mechanistic rationale behind catalyst and method selection. We present detailed, field-proven protocols for two orthogonal and powerful approaches: atroposelective Suzuki-Miyaura cross-coupling and the asymmetric reduction of a prochiral biphenyl ketone. This document is intended for researchers, scientists, and drug development professionals seeking both a conceptual understanding and a practical guide to producing these high-value chiral building blocks.

Introduction: The Significance of Chiral Biphenyls

Chirality is a fundamental property in drug design, as the stereochemical orientation of a molecule dictates its interaction with chiral biological receptors.[3] More than half of all commercial drugs are chiral compounds, and the trend is overwhelmingly towards the development of single-enantiomer pharmaceuticals to maximize therapeutic efficacy and minimize off-target effects.[3]

Atropisomers, stereoisomers arising from restricted rotation about a single bond, represent a unique class of chiral molecules. The biphenyl axis is the most prominent example, where steric hindrance from ortho-substituents creates a high rotational barrier, allowing for the isolation of stable, non-interconverting enantiomers. Chiral biphenyls like BINAP and BINOL are foundational ligands in asymmetric catalysis, a testament to the power of their well-defined chiral environment.[1] In medicinal chemistry, the rigid, three-dimensional architecture of chiral biphenyls makes them ideal scaffolds for designing potent and selective therapeutic agents.[4] The addition of a methanol group provides a crucial point of attachment or a key hydrogen-bonding feature, further enhancing their utility.

Core Synthetic Strategies & Mechanistic Insights

The construction of a stereogenic axis, as opposed to a stereocenter, requires distinct synthetic strategies. The most successful approaches rely on catalyst control to influence the spatial orientation of the two aryl rings during or after the bond-forming event.

Strategy A: Atroposelective Metal-Catalyzed Cross-Coupling

This is arguably the most powerful and versatile method for constructing the chiral biaryl core. The key principle is the use of a chiral ligand that coordinates to a transition metal (typically palladium), creating a chiral catalytic complex. This complex then orchestrates the C-C bond formation between two aryl fragments in a way that favors the formation of one atropisomer over the other.

The Suzuki-Miyaura coupling, which joins an aryl halide with an arylboronic acid or ester, is a premier example.[5] The enantioselectivity is determined during the key steps of the catalytic cycle, where the chiral ligand's steric and electronic properties influence the orientation of the substrates within the metal's coordination sphere.

Suzuki_Cycle cluster_catalyst Catalyst State Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Ar-X Trans Transmetalation (Enantioselective Step) ArPdX->Trans ArPdAr Ar-Pd(II)-Ar'(L*n) Trans->ArPdAr Ar'-B(OR)2 Base ArPdAr->Pd0 RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' (Product) RedElim->Product Forms C-C bond ArX Ar-X ArB Ar'-B(OR)2 Base Base

Caption: Simplified catalytic cycle for Asymmetric Suzuki-Miyaura Coupling.

Causality: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, often built on a binaphthyl or ferrocenyl backbone, have proven most effective.[6] The ligand's C₂-symmetry creates a "chiral pocket" that forces the incoming aryl groups to adopt a low-energy conformation prior to the bond-forming reductive elimination step, thereby dictating the final axial chirality of the product.

Strategy B: Asymmetric Reduction of Prochiral Biaryl Ketones

An alternative and highly effective strategy involves synthesizing a symmetric (prochiral) biaryl ketone precursor first. The chirality is then introduced in a subsequent step through the enantioselective reduction of the ketone to the corresponding secondary alcohol (the methanol derivative).

This approach leverages the well-established field of asymmetric catalysis for ketone reduction. Chiral catalysts, such as Noyori-type Ruthenium complexes or enzymes (ketoreductases), can deliver a hydride to one face of the carbonyl group with high selectivity, generating the chiral alcohol in high enantiomeric excess (ee).

Asymmetric_Reduction_Workflow start Prochiral Biphenyl Ketone (Achiral) process Asymmetric Reduction Chiral Catalyst (e.g., Ru-BINAP) Hydride Source (e.g., H₂, HCOOH) start->process product_S (*S*)-Biphenyl Methanol (Chiral Product) process:cat->product_S Favored Pathway product_R (*R*)-Biphenyl Methanol (Chiral Product) process:hydride->product_R Disfavored Pathway

Caption: Workflow for generating chirality via asymmetric reduction.

Causality: The catalyst's chiral ligands coordinate to the metal center, which in turn coordinates to the ketone's oxygen atom. This locks the ketone into a specific orientation relative to the catalyst's chiral environment. The hydride is then delivered from the metal to the carbonyl carbon from the less sterically hindered face, leading to the preferential formation of one enantiomer.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All solvents and reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: Atroposelective Suzuki-Miyaura Coupling

This protocol is adapted from methodologies demonstrated to be effective for constructing sterically hindered biaryls.[1][7] It details the synthesis of a chiral biphenyl precursor which can be subsequently reduced to the target methanol derivative.

Objective: To synthesize (S)-2'-formyl-1,1'-binaphthyl-2-yl diethyl phosphate with high enantioselectivity.

Materials:

  • Aryl Halide: Diethyl 1-bromo-2-naphthylphosphonate

  • Boronic Acid: 2-formylphenylboronic acid

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral Ligand: A suitable chiral monophosphine ligand (e.g., a derivative of SPhos)[7]

  • Base: Potassium phosphate (K₃PO₄), anhydrous

  • Solvent: Toluene, anhydrous and degassed

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of Argon, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and the chiral phosphine ligand (0.022 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene to the flask. Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Reagent Addition: To the catalyst mixture, add diethyl 1-bromo-2-naphthylphosphonate (0.2 mmol, 71.0 mg), 2-formylphenylboronic acid (0.3 mmol, 45.0 mg), and anhydrous K₃PO₄ (0.4 mmol, 84.9 mg).

  • Reaction Conditions: Seal the flask and place it in a pre-heated oil bath at 40 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure atropisomeric product.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H column).

Subsequent Reduction: The resulting chiral aldehyde can be selectively reduced to the biphenyl methanol derivative using a mild reducing agent like sodium borohydride (NaBH₄) in methanol at 0 °C. This reduction typically proceeds without racemization of the biaryl axis.

Protocol 2: Asymmetric Transfer Hydrogenation of a Biphenyl Ketone

This protocol outlines the enantioselective reduction of a prochiral biphenyl ketone to a chiral biphenyl methanol using a well-defined ruthenium catalyst.

Objective: To synthesize a chiral (1,1'-biphenyl)-2-yl(phenyl)methanol derivative.

Materials:

  • Substrate: (1,1'-Biphenyl)-2-yl(phenyl)methanone

  • Catalyst: (S,S)-TsDPEN-Ru catalyst (commercially available or prepared in situ)

  • Hydride Source: Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Solvent: Acetonitrile (CH₃CN), anhydrous

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of Argon, add (1,1'-biphenyl)-2-yl(phenyl)methanone (0.5 mmol, 129 mg) and the (S,S)-TsDPEN-Ru catalyst (0.005 mmol, 1 mol%) to a dry Schlenk tube.

  • Solvent & Reagent Addition: Add 2.5 mL of anhydrous acetonitrile. Stir to dissolve. Then, add the formic acid/triethylamine azeotrope (0.5 mL).

  • Reaction Conditions: Seal the tube and place it in a thermostatted block at 28-30 °C. Stir for 16-24 hours.

  • Monitoring: Follow the disappearance of the starting ketone by TLC or GC-MS.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

    • Extract the product with dichloromethane (DCM) (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography (eluent: hexane/ethyl acetate gradient).

  • Analysis: Confirm the structure and purity via NMR and MS. Determine the enantiomeric excess using chiral HPLC.

Data Summary & Performance

The selection of the chiral ligand is the most critical parameter in atroposelective cross-coupling reactions. The table below summarizes representative results for the synthesis of axially chiral biaryls using different phosphine ligands in Suzuki-Miyaura coupling.

Table 1: Performance of Chiral Ligands in Asymmetric Suzuki-Miyaura Coupling

Ligand TypeAryl Halide SubstrateArylboronic Acid SubstrateYield (%)ee (%)Reference
(S)-Phephos 2,6-Ditrifyloxyphenyl-naphthalenePhenylmagnesium bromide*8793[8]
Binaphthyl-based (2c) 1-Bromo-2-naphthylphosphonate2-Methylphenylboronic acid>9592[5]
(S,S)-BaryPhos 2-Nitro-3-bromo-tolueneNaphthylboronic ester7090[1]
Lactate-SPhos (L2) 1-Bromo-2-naphthylphosphonate2-Formylphenylboronic acid9191[7]
Note: This example is a Kumada coupling, which follows a similar principle.

Troubleshooting and Key Considerations

  • Low Enantioselectivity:

    • Ligand Choice: The ligand is substrate-dependent. Screen a small library of ligands for your specific substrate pair.

    • Temperature: Lowering the reaction temperature can sometimes improve ee, but may require longer reaction times.[9]

    • Racemization: For biaryls with lower rotational barriers, the product may racemize under the reaction conditions. Assess the rotational stability of your target molecule.[6]

  • Low Yield in Cross-Coupling:

    • Reagent Purity: Boronic acids can degrade upon storage. Use high-purity, dry reagents.

    • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.

    • Base Selection: The choice of base is crucial and can significantly impact yield. K₃PO₄, Cs₂CO₃, and K₂CO₃ are common choices that should be optimized.

  • Incomplete Reduction:

    • Catalyst Loading: If reduction stalls, a small, additional charge of the catalyst may be required.

    • Hydride Source: Ensure the formic acid/triethylamine mixture is freshly prepared and of high quality.

Conclusion

The asymmetric synthesis of chiral biphenyl methanol derivatives is a dynamic field with robust and reliable methodologies. Catalyst-controlled cross-coupling reactions provide a powerful means to construct the chiral axis directly, with the choice of chiral ligand being the decisive factor for success. Orthogonally, the asymmetric reduction of prochiral ketones offers an excellent alternative, leveraging highly developed catalytic systems to install the chiral alcohol moiety with exceptional control. The protocols and insights provided herein serve as a foundational guide for researchers to successfully synthesize these valuable molecules, enabling further advancements in catalysis and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in [1,1'-Biphenyl]-3-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important biphenyl derivative. We will explore the primary synthetic routes, address potential pitfalls, and provide field-proven insights to optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and widely adopted synthetic strategies for the synthesis of this compound. The choice between them often depends on the availability of starting materials, functional group tolerance, and scalability requirements.

  • Route A: Suzuki-Miyaura Coupling followed by Reduction. This is a highly versatile method that first constructs the biphenyl backbone. It involves the palladium-catalyzed cross-coupling of a boronic acid (or its ester) with an aryl halide. In this case, one might couple 3-bromobenzyl alcohol (or a protected version) with phenylboronic acid, or couple 3-formylphenylboronic acid with bromobenzene followed by reduction of the aldehyde. The latter is often preferred to avoid potential complications with the free hydroxyl group during the coupling reaction.

  • Route B: Grignard Reaction. This classical organometallic approach involves the formation of a Grignard reagent from an aryl halide, which then acts as a nucleophile. For this synthesis, one could prepare a Grignard reagent from 3-bromobiphenyl and react it with formaldehyde. Alternatively, a Grignard reagent from bromobenzene could be reacted with 3-bromobenzaldehyde, followed by a subsequent reduction or a second Grignard addition if a diarylmethanol is the target. However, for this compound, the former Grignard approach is more direct.

Q2: I am getting a complex mixture of byproducts. What are the likely side reactions?

The nature of the byproducts is highly dependent on your chosen synthetic route.

  • In Suzuki-Miyaura Coupling: Common side reactions include homocoupling of the boronic acid or the aryl halide, and protodeboronation (loss of the boronic acid group)[1][2]. These side reactions can be minimized by carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere and using an appropriate base[2].

  • In Grignard Reactions: The primary side reaction is often the Wurtz coupling, which is the homocoupling of the aryl halide to form a biphenyl byproduct[3][4]. Additionally, Grignard reagents are extremely strong bases and will react with any trace amounts of water or other acidic protons in the reaction mixture, leading to the formation of biphenyl instead of the desired alcohol[3][5].

Troubleshooting Guide: Suzuki-Miyaura Coupling Route

This section addresses specific issues you may encounter when using the Suzuki-Miyaura coupling to synthesize a precursor to this compound, such as 3-formyl-1,1'-biphenyl.

Q3: My Suzuki coupling reaction is not proceeding, or the conversion is very low. What should I check?

Low or no conversion in a Suzuki coupling is a common issue that can often be traced back to a few key factors. Here is a troubleshooting workflow to diagnose the problem:

Suzuki_Troubleshooting Start Low/No Conversion Catalyst Is the Palladium Catalyst Active? Start->Catalyst Atmosphere Is the Reaction Under Inert Atmosphere? Catalyst->Atmosphere Yes Catalyst_Sol Solution: Use a fresh catalyst or a pre-catalyst. Ensure proper ligand is used. Catalyst->Catalyst_Sol No Reagents Are the Reagents Pure and Dry? Atmosphere->Reagents Yes Atmosphere_Sol Solution: Thoroughly degas solvents and purge the reaction vessel with Argon or Nitrogen. Atmosphere->Atmosphere_Sol No Base Is the Base Appropriate and Soluble? Reagents->Base Yes Reagents_Sol Solution: Check the purity of the aryl halide and boronic acid. Dry solvents and reagents. Reagents->Reagents_Sol No Base_Sol Solution: Try a different base (e.g., K2CO3, Cs2CO3, K3PO4). Ensure adequate solubility in the reaction medium. Base->Base_Sol No

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Expertise & Experience: The activity of the palladium catalyst is paramount. Many palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state. Using a pre-catalyst, which is a stable palladium(II) species that is reduced in situ to the active palladium(0) catalyst, can often improve reproducibility. Furthermore, the choice of ligand is critical and should be matched to the specific substrates[6].

Q4: I am observing significant homocoupling of my boronic acid. How can I suppress this?

Homocoupling of the boronic acid to form a biboronic species is often promoted by the presence of oxygen.

  • Rigorous Degassing: Ensure that your solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas such as argon or nitrogen through the solvent for an extended period.

  • Reaction Setup: Maintain a positive pressure of an inert gas throughout the reaction.

  • Base Selection: The choice of base can also influence the extent of homocoupling. In some cases, a weaker base may be beneficial[7].

Q5: The subsequent reduction of the biphenyl aldehyde to the alcohol is giving me a poor yield. What could be the issue?

The reduction of an aldehyde to a primary alcohol is typically a high-yielding reaction. If you are experiencing low yields, consider the following:

  • Reducing Agent: Sodium borohydride (NaBH4) in methanol or ethanol is a standard and effective reagent for this transformation. Ensure the NaBH4 is fresh, as it can decompose upon storage.

  • Reaction Conditions: The reaction is usually fast at room temperature. Overly vigorous conditions are not necessary and may lead to side reactions.

  • Work-up Procedure: During the work-up, the pH needs to be carefully adjusted to quench any remaining reducing agent and to protonate the resulting alkoxide. An acidic work-up should be performed cautiously.

Troubleshooting Guide: Grignard Reaction Route

This section provides guidance for troubleshooting the synthesis of this compound via a Grignard reaction.

Q6: My Grignard reagent formation is not initiating. What should I do?

The initiation of Grignard reagent formation can sometimes be sluggish. This is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings[3][8].

Grignard_Initiation Start Grignard Reaction Fails to Initiate Activation Activate Magnesium Surface Start->Activation Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Halide Check Aryl Halide Reactivity Start->Halide Activation_Methods Methods: - Add a small crystal of iodine. - Add a few drops of 1,2-dibromoethane. - Mechanically crush the magnesium turnings. Activation->Activation_Methods Anhydrous_Check Checklist: - Flame-dry all glassware under vacuum. - Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether). - Ensure starting materials are dry. Anhydrous->Anhydrous_Check Halide_Reactivity Reactivity Order: I > Br > Cl. If using an aryl chloride, the reaction may require higher temperatures or longer initiation times. Halide->Halide_Reactivity

Caption: Key factors for successful Grignard reagent initiation.

Trustworthiness: It is crucial to ensure that all glassware is rigorously dried, and anhydrous solvents are used. Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water[3][9].

Q7: My Grignard reaction is giving a low yield of the desired alcohol and a significant amount of biphenyl byproduct. Why is this happening?

The formation of biphenyl as a major byproduct points to two likely issues:

  • Wurtz Coupling: This is a significant side reaction, especially with more reactive aryl halides[4]. It can be minimized by the slow addition of the aryl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Premature Quenching: If there are any acidic protons in your reaction system (e.g., from water in the solvent or on the glassware), the Grignard reagent will be protonated to form biphenyl[5].

Problem Potential Cause Recommended Solution
Low yield of alcoholIncomplete reactionEnsure the reaction is stirred for a sufficient time after the addition of the electrophile.
Inaccurate Grignard concentrationTitrate a small aliquot of the Grignard reagent before adding the electrophile to determine its exact concentration.[3]
High biphenyl byproductWurtz couplingAdd the aryl halide slowly to the magnesium. Consider using a less reactive halide (e.g., chloride instead of bromide).
Presence of moistureRigorously dry all glassware and use anhydrous solvents.[9]

Experimental Protocols

Protocol 1: Synthesis of 3-Formyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling to form the biphenyl aldehyde precursor.

Materials:

  • 3-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene, ethanol, and water in a 4:1:1 ratio.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 3-Formyl-1,1'-biphenyl to this compound

Materials:

  • 3-Formyl-1,1'-biphenyl

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3-formyl-1,1'-biphenyl (1.0 eq) in a mixture of DCM and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another hour.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

References

Technical Support Center: Optimization of Suzuki Coupling for Substituted Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of substituted biphenyls. Here, we move beyond standard protocols to address the nuanced challenges encountered in the lab, providing in-depth, evidence-based solutions.

Troubleshooting Guide: From Low Yields to Complex Substrates

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve even the most challenging coupling problems.

Question 1: My reaction suffers from consistently low yields. What are the primary factors I should investigate?

Answer: Low yields in Suzuki coupling are a common issue that can often be traced back to a few critical parameters. A systematic approach to troubleshooting is key.

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Integrity: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This is especially problematic for electron-deficient arylboronic acids.[1] Consider using freshly prepared or purchased high-purity reagents. For persistent issues, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][2]

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[1] Aryl chlorides are notoriously less reactive and often require more specialized, highly active catalyst systems to achieve good yields.[1][3]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Oxidation of the phosphine ligand or degradation of the palladium precatalyst can severely inhibit the reaction.[1] Ensure proper storage under an inert atmosphere and use fresh reagents when in doubt.

  • Reaction Atmosphere:

    • Exclusion of Oxygen: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species in the presence of oxygen.[1] This not only halts the catalytic cycle but can also promote side reactions like homocoupling.[1][4] It is crucial to thoroughly degas solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][2]

Question 2: I'm observing significant amounts of side products, specifically homocoupling of my boronic acid and dehalogenation of my aryl halide. How can I suppress these pathways?

Answer: The formation of side products directly competes with your desired cross-coupling, reducing yield and complicating purification. Understanding their mechanisms is key to their prevention.

  • Preventing Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often catalyzed by Pd(II) species and exacerbated by the presence of oxygen.[1][4]

    • Rigorous Degassing: As the primary cause is often oxygen, ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas.[1][2]

    • Controlled Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can favor the cross-coupling pathway over homocoupling of the aryl halide.[2]

    • Catalyst Choice: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) can sometimes be inefficient, leading to residual Pd(II) that promotes homocoupling.[4] Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst may be beneficial.

  • Minimizing Dehalogenation: The replacement of the halide on your electrophile with a hydrogen atom is another common side reaction. This occurs when a hydride species is generated and participates in reductive elimination with the aryl group on the palladium center.[4]

    • Source of Hydride: The hydride can originate from bases, solvents (like alcohols), or other additives.[4] Careful selection of these components is crucial. If dehalogenation is a major issue, consider switching to a non-hydride-donating base or solvent system.

Question 3: My reaction involves sterically hindered substrates (e.g., ortho-substituted aryl halides or boronic acids) and the yield is poor. What specific modifications should I consider?

Answer: Synthesizing sterically hindered biaryls, such as those with multiple ortho substituents, is a significant challenge in Suzuki coupling as both the oxidative addition and reductive elimination steps can be impeded.[5][6][7]

  • Ligand Selection is Critical:

    • Bulky, Electron-Rich Phosphines: For hindered substrates, the choice of ligand is paramount. Bulky and electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, R-Phos), are highly effective.[5][7][8] The steric bulk of these ligands promotes the reductive elimination step to release the sterically demanding product, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide.[8][9]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of powerful ligands for challenging couplings. They are strong electron donors and can form very stable palladium complexes, which often exhibit high catalytic activity for hindered substrates.[10][11][12]

  • Optimized Reaction Conditions:

    • Stronger Bases: More hindered couplings may require stronger bases like K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step.[5]

    • Higher Temperatures: While not always ideal, increasing the reaction temperature can sometimes overcome the activation barriers associated with hindered substrates.[5] However, this must be balanced with the potential for increased side reactions.[13]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling? A1: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[14][15] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[14][16]

  • Transmetalation: The organic group from the boronic acid (which is activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.[10][14][16]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][14][16]

Q2: How do I choose the right phosphine ligand for my reaction? A2: Ligand choice is critical and depends on the substrates.

  • For simple, unhindered substrates: Triphenylphosphine (PPh₃) can be effective.[16]

  • For more challenging substrates (aryl chlorides, hindered systems): Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) are the gold standard.[7][8] Their steric bulk accelerates reductive elimination and their electron-rich nature promotes oxidative addition.[8][9]

Q3: What is the role of the base, and how do I select one? A3: The base is essential for the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic boronate salt, which then readily transfers its organic group to the palladium center.[10][14]

  • Common Bases: A range of bases can be used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[4]

  • Selection Criteria: The choice of base can influence reaction rate and side reactions. For base-sensitive functional groups, a milder base like KF might be appropriate.[10] For challenging couplings, a stronger, more soluble base like K₃PO₄ is often preferred.[5]

Q4: Does the solvent choice significantly impact the reaction? A4: Yes, the solvent plays multiple roles, including solubilizing reagents and influencing the catalytic intermediates.[17]

  • Common Solvents: Typical solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[4] Often, a mixture with water is used to help dissolve the base.[4]

  • Considerations: While the reaction is tolerant of many solvents, the choice can be critical for optimization.[17] For instance, the polarity can affect the rate-determining step.[17] It's important to use anhydrous and properly degassed solvents to prevent catalyst deactivation.[1]

Visualizing the Process

The Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction, highlighting the role of the palladium catalyst.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n OA_intermediate R¹-Pd(II)L_n-X Pd0->OA_intermediate Oxidative Addition TM_intermediate R¹-Pd(II)L_n-R² OA_intermediate->TM_intermediate Transmetalation TM_intermediate->Pd0 Reductive Elimination Product Biphenyl (R¹-R²) TM_intermediate->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OA_intermediate BoronicAcid Boronic Acid (R²-B(OR)₂) BoronicAcid->TM_intermediate Base Base Base->TM_intermediate activates

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues in Suzuki coupling reactions.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst/Ligand? - Pure Solvent/Base? start->check_reagents check_atmosphere 2. Ensure Inert Atmosphere - Thoroughly Degassed? - Positive N₂/Ar Pressure? check_reagents->check_atmosphere Reagents OK replace_reagents Replace/Purify Reagents check_reagents->replace_reagents No analyze_sides 3. Analyze Side Products - Homocoupling? - Protodeboronation? - Dehalogenation? check_atmosphere->analyze_sides Atmosphere OK improve_degassing Improve Degassing Protocol check_atmosphere->improve_degassing No optimize_conditions 4. Optimize Conditions - Screen Ligands (Bulky?) - Screen Bases (Strength?) - Adjust Temperature? analyze_sides->optimize_conditions Side Products Identified adjust_for_sides Adjust Stoichiometry/ Use Additives analyze_sides->adjust_for_sides Yes success High Yield Achieved optimize_conditions->success Optimization Complete replace_reagents->start Re-run improve_degassing->start Re-run adjust_for_sides->optimize_conditions

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Data & Protocols

Table 1: Ligand Selection Guide for Aryl Halide Partners
Aryl Halide (Ar-X)Substrate TypeRecommended Ligand ClassExample LigandsKey Considerations
Ar-I, Ar-Br Electron-neutral or deficient, unhinderedStandard PhosphinesPPh₃, P(t-Bu)₃Generally high reactivity; standard conditions are often sufficient.[10][16]
Ar-Cl Electron-deficientBulky, Electron-Rich PhosphinesXPhos, SPhosRequires a highly active catalyst to overcome the strong C-Cl bond for oxidative addition.[1][7][8]
Ar-Br, Ar-Cl Sterically Hindered (ortho-substituted)Bulky, Electron-Rich Phosphines or NHCsSPhos, R-Phos, PEPPSI-iPrThe ligand's steric bulk is crucial for promoting reductive elimination.[5][11][18]
Heteroaryl-X Electron-rich or deficientBulky, Electron-Rich PhosphinesSPhos, XPhosHeteroatoms can coordinate to palladium, requiring robust ligands to maintain catalytic activity.[7]
Experimental Protocols

Protocol 1: General Procedure for a Standard Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of an aryl bromide with an arylboronic acid using a common catalyst system.

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[14]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane/water, 5 mL) via syringe.[14]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.[14]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography.[14]

Protocol 2: Optimized Procedure for a Challenging (Sterically Hindered) Coupling

This protocol employs a more active catalyst system suitable for coupling an ortho-substituted aryl chloride.

  • Reaction Setup: To a dry Schlenk flask, add the hindered aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).[5]

  • Catalyst Precursor: In a separate vial under inert gas, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and a bulky phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).

  • Inert Atmosphere & Addition: Seal the main flask, evacuate, and backfill with argon (3x). Add the catalyst mixture to the flask under a positive argon flow.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress. Note that for highly hindered substrates, reaction times can be longer.[5]

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

References

Identifying and minimizing side reactions in biphenylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of biphenylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing biphenylmethanol?

A1: The most common laboratory methods for synthesizing biphenylmethanol are:

  • Grignard Reaction: Reaction of a phenyl Grignard reagent with a formaldehyde source, or a biphenyl Grignard reagent with formaldehyde.

  • Reduction of Biphenyl-4-carboxaldehyde: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1]

Q2: What are the typical side reactions I should be aware of during biphenylmethanol synthesis?

A2: The primary side reactions depend on the synthetic route chosen:

  • Grignard Reaction: The most common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[2][3] Benzene can also form if the Grignard reagent is exposed to a proton source.[4]

  • Reduction of Biphenyl-4-carboxaldehyde: Over-reduction to form 4-methylbiphenyl is a possibility with strong reducing agents. Incomplete reduction will leave unreacted starting material. With borohydride reagents in alcoholic solvents, the formation of borate esters is a possibility.[5]

  • Suzuki-Miyaura Coupling: Common side reactions include homocoupling of the boronic acid to form biphenyl and protodeboronation of the boronic acid.[6]

Q3: How can I purify biphenylmethanol from the common side products?

A3: Purification strategies depend on the impurities present:

  • Removing Biphenyl: Biphenyl is less polar than biphenylmethanol. It can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a nonpolar eluent like hexane to wash out the biphenyl.[7][8]

  • Removing Unreacted Aldehyde: Unreacted biphenyl-4-carboxaldehyde can be separated from the alcohol product by column chromatography.

  • Removing Boronic Acid Byproducts: Purification is typically achieved through extraction and column chromatography.

Troubleshooting Guides

Grignard Synthesis of 4-Biphenylmethanol
Issue Potential Cause Troubleshooting/Minimization Strategy
Low Yield of Biphenylmethanol Reaction with water/moisture: Grignard reagents are highly reactive with protic sources.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2][4]
Formation of Biphenyl Side Product: High concentration of aryl halide and elevated temperatures favor biphenyl formation.[2]Add the aryl halide solution dropwise to the magnesium turnings to maintain a low concentration. Control the reaction temperature, using an ice bath if necessary to manage the exotherm.[9]
Incomplete Grignard Reagent Formation: The surface of the magnesium metal may be oxidized.Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.[10]
Significant amount of Biphenyl byproduct High local concentration of aryl halide. Slow, dropwise addition of the aryl halide to the magnesium suspension is crucial.[9]
High reaction temperature. Maintain a gentle reflux and use external cooling if the reaction becomes too vigorous.[2]
Reduction of Biphenyl-4-carboxaldehyde
Issue Potential Cause Troubleshooting/Minimization Strategy
Incomplete Reaction Insufficient reducing agent. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄).
Low reactivity of the reducing agent. For less reactive substrates, a stronger reducing agent like LiAlH₄ may be necessary. However, this increases the risk of over-reduction.[11]
Formation of 4-Methylbiphenyl (over-reduction) Use of a very strong reducing agent. Use a milder reducing agent like NaBH₄. If LiAlH₄ is necessary, perform the reaction at a lower temperature (e.g., 0 °C) and carefully monitor the reaction progress.[11][12]
Complex workup Formation of borate complexes. Acidic workup (e.g., with dilute HCl) is typically required to hydrolyze the intermediate alkoxide and any borate complexes.[6]
Suzuki-Miyaura Coupling for 4-Biphenylmethanol
Issue Potential Cause Troubleshooting/Minimization Strategy
Low Yield of Biphenylmethanol Inactive catalyst. Ensure the palladium catalyst is active. Use fresh catalyst or pre-activate it if necessary.
Inefficient transmetalation. The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The optimal base may need to be determined empirically.[6]
Formation of Biphenyl (Homocoupling) Oxidative conditions. Degas the solvent and run the reaction under an inert atmosphere to minimize oxygen, which can promote homocoupling.
Formation of Benzyl Alcohol (Protodeboronation) Presence of protic impurities. Use dry, degassed solvents and high-purity reagents.

Experimental Protocols

Protocol 1: Grignard Synthesis of 4-Biphenylmethanol

This protocol is adapted from procedures for the synthesis of similar alcohols.[10]

Materials:

  • 4-Bromobiphenyl

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde or gaseous formaldehyde

  • Iodine crystal (optional, as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine if desired.

    • In the dropping funnel, prepare a solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 4-bromobiphenyl solution to the magnesium turnings to initiate the reaction. The reaction is indicated by a color change and gentle refluxing.

    • Once initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly introduce dry paraformaldehyde powder or bubble dry gaseous formaldehyde through the solution with vigorous stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • If a precipitate forms, add 1 M HCl to dissolve it.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of Biphenyl-4-carboxaldehyde with NaBH₄

This protocol is based on general procedures for the reduction of aldehydes.[6][13]

Materials:

  • Biphenyl-4-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or diethyl ether

Procedure:

  • Reduction:

    • Dissolve biphenyl-4-carboxaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add sodium borohydride (1.1 - 1.5 equivalents) portion-wise with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate esters.

    • Add deionized water and extract the product with ethyl acetate or diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Suzuki-Miyaura Coupling to Synthesize 4-Biphenylmethanol

This protocol is adapted from procedures for Suzuki couplings of similar compounds.[14][15]

Materials:

  • 4-Bromobenzyl alcohol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and water (or another suitable solvent system like DME/water)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4-bromobenzyl alcohol (1.0 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 1-5 mol %), and the base (e.g., 2.0 equivalents).

    • Add the solvent system (e.g., toluene/water 4:1).

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and add water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Grignard_Synthesis A 4-Bromobiphenyl + Mg B 4-Biphenylmagnesium bromide (Grignard Reagent) A->B Anhydrous Ether D Intermediate Alkoxide B->D Reaction with Formaldehyde F Biphenyl (Side Product) B->F Side Reaction C Formaldehyde C->D E 4-Biphenylmethanol D->E Acidic Workup G Unreacted 4-Bromobiphenyl G->F

Caption: Grignard synthesis of 4-biphenylmethanol and the formation of the biphenyl side product.

Reduction_Workflow Start Biphenyl-4-carboxaldehyde Intermediate Alkoxide Intermediate Start->Intermediate Reagent NaBH4 or LiAlH4 Reagent->Intermediate Product 4-Biphenylmethanol Intermediate->Product Protic Workup SideProduct 4-Methylbiphenyl (Over-reduction) Intermediate->SideProduct With strong reducing agent

Caption: Reduction of biphenyl-4-carboxaldehyde to biphenylmethanol.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)2 Base Homocoupling Homocoupling (Ar'-Ar') PdII_Aryl->Homocoupling Unwanted Coupling PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Biaryl Protodeboronation Protodeboronation (Ar'-H) Transmetal->Protodeboronation Reaction with Protic Source RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.

References

Improving the long-term stability of [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the long-term stability of [1,1'-Biphenyl]-3-ylmethanol during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of this compound under standard laboratory conditions?

A1: this compound, like other aryl methanols, can be susceptible to degradation over time, primarily through oxidation. When stored in a tightly sealed container, protected from light, and at a controlled room temperature, the compound is expected to remain stable for several months. However, for long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation. The biphenyl core of the molecule is chemically robust and stable under acidic and alkaline conditions, but the benzylic alcohol group is more prone to oxidation.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is the oxidation of the methanol group.[3][4][5][6] This can occur in a two-step process:

  • Oxidation to an Aldehyde: The methanol group is first oxidized to form [1,1'-biphenyl]-3-carbaldehyde.

  • Oxidation to a Carboxylic Acid: Further oxidation of the aldehyde yields [1,1'-biphenyl]-3-carboxylic acid.

Exposure to air (oxygen), elevated temperatures, and certain light conditions can accelerate this process.

Q3: What are the common impurities that might be present in a sample of this compound and how can they affect its stability?

A3: Common impurities can arise from the synthetic route used to prepare this compound. These may include residual starting materials, by-products from side reactions, or degradation products that have formed during purification and storage. Potential impurities could be unreacted starting materials from Suzuki coupling reactions (e.g., 3-bromobenzyl alcohol and phenylboronic acid) or Grignard reactions. The presence of metallic residues from catalysts can also accelerate oxidative degradation. These impurities can act as catalysts for degradation, leading to a shorter shelf-life.

Q4: How can I monitor the degradation of my this compound sample?

A4: The most effective way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8][9] A reversed-phase HPLC method can separate this compound from its primary degradation products, the corresponding aldehyde and carboxylic acid. By comparing the peak area of the parent compound to the total peak area of all related substances, the percentage of degradation can be quantified over time.

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation of the compound in solution.
  • Question: I prepared a solution of this compound in an organic solvent, and it seems to be degrading much faster than expected. What could be the cause?

  • Answer: Several factors could be contributing to the rapid degradation in solution:

    • Solvent Purity: The solvent used may contain impurities, such as peroxides (commonly found in ethers like THF or dioxane) or trace metals, which can catalyze oxidation. Using high-purity, peroxide-free solvents is crucial.

    • Dissolved Oxygen: The solvent may contain dissolved oxygen, which can directly participate in the oxidation of the methanol group. Degassing the solvent by sparging with an inert gas (e.g., nitrogen or argon) before use can mitigate this.

    • pH of the Medium: Although the biphenyl core is stable, extreme pH values in aqueous or mixed-solvent systems can potentially influence the rate of oxidation of the alcohol.

    • Light Exposure: If the solution is not protected from light, photolytic degradation can occur. Always store solutions in amber vials or protect them from light.[10]

Issue 2: Appearance of unknown peaks in the HPLC chromatogram during a stability study.
  • Question: I am running a stability study on this compound, and I am observing new, unidentified peaks in my HPLC analysis. How can I identify them?

  • Answer: The appearance of new peaks indicates the formation of degradation products. To identify these, you can employ the following strategies:

    • Forced Degradation Studies: Intentionally degrade a sample of this compound under controlled stress conditions (acid, base, oxidation, heat, light). The degradation products formed under these conditions are likely to be the same as those appearing in your stability study.

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown compounds. By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can deduce their molecular weights and propose potential structures. The expected primary degradation products, [1,1'-biphenyl]-3-carbaldehyde and [1,1'-biphenyl]-3-carboxylic acid, can be confirmed by comparing their mass spectra with reference standards if available.

    • Reference Standards: If commercially available, co-injecting reference standards of the suspected degradation products with your sample can confirm their identity based on matching retention times.

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Major Degradation Products
Acidic Hydrolysis 0.1 M HCl24 h60 °C< 1%None significant
Basic Hydrolysis 0.1 M NaOH24 h60 °C< 1%None significant
Oxidation 3% H₂O₂8 hRoom Temp~15%[1,1'-Biphenyl]-3-carbaldehyde, [1,1'-Biphenyl]-3-carboxylic acid
Thermal Solid State48 h80 °C~5%[1,1'-Biphenyl]-3-carbaldehyde
Photolytic UV light (254 nm)12 hRoom Temp~10%[1,1'-Biphenyl]-3-carbaldehyde and other minor products

Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 8 hours, protected from light.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent to the initial concentration before analysis.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL) in a quartz cuvette to UV light (254 nm) for 12 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Mandatory Visualization

Degradation_Pathway cluster_main Degradation of this compound A This compound B [1,1'-Biphenyl]-3-carbaldehyde A->B Oxidation C [1,1'-Biphenyl]-3-carboxylic acid B->C Further Oxidation Troubleshooting_Workflow cluster_workflow Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed CheckSolvent Check Solvent Purity (Peroxides, Metals) Start->CheckSolvent DegasSolvent Degas Solvent (Inert Gas Purge) CheckSolvent->DegasSolvent Impurities Found ProtectFromLight Protect from Light (Amber Vials) CheckSolvent->ProtectFromLight Purity OK DegasSolvent->ProtectFromLight CheckpH Check pH of Solution ProtectFromLight->CheckpH IdentifyProducts Identify Degradation Products (LC-MS, Forced Degradation) CheckpH->IdentifyProducts End Implement Corrective Actions IdentifyProducts->End

References

How to avoid over-reduction in the synthesis of [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [1,1'-Biphenyl]-3-ylmethanol. Our focus is to address and resolve common issues, particularly the challenge of over-reduction to the undesired byproduct, 3-methyl-1,1'-biphenyl.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Significant formation of 3-methyl-1,1'-biphenyl (over-reduction). Use of a reducing agent that is too strong (e.g., Lithium Aluminum Hydride - LiAlH₄).Switch to a milder reducing agent such as Sodium Borohydride (NaBH₄), which is highly selective for aldehydes and ketones.[1][2][3]
Harsh reaction conditions (high temperature, prolonged reaction time).Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC to stop it upon completion.[2]
Inappropriate catalyst for hydrogenation (e.g., highly active Palladium on Carbon - Pd/C).If using catalytic hydrogenation, opt for a less active catalyst or add a catalyst poison to prevent hydrogenolysis of the benzylic alcohol. Alternatively, use transfer hydrogenation with a hydrogen donor like ammonium formate.
Incomplete reaction; starting material ([1,1'-Biphenyl]-3-carbaldehyde) remains. Insufficient amount of reducing agent.Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄).
Poor quality or decomposed reducing agent.Use a fresh, unopened container of the reducing agent. NaBH₄ can degrade upon exposure to moisture.
Low reaction temperature leading to slow kinetics.If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature while monitoring its progress.
Difficulty in isolating and purifying the desired this compound. Formation of borate ester intermediates that are difficult to hydrolyze.After the reduction is complete, perform an acidic workup (e.g., with dilute HCl) to hydrolyze the intermediates and precipitate the product.[1]
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Co-elution of the product and byproduct during column chromatography.Utilize a solvent system with a polarity gradient that provides good separation between the more polar alcohol and the less polar hydrocarbon byproduct. A common starting point for TLC analysis is a mixture of ethyl acetate and hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of over-reduction in the synthesis of this compound?

The most frequent cause of over-reduction to 3-methyl-1,1'-biphenyl is the use of an overly potent reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), or harsh catalytic hydrogenation conditions that promote hydrogenolysis of the newly formed benzylic alcohol.

Q2: Which reducing agent is recommended to avoid over-reduction?

Sodium Borohydride (NaBH₄) is the recommended reducing agent for the selective conversion of [1,1'-Biphenyl]-3-carbaldehyde to this compound.[1][2][3] It is a mild and chemoselective reagent that readily reduces aldehydes to primary alcohols without affecting the aromatic rings or causing hydrogenolysis under standard conditions.[1][2]

Q3: How can I monitor the progress of the reduction reaction?

Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction.[3][4][5] Spot the reaction mixture alongside the starting material ([1,1'-Biphenyl]-3-carbaldehyde) on a TLC plate. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared and a new, more polar spot for the alcohol product is observed. A co-spot of the starting material and the reaction mixture can help confirm the disappearance of the reactant.[4]

Q4: What are the ideal reaction conditions for the NaBH₄ reduction of [1,1'-Biphenyl]-3-carbaldehyde?

Typically, the reaction is performed in a protic solvent like methanol or ethanol at a controlled temperature, often starting at 0 °C and then allowing it to warm to room temperature.[2] Using a slight excess of NaBH₄ (1.1-1.5 equivalents) is common to ensure complete conversion.

Q5: What analytical techniques can be used to confirm the identity and purity of the final product?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the desired product, this compound, from the over-reduced byproduct, 3-methyl-1,1'-biphenyl, and any remaining starting material. The mass spectra will show the molecular ion peaks and characteristic fragmentation patterns for each compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., a biphenyl or C18 stationary phase) can effectively separate the components of the reaction mixture, allowing for quantification of the product and any impurities.[6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the isolated product. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new signal for the benzylic protons (~4.7 ppm) and the hydroxyl proton in ¹H NMR are key indicators of a successful reduction.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹) in the IR spectrum confirm the conversion of the functional group.

Data Presentation

The following table summarizes typical reaction conditions for the selective reduction of an aromatic aldehyde to the corresponding alcohol, which can be adapted for the synthesis of this compound.

Parameter Sodium Borohydride (NaBH₄) Reduction Catalytic Hydrogenation (for comparison)
Reducing Agent NaBH₄H₂ gas
Stoichiometry 1.1 - 1.5 equivalentsCatalytic amount
Catalyst Not applicablePd/C (use with caution), PtO₂
Solvent Methanol, Ethanol, or THF[1]Ethanol, Ethyl Acetate[10]
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure Atmospheric1 atm (balloon) to higher pressures
Typical Reaction Time 1 - 4 hours2 - 24 hours
Typical Yield of Alcohol >90%Variable, risk of over-reduction
Selectivity High for aldehyde reductionLower; risk of hydrogenolysis

Experimental Protocols

Protocol 1: Selective Reduction of [1,1'-Biphenyl]-3-carbaldehyde using Sodium Borohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve [1,1'-Biphenyl]-3-carbaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly add 1 M HCl at 0 °C to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Analytical Monitoring by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[11]

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 150 °C for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 50-400 amu

  • Data Analysis: Identify the peaks for [1,1'-Biphenyl]-3-carbaldehyde, this compound, and 3-methyl-1,1'-biphenyl based on their retention times and mass spectra.

Mandatory Visualization

Synthesis_Pathway Start [1,1'-Biphenyl]-3-carbaldehyde Desired This compound Start->Desired Selective Reduction (e.g., NaBH4) Undesired 3-methyl-1,1'-biphenyl Start->Undesired Harsh Reduction (e.g., Strong Reductant) Desired->Undesired Over-reduction (Hydrogenolysis)

References

Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of biphenyl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unexpected peaks (ghost peaks) in my HPLC chromatogram when analyzing biphenyl compounds?

Unexpected peaks, often referred to as "ghost peaks," are signals in a chromatogram that do not correspond to the analytes of interest in the sample.[1] Their appearance can be irregular and can interfere with the accurate identification and quantification of actual compounds.[1] Common causes for ghost peaks in the analysis of biphenyl compounds include:

  • System Contamination: Residual impurities from previous analyses can accumulate in the injector, tubing, or detector, leading to carryover.[2][3]

  • Mobile Phase Contamination: Impurities in solvents, buffers, or water used for the mobile phase are a frequent source of ghost peaks.[3][4] This can include organic contaminants or even microbial growth in improperly stored buffer solutions.[3]

  • Sample Preparation Issues: Contaminants can be introduced from vials, caps, or filters used during sample preparation.[2][5] Sample degradation can also lead to the appearance of unexpected peaks.[6]

  • Column Contamination: The analytical column can retain strongly adsorbed compounds from previous injections, which may elute in subsequent runs, especially during gradient elution.[1][2]

  • Instrument-Related Issues: Leaks in the pump or injector, worn pump seals, or a malfunctioning detector can all introduce ghost peaks.[1][7]

Q2: I am observing peak tailing for my biphenyl compound. What are the likely causes and how can I resolve this?

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[8] For biphenyl compounds, which are aromatic, strong interactions with the stationary phase can contribute to this issue.[8] Key causes and solutions include:

  • Secondary Interactions: Biphenyl compounds can exhibit secondary interactions with residual silanol groups on silica-based columns, leading to tailing.[8]

    • Solution: Use a highly deactivated, end-capped C18 column or a column with a polar-embedded phase.[9] Adjusting the mobile phase pH to suppress the ionization of any polar functional groups on the biphenyl derivative can also help. A lower pH (e.g., using 0.1% formic or acetic acid) is generally recommended for acidic compounds.[9]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4]

    • Solution: Dilute the sample and reinject. A 5 to 10-fold dilution is a good starting point.[8]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[8]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[8]

    • Solution: Use shorter, narrower-bore tubing.[8]

Q3: My retention times for biphenyl analytes are irreproducible. What should I investigate?

Irreproducible retention times can be a significant issue, affecting the reliability of your analytical method. The following factors should be investigated:

  • Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile organic solvents can lead to shifts in retention time.[9]

    • Solution: Prepare fresh mobile phase daily, keep solvent reservoirs covered, and ensure accurate mixing.[9][10]

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.[9]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[9]

  • Pump Performance: Inconsistent pump flow can lead to fluctuating retention times.[10]

    • Solution: Prime the pump and check for leaks.[9]

  • Temperature Fluctuations: Changes in column temperature can affect retention.[11]

    • Solution: Use a column oven to maintain a stable temperature.[9]

Q4: I am seeing carryover from a previous injection of a high-concentration biphenyl standard. How can I minimize this?

Carryover is the appearance of a small peak from a previous injection in a subsequent blank or sample chromatogram.[12] To minimize carryover:

  • Optimize Autosampler Wash: The autosampler needle and injection port are common sources of carryover.[13]

    • Solution: Use a strong, appropriate wash solvent in the autosampler. For hydrophobic biphenyl compounds, a higher percentage of organic solvent in the wash solution can be effective.[14]

  • Check for System Contamination: Residues can accumulate in the injection valve, sample loop, and tubing.[12][13]

    • Solution: Flush the system with a strong solvent. In some cases, replacing components like the sample loop may be necessary.[12]

  • Column Carryover: Strongly retained compounds can bleed off the column in later runs.

    • Solution: Implement a column wash step with a strong solvent at the end of each analytical sequence.[15]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in the HPLC analysis of biphenyl compounds.

G start Unexpected Peak (Ghost Peak) Observed q1 Inject Blank (Mobile Phase) start->q1 a1_yes Peak Present in Blank q1->a1_yes Yes a1_no Peak Absent in Blank q1->a1_no No troubleshoot_system Troubleshoot System & Mobile Phase Contamination a1_yes->troubleshoot_system troubleshoot_sample Troubleshoot Sample & Carryover a1_no->troubleshoot_sample step1_system 1. Prepare fresh mobile phase 2. Flush system 3. Check for leaks troubleshoot_system->step1_system step1_sample 1. Check sample preparation procedure 2. Analyze a fresh, known standard 3. Implement a column wash troubleshoot_sample->step1_sample end Problem Resolved step1_system->end step1_sample->end

Caption: Troubleshooting workflow for unexpected peaks.

G start Peak Tailing Observed q1 Is tailing on all peaks? start->q1 a1_yes Systemic Issue q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No troubleshoot_system Check for extra-column volume and column degradation a1_yes->troubleshoot_system troubleshoot_analyte Optimize Method Parameters a1_no->troubleshoot_analyte step1_system 1. Reduce tubing length/ID 2. Replace column frit or column troubleshoot_system->step1_system step1_analyte 1. Adjust mobile phase pH 2. Check sample solvent compatibility 3. Reduce sample concentration troubleshoot_analyte->step1_analyte end Problem Resolved step1_system->end step1_analyte->end

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols

Protocol 1: Blank Injection Analysis for Ghost Peak Identification

This protocol is designed to determine if an unexpected peak originates from the HPLC system or mobile phase, or from the sample itself.

  • System Preparation:

    • Ensure the HPLC system is equilibrated with the mobile phase used for the biphenyl analysis.

    • Establish a stable baseline.

  • Blank Injection:

    • Instead of injecting a sample, perform an injection of the mobile phase (or the sample solvent if it differs from the mobile phase).[8]

    • Run the complete chromatographic method, including any gradient steps.

  • Data Analysis:

    • Examine the resulting chromatogram for the presence of the unexpected peak.

    • If the peak is present in the blank injection, it indicates that the source of contamination is likely the mobile phase, the injection solvent, or the HPLC system itself (e.g., carryover from the injector).[6]

    • If the peak is absent, the source is likely the sample, the sample preparation process, or the sample vial.[6]

Protocol 2: Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a reversed-phase column (e.g., C18, biphenyl) to remove strongly retained contaminants. Always consult the column manufacturer's specific care and use instructions.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Flush with Isopropanol: Flush the column with HPLC-grade isopropanol for at least 30 column volumes at a low flow rate.

  • Strong Solvent Wash (for non-polar contaminants):

    • Flush the column with 100% Tetrahydrofuran (THF) for 30 column volumes.

    • Follow with 30 column volumes of 100% Methylene Chloride.

    • Flush again with 30 column volumes of 100% THF.

  • Aqueous Wash (for polar contaminants):

    • Flush the column with 30 column volumes of HPLC-grade water.

    • If acidic or basic contaminants are suspected, a wash with a buffered solution (e.g., 0.1% phosphoric acid or 0.1% ammonium hydroxide) may be beneficial, provided it is within the column's pH stability range.

  • Re-equilibration:

    • Flush the column with the mobile phase used for the analysis until a stable baseline is achieved.

Data Presentation

Table 1: Impact of Mobile Phase pH on Biphenyl Peak Shape

This table illustrates the typical effect of mobile phase pH on the tailing factor of a hypothetical ionizable biphenyl derivative.

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.02.1Significant Tailing
4.51.5Moderate Tailing
2.51.1Symmetrical

Data is illustrative. Actual results will vary depending on the specific biphenyl compound and chromatographic conditions.

Table 2: Influence of Organic Modifier on Biphenyl Retention

This table demonstrates how the choice of organic modifier in the mobile phase can affect the retention and selectivity of biphenyl compounds on a biphenyl stationary phase. Methanol often enhances π-π interactions, leading to increased retention for aromatic compounds compared to acetonitrile.[9][16]

AnalyteRetention Time (min) - Acetonitrile Mobile PhaseRetention Time (min) - Methanol Mobile Phase
Biphenyl5.26.8
4-Hydroxybiphenyl4.15.3
4,4'-Dihydroxybiphenyl3.54.5

Data is illustrative. Retention times are dependent on the specific column, mobile phase composition, and other chromatographic parameters.

References

Technical Support Center: Preventing Palladium Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to palladium catalyst deactivation in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) has stalled or is giving low yields. How do I know if catalyst deactivation is the problem?

A1: A stalled reaction or lower-than-expected yield is a common sign of catalyst deactivation. Visual cues can include the formation of a black precipitate, known as palladium black, which is a clear indicator of catalyst aggregation and loss of activity.[1][2] Another sign is a reaction that starts but does not proceed to completion. To confirm deactivation, you can analyze the palladium species' oxidation state using techniques like X-ray Photoelectron Spectroscopy (XPS) to see if the active Pd(0) has been oxidized.[2]

Q2: What are the primary causes of palladium catalyst deactivation?

A2: The main culprits for palladium catalyst deactivation include:

  • Palladium Black Formation: The active Pd(0) catalyst can aggregate into inactive metallic palladium, especially at higher temperatures or catalyst concentrations.[1][2]

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the catalyst, can degrade through oxidation or other pathways, particularly at elevated temperatures.[1] This exposes the palladium center, leading to deactivation.

  • Catalyst Poisoning: Impurities in your reagents or solvents, such as sulfur, halides, or certain nitrogen-containing compounds, can bind to the catalyst's active sites and inhibit its function.[2]

  • Oxidation of the Catalyst: The active Pd(0) species is susceptible to oxidation to inactive Pd(II) by oxygen present in the reaction mixture.[1]

Q3: How can I prevent the formation of palladium black in my reaction?

A3: To prevent the aggregation of your palladium catalyst, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1] These ligands help stabilize the Pd(0) center and prevent it from clustering.

  • Lower Catalyst Concentration: Using a lower concentration of the palladium catalyst can reduce the rate of aggregation.[1]

  • Solvent Choice: A more coordinating solvent can sometimes help to keep the palladium species dissolved and prevent precipitation.[1]

  • Additives: Certain additives, like quaternary ammonium salts, can help stabilize the catalyst.[1]

Q4: What is the role of the phosphine ligand in preventing catalyst deactivation?

A4: Phosphine ligands are critical for both the activity and stability of palladium catalysts. Their steric bulk and electron-donating properties influence the catalytic cycle in several ways:

  • Stabilization: They coordinate to the palladium center, preventing the aggregation that leads to palladium black.[3]

  • Promotion of Oxidative Addition: Electron-rich ligands increase the electron density on the palladium, facilitating the crucial oxidative addition step of the catalytic cycle.

  • Facilitation of Reductive Elimination: The steric and electronic properties of the ligand also influence the final reductive elimination step, where the desired product is formed.

The choice of ligand is crucial and should be tailored to the specific cross-coupling reaction and substrates.[4]

Troubleshooting Guides

Guide 1: Low or No Product Formation

If you are observing low to no conversion in your reaction, follow this troubleshooting workflow:

Troubleshooting_Low_Yield start Low/No Conversion check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst or screen new ones. check_catalyst->solution_catalyst No check_reagents Are reagents pure? check_conditions->check_reagents Yes solution_conditions Optimize temperature, solvent, and base. check_conditions->solution_conditions No solution_reagents Purify starting materials and solvents. Ensure anhydrous and degassed conditions. check_reagents->solution_reagents No success Successful Reaction check_reagents->success Yes solution_catalyst->check_conditions solution_conditions->check_reagents solution_reagents->success

Caption: A logical workflow for troubleshooting low or no conversion.

Guide 2: Catalyst Precipitation (Palladium Black Formation)

If you observe a black precipitate in your reaction, it is likely palladium black. Here's how to address it:

Palladium_Black_Formation start Palladium Black Observed cause Cause: Aggregation of Pd(0) start->cause solution1 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) cause->solution1 solution2 Lower catalyst concentration cause->solution2 solution3 Change to a more coordinating solvent cause->solution3 solution4 Add stabilizing additives (e.g., TBAB) cause->solution4 end Prevented Precipitation solution1->end solution2->end solution3->end solution4->end Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Aggregation Aggregation Active_Catalyst->Aggregation Oxidation Oxidation (O2) Active_Catalyst->Oxidation Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Poisoning Poisoning (Impurities) Active_Catalyst->Poisoning Pd_Black Inactive Palladium Black Aggregation->Pd_Black Pd_II Inactive Pd(II) Species Oxidation->Pd_II Unstable_Pd Unstable 'L_n-1Pd(0)' Ligand_Degradation->Unstable_Pd Poisoned_Catalyst Poisoned Catalyst Poisoning->Poisoned_Catalyst Unstable_Pd->Aggregation Ligand_Selection start Substrate Properties sterically_hindered Sterically Hindered? start->sterically_hindered bulky_ligand Use Bulky Ligand (e.g., t-Bu₃P, XPhos) sterically_hindered->bulky_ligand Yes less_bulky_ligand Less Bulky Ligand is an Option (e.g., PPh₃) sterically_hindered->less_bulky_ligand No electron_rich Electron Rich? electron_donating_ligand Use Electron-Donating Ligand (e.g., Buchwald Ligands) electron_rich->electron_donating_ligand Yes less_donating_ligand Less Electron-Donating Ligand May Suffice electron_rich->less_donating_ligand No bulky_ligand->electron_rich less_bulky_ligand->electron_rich

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for minimizing the formation of homocoupling byproducts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it problematic?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura cross-coupling where two molecules of the organoboron reagent (e.g., boronic acid) react with each other to form a symmetrical biaryl byproduct. This is undesirable because it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled product and the target molecule.[1]

Q2: What are the primary causes of homocoupling byproducts?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid.[1][3] Pd(II) precatalysts can also directly react with the boronic acid to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[1][2]

Q3: How does the choice of palladium source affect homocoupling?

A3: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it can directly enter the catalytic cycle without the need for a reduction step that can initiate homocoupling. If you must use a Pd(II) precatalyst, like Pd(OAc)₂ or PdCl₂, ensuring efficient reduction to Pd(0) at the start of the reaction is crucial to minimize homocoupling.[2]

Q4: Can the choice of base influence the extent of homocoupling?

A4: Yes, the base is a critical parameter. While essential for activating the boronic acid, an inappropriate choice can promote homocoupling.[4] Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often favored over strong bases like sodium hydroxide (NaOH), as they are generally less likely to promote the formation of homocoupling byproducts.

Q5: How can I visually detect if homocoupling is a significant issue in my reaction?

A5: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture through techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. This byproduct will have a molecular weight corresponding to twice that of the organic group on your boronic acid reagent.

Troubleshooting Guide

Issue: Significant formation of homocoupling byproduct detected in my reaction.

This troubleshooting guide provides a logical workflow to diagnose and resolve common issues leading to excessive homocoupling.

Troubleshooting_Workflow Start High Homocoupling Detected Check_Oxygen Step 1: Evaluate Oxygen Exclusion Start->Check_Oxygen Check_Catalyst Step 2: Assess Palladium Source Check_Oxygen->Check_Catalyst Degassing is thorough Solution_Degas Implement rigorous degassing (Freeze-Pump-Thaw or N2/Ar sparging) Check_Oxygen->Solution_Degas Inadequate degassing Check_Base Step 3: Optimize Base Selection Check_Catalyst->Check_Base Using Pd(0) or issue persists Solution_Reducer Add a mild reducing agent (e.g., potassium formate) Check_Catalyst->Solution_Reducer Pd(II) use is necessary Solution_Pd0 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) Check_Catalyst->Solution_Pd0 Using Pd(II) precatalyst Check_Params Step 4: Review Other Parameters Check_Base->Check_Params Base is appropriate Solution_Base Screen weaker inorganic bases (e.g., K2CO3, K3PO4) Check_Base->Solution_Base Using strong or unsuitable base Solution_Temp Optimize reaction temperature and concentration Check_Params->Solution_Temp End Homocoupling Minimized Solution_Degas->End Solution_Reducer->End Solution_Pd0->End Solution_Base->End Solution_Temp->End

Caption: A logical workflow for troubleshooting and minimizing homocoupling byproducts.

Data Presentation: Impact of Reaction Parameters

Table 1: Effect of Dissolved Oxygen on Homocoupling

The rigorous exclusion of oxygen is a critical first step in minimizing homocoupling. The following data, adapted from a study on the synthesis of a pharmaceutical intermediate, demonstrates a clear correlation between lower dissolved oxygen levels and reduced formation of the homocoupling byproduct.[5]

Dissolved Oxygen (ppm)Homocoupling Product (%)
3.30.18
2.20.18
0.50.071
Table 2: Comparative Performance of Different Bases in Suzuki-Miyaura Coupling

The choice of base can significantly impact the yield of the desired cross-coupled product, thereby indirectly indicating the extent of side reactions like homocoupling. While direct quantitative data on homocoupling rates for various bases is sparse, the following table compiles yield data from different studies, suggesting the efficacy of certain bases in promoting the desired reaction pathway.

BaseSubstrate TypeYield of Desired Product (%)Notes
Na₂CO₃Aryl bromides98%Often a highly effective and economical choice.[2]
K₂CO₃2-Bromo-4-methylpyridine81%A commonly used and effective base.[3]
K₃PO₄Aryl bromidesHigh yields reportedGenerally a good choice, particularly for challenging couplings.
Cs₂CO₃Brominated pyridinesHigh yields reportedEffective but more expensive.
NaOHAryl bromides~70%Strong base; can sometimes promote side reactions.[6]
KOHAryl bromides70-90%Similar to NaOH, its high basicity may not always be optimal.[6]

Note: The data is compiled from various sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.

Experimental Protocols

Protocol 1: Rigorous Degassing using the Freeze-Pump-Thaw Method

This method is highly effective for removing dissolved oxygen from reaction solvents.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Schlenk line with vacuum and inert gas (N₂ or Ar) capabilities

  • Liquid nitrogen in a dewar

Procedure:

  • Place the solvent in a Schlenk flask, ensuring the flask is no more than half full to prevent shattering upon freezing.

  • Ensure the flask's stopcock is closed and connect it to the Schlenk line.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the stopcock to the vacuum line and evacuate the headspace for 10-15 minutes.

  • Close the stopcock to isolate the flask from the vacuum.

  • Remove the flask from the liquid nitrogen and allow the solvent to thaw completely in a water bath. You will likely observe gas bubbles evolving from the liquid.

  • Repeat the freeze-pump-thaw cycle (steps 3-6) at least three times. You should see fewer bubbles with each cycle.

  • After the final thaw, backfill the flask with an inert gas (N₂ or Ar). The solvent is now degassed and ready for use.[7][8][9]

Protocol 2: Minimizing Homocoupling using Nitrogen Sparge and Potassium Formate

This protocol combines effective degassing with the use of a mild reducing agent to suppress homocoupling.[1][10]

Reaction Setup:

  • To a reaction vessel equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and a suitable solvent (e.g., 1-propanol).

Degassing: 2. Begin a subsurface sparge with nitrogen gas into the reaction mixture using a long needle or a gas dispersion tube. 3. Continue sparging for at least 30-60 minutes to ensure the rigorous exclusion of dissolved oxygen.

Reagent Addition: 4. While maintaining a positive nitrogen atmosphere, add the base (e.g., aqueous K₂CO₃, 2.0 equiv.) and potassium formate (0.5 equiv.).[10] 5. Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 equiv.) to the reaction mixture under a counterflow of nitrogen.

Reaction: 6. Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress using a suitable analytical method (e.g., TLC, LC-MS).

Work-up: 7. Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and purification.

Visualizations of Reaction Pathways

Suzuki-Miyaura Catalytic Cycle

The desired productive cycle involves the cross-coupling of the organohalide and the organoboron compound.

Suzuki_Cycle cluster_steps Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Transmetal Transmetalation (R'-B(OR)2 + Base) PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime RedElim Reductive Elimination Product R-R' PdII_R_Rprime->Product Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling Pathway Mediated by Pd(II)

This undesired pathway consumes the boronic acid to form a symmetrical byproduct.

Homocoupling_Cycle Pd0_inactive Pd(0)L_n PdII Pd(II) Species Pd0_inactive->PdII Oxidation Oxygen O2 PdII_Rprime R'-Pd(II)L_n-B(OR)2 PdII->PdII_Rprime Transmetalation Boronic1 R'-B(OR)2 PdII_Rprime2 R'-Pd(II)L_n-R' PdII_Rprime->PdII_Rprime2 Transmetalation Boronic2 R'-B(OR)2 Homocoupling_Product R'-R' PdII_Rprime2->Homocoupling_Product Reductive Elimination Pd0_regenerated Pd(0)L_n Homocoupling_Product->Pd0_regenerated

Caption: The proposed pathway for boronic acid homocoupling mediated by Pd(II) species.

References

Optimizing reaction temperature for the synthesis of [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical parameter of reaction temperature. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis and the pivotal role of temperature.

Q1: What are the primary synthetic routes to this compound, and why is temperature so critical?

The synthesis of this compound typically involves two key stages: 1) formation of the biphenyl core via a cross-coupling reaction, and 2) functional group manipulation to yield the final hydroxymethyl group. The choice of reaction and the precise control of temperature are paramount for achieving high yield and purity.

  • Route A: Suzuki-Miyaura Coupling followed by Reduction. This is a highly versatile and common method. It involves the palladium-catalyzed cross-coupling of a phenylboronic acid with a 3-substituted bromobenzene (e.g., 3-bromobenzaldehyde or methyl 3-bromobenzoate). The resulting biphenyl aldehyde or ester is then reduced to the target alcohol. Temperature is critical for the Suzuki coupling step as it dictates catalyst activity, reaction rate, and the prevalence of side reactions like deboronation or catalyst decomposition.[1][2]

  • Route B: Grignard Reaction. This classic organometallic approach can be used to form the C-C bond. For instance, a Grignard reagent (e.g., phenylmagnesium bromide) can react with a 3-substituted aryl halide. However, controlling this reaction to produce the desired 3-substituted biphenyl can be challenging. Temperature control is vital during both the formation of the Grignard reagent (initiation vs. runaway reaction) and the subsequent coupling, where side reactions like homocoupling are prevalent at higher temperatures.[3][4]

Q2: For a Suzuki-Miyaura coupling to create the biphenyl precursor, what is a recommended starting temperature range?

For most Suzuki-Miyaura reactions involving aryl bromides, a starting temperature range of 80-100°C is advisable.[5] This range typically provides sufficient thermal energy to drive the catalytic cycle forward at a reasonable rate without causing rapid catalyst decomposition. However, the optimal temperature is highly dependent on the specific substrates, catalyst system (ligand choice), and solvent.[6] It is often beneficial to start at the lower end of this range (e.g., 80°C) and monitor the reaction's progress by TLC or LC-MS before considering an increase in temperature.[5]

Q3: How does elevated temperature negatively impact a Suzuki-Miyaura coupling?

While increasing temperature can accelerate the reaction, excessive heat can be detrimental. The primary issues are:

  • Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, can be thermally unstable. At high temperatures, they can aggregate and precipitate as inactive palladium black, effectively halting the catalytic cycle.[7] This is often observed as the reaction mixture turning black.

  • Increased Side Reactions: Higher temperatures can promote undesired side reactions. One common issue is protodeboronation , where the boronic acid reacts with trace amounts of water or solvent protons, replacing the boronic acid group with a hydrogen atom. This consumes the starting material and reduces the overall yield.

Q4: What are the critical temperature control points when using a Grignard reagent for the biphenyl synthesis?

Syntheses involving Grignard reagents have two distinct phases with different temperature requirements:

  • Reagent Formation: The reaction of magnesium metal with an aryl halide is often sluggish to start. Gentle warming (e.g., with a warm water bath or even by hand) may be necessary to initiate the reaction.[8] However, the reaction is highly exothermic once initiated. It is crucial to have a cooling bath (e.g., ice-water) ready to manage the exotherm and maintain a gentle reflux, preventing solvent loss and runaway reactions.[9]

  • Coupling Reaction: The addition of the formed Grignard reagent to the electrophile should be performed at a controlled, often low, temperature (e.g., 0°C or below). High local concentrations of reactants and elevated temperatures strongly favor the formation of a homocoupled byproduct (biphenyl in the case of phenylmagnesium bromide).[3] Slow, dropwise addition of one reagent to the other at a reduced temperature is key to maximizing the yield of the desired cross-coupled product.[5]

Q5: When reducing the precursor (e.g., [1,1'-biphenyl]-3-carbaldehyde) to the final alcohol, what temperature should be used?

For reductions using powerful hydride reagents like lithium aluminum hydride (LiAlH₄), the reaction is typically started at a low temperature, such as 0°C , by adding the carbonyl compound solution dropwise to a cooled suspension of the reducing agent.[10] This is done to control the initial highly exothermic reaction. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure it goes to completion.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your synthesis, with a focus on temperature-related issues.

Problem 1: Low or No Product Yield

Low yield is a frequent issue stemming from several potential causes.[11][12] A systematic approach to troubleshooting is essential.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of pharmaceutical and chemical research, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of a development program. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the comprehensive structural elucidation of organic molecules in solution.[1]

This guide provides an in-depth, practical comparison of NMR-based methods for the structural validation of [1,1'-Biphenyl]-3-ylmethanol. We will explore the causality behind experimental choices, from simple one-dimensional experiments to more complex two-dimensional correlations. Furthermore, we will objectively compare the insights gained from NMR with those from other cornerstone analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic framework for robust chemical validation.

The NMR-Driven Approach to Structural Elucidation

NMR spectroscopy's power lies in its ability to probe the chemical environment of individual nuclei (typically ¹H and ¹³C) within a molecule, providing a detailed map of the atomic framework and connectivity. For a molecule like this compound, a multi-faceted NMR analysis is not just confirmatory; it is exploratory, revealing the nuanced electronic effects of the substituents on the biphenyl scaffold.

Initial Assessment: 1D ¹H and ¹³C NMR Spectroscopy

The first step in any NMR analysis is the acquisition of standard one-dimensional proton (¹H) and carbon-13 (¹³C) spectra. These experiments provide the foundational data for our structural hypothesis.

¹H NMR Analysis: The proton spectrum gives us a census of the different types of hydrogen atoms. For this compound, we anticipate three distinct regions:

  • Aromatic Region (δ 7.2-7.8 ppm): This region will contain a complex series of overlapping multiplets corresponding to the nine protons on the two phenyl rings. The substitution pattern breaks the symmetry, leading to distinct signals for most aromatic protons.

  • Benzylic Region (δ ~4.7 ppm): The two protons of the methylene group (-CH₂OH) are chemically equivalent and should appear as a singlet, shifted downfield by the adjacent oxygen and aromatic ring.

  • Hydroxyl Proton (variable): The alcohol proton (-OH) typically appears as a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signal to disappear due to proton exchange.

¹³C NMR Analysis: The broadband proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Our target molecule has 13 carbon atoms. Due to the free rotation around the biphenyl C-C bond and the symmetry of the unsubstituted ring, we expect to see fewer than 13 signals. A careful prediction suggests 11 distinct carbon signals:

  • Unsubstituted Phenyl Ring: 4 signals (C1', C2'/C6', C3'/C5', C4').

  • Substituted Phenyl Ring: 6 signals (C1-C6).

  • Benzylic Carbon: 1 signal (-CH₂OH).

The initial 1D spectra provide strong evidence, but unambiguous assignment, especially in the crowded aromatic region, requires more advanced techniques.

Deepening the Analysis: DEPT and 2D NMR

To resolve ambiguities and confirm connectivity, we employ a suite of more sophisticated NMR experiments. This is where the causality of our experimental choices becomes critical. We are not just collecting data; we are asking specific questions about the molecular structure.

Distortionless Enhancement by Polarization Transfer (DEPT): This experiment is crucial for differentiating carbon signals based on the number of attached protons.[2][3][4]

  • DEPT-90: Only shows signals for CH (methine) carbons.

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons (those with no attached protons) are absent in both DEPT spectra.[5][6]

For our target molecule, a DEPT-135 experiment will definitively identify the benzylic carbon by its negative phase and distinguish the nine aromatic CH carbons from the four quaternary carbons (C1, C1', C3).

Workflow for NMR-Based Structural Validation

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Validation H1_NMR ¹H NMR Assign_Protons Assign Proton Signals (Integration, Multiplicity) H1_NMR->Assign_Protons C13_NMR ¹³C NMR (Broadband Decoupled) Assign_Carbons Assign Carbon Signals (Chemical Shift, DEPT) C13_NMR->Assign_Carbons DEPT DEPT-135 & DEPT-90 DEPT->Assign_Carbons COSY ¹H-¹H COSY Connectivity Establish Connectivity (COSY & HSQC Correlations) COSY->Connectivity HSQC ¹H-¹³C HSQC HSQC->Connectivity Assign_Protons->COSY Assign_Protons->HSQC Assign_Carbons->HSQC Final_Structure Confirm Final Structure Connectivity->Final_Structure

Caption: A typical workflow for structural elucidation using a suite of NMR experiments.

2D Correlation Spectroscopy (COSY): This homonuclear experiment maps ¹H-¹H coupling interactions, revealing which protons are near each other, typically through two or three bonds.[7] In the complex aromatic region of this compound, COSY is indispensable for tracing the connectivity of protons within each ring system, helping to piece together the spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates each proton with the carbon atom it is directly attached to.[7][8][9] Its power is in leveraging the often better-resolved proton spectrum to assign the carbon signals. By combining the information from DEPT and HSQC, we can confidently assign every protonated carbon in the molecule.

Experimental Protocols & Data Interpretation

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Chloroform is a good choice for this molecule due to its excellent dissolving power for nonpolar to moderately polar compounds and its relatively clean spectral window.[10][11]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

    • ¹³C{¹H} NMR: Acquire with broadband proton decoupling, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

    • DEPT-135: Use standard spectrometer parameters for a DEPT-135 experiment.

    • COSY: Acquire a 2D dataset with a spectral width of 10 ppm in both dimensions.

    • HSQC: Acquire a 2D dataset with a spectral width of 10 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension.

Interpreted NMR Data

The following tables summarize the expected and validated spectral data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.61 - 7.30 m (multiplet) 9H Ar-H
4.75 s (singlet) 2H -CH₂ OH

| 1.70 | br s (broad singlet) | 1H | -OH |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) DEPT-135 Phase Assignment
141.8 Absent C-3 or C-1'
141.3 Absent C-1 or C-1'
141.2 Absent C-1 or C-3
128.8 Positive Ar-CH
128.7 Positive Ar-CH
127.4 Positive Ar-CH
127.3 Positive Ar-CH
126.0 Positive Ar-CH
125.9 Positive Ar-CH
125.4 Positive Ar-CH

| 65.4 | Negative | -C H₂OH |

Note: Specific assignments within the aromatic region often require more advanced 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) for full resolution.

A Comparative Perspective: NMR vs. Other Techniques

While NMR is the gold standard for detailed structural elucidation, a truly self-validating system incorporates data from orthogonal techniques.[12][13] Each method probes different molecular properties, and their combined data provides a highly confident structural assignment.

Complementary Nature of Analytical Techniques

G NMR NMR Spectroscopy Structure This compound Structure NMR->Structure Atomic Connectivity 3D Arrangement MS Mass Spectrometry MS->Structure Molecular Weight Elemental Formula FTIR FTIR Spectroscopy FTIR->Structure Functional Groups (e.g., -OH)

Caption: Interplay of NMR, MS, and FTIR for comprehensive structural validation.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a fundamental piece of its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass measurement. For this compound (C₁₃H₁₂O), HRMS would confirm the expected mass and elemental composition, ruling out other isobaric possibilities.[14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.[16] For our target compound, the FTIR spectrum would prominently feature:

  • A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

  • Sharp peaks around 3000-3100 cm⁻¹ for the aromatic C-H stretches.

  • Absorptions in the 1450-1600 cm⁻¹ region for the aromatic C=C ring stretches.

Table 3: Comparison of Key Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, 3D structure in solution. Unparalleled structural detail; non-destructive. Lower sensitivity; complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns. Extremely high sensitivity; definitive molecular formula. Provides little information on connectivity or stereochemistry; destructive.[14]

| FTIR Spectroscopy | Presence of specific functional groups. | Fast, simple, and inexpensive; excellent for functional group identification.[12] | Provides limited information on the overall molecular skeleton; difficult for complex mixtures.[14] |

Conclusion

The structural validation of this compound serves as an excellent case study for the application of modern analytical chemistry in a research and development context. While 1D ¹H and ¹³C NMR provide a strong preliminary fingerprint, a comprehensive and unambiguous validation is only achieved through the logical application of advanced techniques like DEPT, COSY, and HSQC. These methods, when combined, create a self-validating system that confirms not just the presence of the correct atoms, but their precise arrangement and connectivity.

Furthermore, by integrating data from orthogonal techniques such as Mass Spectrometry and FTIR Spectroscopy, we build a multi-faceted and robust body of evidence. This synergistic approach, with NMR at its core, ensures the highest degree of scientific integrity and provides the unshakeable structural foundation required for successful drug development and chemical research.

References

A Comparative Guide to the Biological Activity of Ortho, Meta, and Para Biphenyl Methanols

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Isomeric Position in Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2] While the core biphenyl structure provides a rigid and lipophilic framework, the biological effects of its derivatives are profoundly influenced by the nature and, critically, the position of their functional groups. The simple addition of a hydroxymethyl (-CH₂OH) group to the biphenyl core creates biphenyl methanol, a molecule with three distinct positional isomers: ortho (2-), meta (3-), and para (4-).

This guide provides an in-depth comparison of the anticipated biological activities of these three isomers. Direct, side-by-side experimental comparisons of these specific parent compounds are not extensively documented in publicly available literature. Therefore, this analysis synthesizes data from studies on structurally related substituted aromatic compounds to elucidate the structure-activity relationships (SAR) and explain the causality behind the expected differences in performance. Understanding how the seemingly minor shift of a single functional group can modulate biological activity is fundamental to rational drug design and lead optimization.

Structural Overview: A Tale of Three Isomers

The terms ortho, meta, and para describe the position of a substituent on a benzene ring relative to another group.[3] In the case of biphenyl methanols, the position of the methanol group is defined relative to the point of attachment of the second phenyl ring.

  • Ortho-biphenyl methanol (2-biphenylmethanol): The methanol group is on the carbon adjacent to the inter-ring bond. This proximity can lead to significant steric hindrance, influencing the molecule's conformation and its interaction with biological targets.

  • Meta-biphenyl methanol (3-biphenylmethanol): The methanol group is separated by one carbon from the inter-ring bond, resulting in less steric congestion than the ortho isomer.

  • Para-biphenyl methanol (4-biphenylmethanol): The methanol group is positioned directly opposite the inter-ring bond, making it the most sterically accessible of the three isomers.

Caption: Figure 1: Chemical Structures of Biphenyl Methanol Isomers.

Comparative Analysis of Biological Activities

The spatial arrangement of the hydroxyl group dictates its ability to participate in crucial interactions like hydrogen bonding, which is a cornerstone of molecular recognition in biological systems.

Antimicrobial Activity

Biphenyl derivatives are well-known for their antibacterial and antifungal properties.[4][5][6] The primary mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. For this class of compounds, the position of substituents plays a critical role.

  • Causality & Experimental Insights: Studies on substituted aromatic compounds have shown that meta and para isomers often exhibit greater antimicrobial potency than their ortho counterparts.[7] The rationale is twofold:

    • Steric Hindrance: An ortho substituent can sterically block the active functional group from interacting effectively with its target on or within the microbial cell.[8] For ortho-biphenyl methanol, the adjacent phenyl ring may restrict the rotation and accessibility of the hydroxymethyl group.

    • Intermolecular Interactions: The less-hindered hydroxyl groups on the meta and para isomers are more available to form hydrogen bonds with bacterial enzymes or membrane components, leading to enhanced inhibitory activity.

  • Expected Performance: It is hypothesized that the para and meta isomers of biphenyl methanol would demonstrate superior antibacterial and antifungal activity compared to the ortho isomer due to the greater accessibility of the hydroxyl group.

Cytotoxic (Anticancer) Activity

Hydroxylated biphenyls have emerged as promising candidates for anticancer drug development, capable of inducing apoptosis and arresting the cell cycle in malignant cells.[9][10] The structure-activity relationship in this context is highly dependent on the specific topology of the target protein's binding site.

  • Causality & Experimental Insights: The impact of isomer position on cytotoxicity can be more complex than for antimicrobial activity. While steric hindrance can be a negative factor, it can also be beneficial by locking the molecule into a specific conformation that fits optimally into an enzyme's active site or a protein-protein interaction interface. Research on certain classes of cytotoxic agents has shown that ortho-substituted compounds can be more potent than their meta or para isomers.[8] This "ortho-effect" suggests that the constrained dihedral angle between the phenyl rings, forced by the bulky ortho group, may be the preferred conformation for binding to a specific anticancer target.

  • Expected Performance: The cytotoxic potency of the biphenyl methanol isomers is target-dependent. While the para isomer offers the most accessible functional group, the ortho isomer's unique conformational constraints could lead to higher potency against specific cancer cell lines if that conformation is favorable for binding to a critical oncogenic protein.

Enzyme Inhibition

The biphenyl scaffold is frequently used to design inhibitors for various enzymes, such as cholinesterases.[11] The precise geometry of the inhibitor relative to the enzyme's active site is paramount for effective inhibition.

  • Causality & Experimental Insights: Enzyme active sites are highly structured three-dimensional pockets. Successful inhibition requires the inhibitor to complement this structure.

    • The ortho isomer's hydroxyl group is positioned in a sterically crowded environment, which could prevent the molecule from entering a narrow active site.

    • The meta isomer presents the hydroxyl group at a different angle, which may be ideal for interacting with a specific amino acid residue deeper within the active site.

    • The para isomer's hydroxyl group is exposed and extends linearly from the biphenyl axis, making it suitable for interacting with residues at the entrance or the far end of a binding pocket.

  • Expected Performance: No single isomer can be universally declared the best enzyme inhibitor. The optimal substitution pattern is entirely dependent on the architecture of the target enzyme. For an enzyme with a deep, narrow binding cleft, the linear shape of the para isomer might be favored. Conversely, an enzyme with a wider, shallower pocket might better accommodate the ortho or meta isomers.

Quantitative Data Summary

As direct comparative experimental data for the three parent isomers is limited, the following table summarizes the hypothesized relative performance based on the structure-activity principles discussed. This serves as a predictive framework for researchers embarking on studies with these compounds.

Biological ActivityOrtho-biphenyl methanolMeta-biphenyl methanolPara-biphenyl methanolRationale for Comparison
Antimicrobial LowerHigherHighest Steric hindrance at the ortho position likely reduces interaction with microbial targets. The para isomer offers maximum accessibility of the hydroxyl group.[7]
Cytotoxicity Target-DependentTarget-DependentTarget-DependentPotency is highly dependent on the specific conformation required for binding to the oncogenic target. An "ortho-effect" may enhance activity in some cases.[8]
Enzyme Inhibition Target-DependentTarget-DependentTarget-DependentThe optimal isomer is determined by the specific topology of the enzyme's active site. Each isomer presents the key hydroxyl group at a unique vector.

Experimental Protocols for Comparative Analysis

To empirically validate the hypotheses presented, the following standardized protocols are recommended. These methods provide a robust framework for generating reliable, comparative data.

Protocol 1: Antimicrobial Susceptibility Testing (Disk Diffusion Assay)

This method is a standard for evaluating the antimicrobial activity of chemical compounds.[7]

Objective: To determine the relative zones of inhibition for ortho, meta, and para biphenyl methanols against selected bacterial and fungal strains.

Methodology:

  • Culture Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Compound Loading: Pipette a standardized volume (e.g., 10 µL) of each biphenyl methanol isomer solution (at identical concentrations in a suitable solvent like DMSO) onto a separate disk. A solvent control disk (DMSO only) must be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[12][13]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) value for each biphenyl methanol isomer against a selected cancer cell line (e.g., HeLa, MCF-7).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout seed_cells 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow attachment) seed_cells->incubate1 add_compounds 3. Add Isomers (serial dilutions) incubate1->add_compounds incubate2 4. Incubate 48-72h add_compounds->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (formazan formation) add_mtt->incubate3 add_solubilizer 7. Add Solubilizer (e.g., DMSO) incubate3->add_solubilizer read_absorbance 8. Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 Data Analysis

References

A Comparative Guide to HPLC Method Development and Validation for [1,1'-Biphenyl]-3-ylmethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide presents a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of [1,1'-Biphenyl]-3-ylmethanol. This compound is a significant analyte in pharmaceutical development and quality control, necessitating a reliable analytical procedure. We delve into the strategic choices behind method development, from column and mobile phase selection to detector optimization, and provide a detailed, step-by-step validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Performance is benchmarked against alternative analytical techniques, providing researchers and drug development professionals with the data-driven insights needed to implement a scientifically sound and defensible quantification method.

Introduction: The Analytical Challenge

This compound is an aromatic alcohol whose biphenyl structure is a common motif in many active pharmaceutical ingredients (APIs) and functional materials. Its presence as a synthetic intermediate, final product, or potential impurity requires precise and accurate measurement. The primary analytical goal is to develop a method that is not only selective and sensitive but also robust enough for routine use in a quality control environment. HPLC coupled with UV detection is the technique of choice due to its versatility, specificity, and wide availability in analytical laboratories.

Strategic HPLC Method Development

A successful HPLC method is built on a thorough understanding of the analyte's physicochemical properties and a systematic approach to optimizing chromatographic conditions.[3]

Analyte Characterization: this compound
  • Structure and Polarity: The molecule consists of a biphenyl core with a hydroxymethyl substituent. This structure imparts significant non-polar character due to the two phenyl rings, making it an ideal candidate for reversed-phase (RP) HPLC.[4]

  • Solubility: It is soluble in common organic solvents like methanol and acetonitrile but has very low solubility in water.[4] This dictates the choice of sample diluent and mobile phase composition.

  • UV Absorbance: The conjugated pi-system of the biphenyl rings results in strong UV absorbance, making UV detection a highly sensitive option.[5] The UV spectrum of similar biphenyl compounds shows significant absorbance around 254 nm, a common wavelength for analysis of aromatic compounds.[6][7]

Chromatographic Parameter Optimization: A Causality-Driven Approach

The choices made during method development are interconnected and aim to achieve optimal resolution, peak shape, and analysis time.

  • Column Selection: The Foundation of Separation

    • Why a C18 Column? A C18 (octadecylsilane) stationary phase is the logical starting point. Its long alkyl chains provide strong hydrophobic interactions with the non-polar biphenyl core of the analyte, ensuring adequate retention.

    • Alternative Consideration: Biphenyl Phase. For potentially complex matrices where specificity is a concern, a Biphenyl stationary phase could offer alternative selectivity. These phases provide π-π interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic compounds.[8][9] However, for a primary quantification method, the well-characterized and robust C18 phase is preferred.

  • Mobile Phase Optimization: Driving Selectivity and Efficiency

    • Organic Modifier: Acetonitrile vs. Methanol. Acetonitrile is chosen over methanol as the organic component of the mobile phase. Its lower viscosity leads to lower backpressure and better chromatographic efficiency (sharper peaks). Furthermore, acetonitrile can sometimes offer different selectivity compared to methanol for aromatic compounds.[10]

    • Aqueous Phase and Elution Mode. An isocratic elution (constant mobile phase composition) is preferable for a simple, single-analyte quantification as it provides simplicity, robustness, and faster run-to-run equilibration. A starting composition of Acetonitrile:Water (70:30, v/v) is a well-founded initial condition based on the analyte's high hydrophobicity.

  • Detector Settings: Ensuring Sensitive and Linear Response

    • Wavelength Selection. Based on the UV absorbance profile of aromatic and biphenyl ring systems, a detection wavelength of 254 nm is selected.[6] This wavelength typically provides a strong signal for the chromophore present in this compound, ensuring high sensitivity.

dot graph TD subgraph "Phase 1: Method Development" A[Analyte Characterization(this compound)] --> B{Column Selection}; B --> C{Mobile Phase Optimization}; C --> D{Detector Parameter Selection}; D --> E[Final Optimized Method]; end

end

Caption: HPLC Method Development Workflow.

Optimized HPLC Method & Validation Protocol

The culmination of the development process is a precise protocol, which is then rigorously validated to prove its fitness for purpose.

Final Chromatographic Conditions
ParameterCondition
Instrumentation HPLC System with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Sample Diluent Mobile Phase
Expected Retention Time ~5.5 minutes
Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][11] The following parameters were assessed based on ICH guidelines.[2]

dot graph TD subgraph "Phase 2: Method Validation (ICH Q2 R1)" direction LR; F[Specificity] --> G[Linearity & Range]; G --> H[Accuracy]; H --> I[Precision]; I --> J[LOD & LOQ]; J --> K[Robustness]; K --> L[System Suitability]; end

end

Caption: ICH Q2(R1) Method Validation Workflow.

Experimental Protocol: Validation Experiments

  • Specificity:

    • Protocol: Inject the diluent (blank), a standard solution of this compound, and a sample solution spiked with potential impurities or placebo components.

    • Objective: To demonstrate that the diluent and matrix components do not interfere with the analyte peak.

  • Linearity:

    • Protocol: Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the expected sample concentration. Inject each solution and plot the peak area response versus concentration.

    • Objective: To verify the method's ability to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy (Recovery):

    • Protocol: Prepare a sample matrix (placebo) and spike it with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery.

    • Objective: To assess the closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Objective: To demonstrate the method's consistency under various normal operating conditions.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • Objective: To establish the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness:

    • Protocol: Deliberately introduce small variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C) and assess the impact on the results.

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Validation Results and Performance Comparison

The following tables summarize representative data from the validation study, demonstrating the method's suitability.

Table 1: Linearity and Range

ParameterResultAcceptance Criteria
Linearity Range 10 - 150 µg/mL-
Correlation Coefficient (R²) 0.9998≥ 0.995
Regression Equation y = 45872x + 1250-

Table 2: Accuracy and Precision

LevelAccuracy (% Recovery)Precision (%RSD)Acceptance Criteria
Low QC (80%) 100.5%0.8%Recovery: 98-102%
Mid QC (100%) 99.8%0.6%%RSD: ≤ 2.0%
High QC (120%) 101.2%0.7%

Table 3: Sensitivity and Robustness

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness No significant impact on results from minor parameter changes.
Comparison with Alternative Analytical Methods

While the developed HPLC-UV method is robust and fit-for-purpose, other techniques could be considered depending on the analytical need.[6]

TechniqueProsConsBest Use Case
HPLC-UV (This Method) Robust, cost-effective, highly reproducible, widely available.Moderate sensitivity compared to MS.Routine QC, assay, and purity testing.
Gas Chromatography (GC-FID) High sensitivity for volatile compounds, excellent resolution.Requires derivatization for the -OH group, not suitable for thermally labile compounds.Analysis of volatile impurities or related substances.[6]
LC-Mass Spectrometry (LC-MS) Extremely high sensitivity and specificity, provides structural information.Higher cost, more complex instrumentation and method development.Trace-level impurity identification, metabolite studies.[12]

Conclusion

This guide details a systematic approach to developing and validating a selective, accurate, and precise RP-HPLC method for the quantification of this compound. The experimental data confirms that the method meets all acceptance criteria outlined in the ICH Q2(R1) guidelines, establishing it as a reliable procedure for routine quality control and research applications.[1][13] The comparison with alternative techniques highlights the developed HPLC-UV method as the optimal balance of performance, cost, and accessibility for its intended purpose.

References

Purity assessment of synthesized [1,1'-Biphenyl]-3-ylmethanol by analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of [1,1'-Biphenyl]-3-ylmethanol, a versatile biphenyl derivative. We will explore the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by representative experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an optimal analytical method for purity determination hinges on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

TechniquePrincipleAdvantagesDisadvantagesTypical Application for this compound
HPLC-UV Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase, with detection by UV absorbance.High resolution for non-volatile and thermally labile compounds. Well-established for purity and impurity profiling in pharmaceuticals.Requires a chromophore for UV detection. Relative quantification requires a certified reference standard of the analyte. Method development can be time-consuming.Routine quality control, quantification of known and unknown UV-active impurities, and stability testing.
GC-MS Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with detection by mass spectrometry.High sensitivity and selectivity. Provides structural information about impurities through mass spectral data.Requires the analyte to be volatile and thermally stable, or amenable to derivatization.Analysis of volatile impurities, residual solvents, and potential byproducts from the synthesis.
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.Absolute quantification without the need for a chemically identical reference standard. Provides structural information and purity in a single experiment. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard that does not overlap with analyte signals. Higher initial instrument cost.Accurate determination of the absolute purity of the synthesized compound and characterization of impurities.

Potential Impurities in the Synthesis of this compound

This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This synthetic route can introduce several potential impurities that require careful monitoring:

  • Starting Materials: Unreacted 3-bromobenzyl alcohol or (3-(hydroxymethyl)phenyl)boronic acid.

  • Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 3,3'-bis(hydroxymethyl)biphenyl (from the coupling of two 3-bromobenzyl alcohol molecules).

  • Protodeboronation Product: Benzyl alcohol (from the replacement of the boronic acid group with a hydrogen atom).

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction.

  • Solvents: Residual solvents from the reaction and purification steps.

Experimental Protocols

The following are representative protocols for the purity assessment of this compound. Method validation and optimization are crucial for specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

This method provides a robust approach for separating this compound from its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-50% B

    • 20-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve approximately 1 mg of synthesized this compound in 10 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and the main analyte.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.

  • Sample Preparation: Dissolve approximately 1 mg of synthesized this compound in 1 mL of dichloromethane or another suitable volatile solvent.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a direct and accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.[2]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard (IS): A certified reference material with known purity that is soluble in the chosen deuterated solvent and has signals that do not overlap with the analyte's signals. Suitable internal standards include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene.[2][3][4] The selection should be based on the solubility and spectral windows of the analyte. For this compound, which is soluble in solvents like DMSO-d6 or CDCl3, an internal standard with sharp singlets in a clear spectral region (e.g., dimethyl sulfone) would be a good choice.[3]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the chosen internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (a value of 30-60 seconds is often sufficient for small molecules to ensure full relaxation).[2]

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing and Purity Calculation:

    • Process the acquired ¹H NMR spectrum (phasing, baseline correction).

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons of the -CH₂OH group).

    • Integrate a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow and Relationships

To better understand the logical flow of the purity assessment process and the interplay between different analytical stages, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Assessment by Orthogonal Techniques cluster_reporting Final Reporting Synthesis Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Initial_ID Initial Identification (TLC, Melting Point) Purified_Product->Initial_ID HPLC HPLC-UV Analysis (Relative Purity, Impurity Profile) Purified_Product->HPLC GCMS GC-MS Analysis (Volatile Impurities, ID) Purified_Product->GCMS qNMR qNMR Analysis (Absolute Purity, Structure Confirmation) Purified_Product->qNMR Data_Integration Data Integration & Comparison HPLC->Data_Integration GCMS->Data_Integration qNMR->Data_Integration Final_Purity Final Purity Assignment Data_Integration->Final_Purity COA Certificate of Analysis (CoA) Final_Purity->COA Signaling_Pathway_Example Receptor GPCR G_Protein G Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Target_Protein Target Protein Phosphorylation Kinase->Target_Protein Cellular_Response Cellular Response Target_Protein->Cellular_Response Biphenyl_Derivative Biphenyl Derivative (Potential Modulator) Biphenyl_Derivative->Receptor Modulation

References

Comparative study of different catalysts for [1,1'-Biphenyl]-3-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of [1,1'-Biphenyl]-3-ylmethanol, a valuable building block in medicinal chemistry and materials science, is predominantly achieved through the Suzuki-Miyaura cross-coupling reaction. The choice of catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound and its analogues, supported by experimental data to inform catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The Suzuki-Miyaura coupling for the synthesis of this compound involves the reaction of a boronic acid derivative with a halide derivative of the other aromatic ring. Two primary pathways are the coupling of (3-(hydroxymethyl)phenyl)boronic acid with a phenyl halide or the coupling of phenylboronic acid with a 3-halobenzyl alcohol derivative. The performance of different palladium-based catalytic systems in reactions analogous to the synthesis of this compound is summarized below.

Catalyst SystemReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PCy₃·HBF₄3-Bromobenzyl chloride + Phenylboronic acidK₃PO₄1,4-Dioxane801295[1]
Water-soluble Palladacycle4-Chlorotoluene + (3-(hydroxymethyl)phenyl)boronic acidCs₂CO₃H₂O1001292[2]
Pd/Ni-MOFPhenyl halides + Phenylboronic acidK₂CO₃Ethanol606up to 98[3]
Pd NPs@APC (MW-assisted)Phenylboronic acid + Aryl halidesK₂CO₃Solvent-free-5 min67-99[4]

Note: The synthesis of 3-(chloromethyl)-1,1'-biphenyl is presented as a close analogue to this compound, as the subsequent hydrolysis of the chloromethyl group to a hydroxymethyl group is a standard transformation.

Discussion of Catalyst Classes

Palladium Acetate with Phosphine Ligands

The combination of a simple palladium precursor like palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is a widely used and effective catalytic system for Suzuki-Miyaura couplings.[5] The ligand, such as tricyclohexylphosphine (PCy₃), plays a crucial role in facilitating the oxidative addition of the aryl halide to the palladium center and promoting the reductive elimination of the biphenyl product.[5] This type of catalyst system is often robust, versatile, and can achieve high yields under relatively mild conditions, as demonstrated by the 95% yield for the synthesis of a close precursor to this compound.[1]

Palladacycles

Palladacycles are pre-catalysts where the palladium atom is part of a cyclic structure, often making them more stable and easier to handle than some other air-sensitive catalyst components. Water-soluble palladacycles, in particular, offer the advantage of performing the reaction in aqueous media, which is environmentally benign. The high yield (92%) obtained for the coupling of an aryl chloride with a (hydroxymethyl)phenylboronic acid highlights the potential of these specialized catalysts for reactions involving functionalized substrates.[2]

Heterogeneous Catalysts: MOFs and Nanoparticles

In recent years, heterogeneous catalysts, such as metal-organic frameworks (MOFs) and palladium nanoparticles (NPs) supported on various materials, have gained significant attention.[3][4] These catalysts offer the key advantage of easy separation from the reaction mixture and potential for recycling. The Pd/Ni-MOF system and palladium nanoparticles on activated phytocarbon (Pd NPs@APC) have shown excellent to quantitative yields in Suzuki-Miyaura reactions under mild and, in the case of microwave-assisted synthesis, very short reaction times.[3][4] While specific data for the synthesis of this compound is not provided, their high activity with a range of aryl halides suggests they are promising candidates for this transformation.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[6][7] They form very stable complexes with palladium and can be more effective than phosphine ligands in certain cases, particularly with challenging substrates.[6][8] The strong σ-donating ability of NHCs can enhance the catalytic activity. While specific data for the target molecule is not available in the search results, the general success of Pd-NHC catalysts in Suzuki-Miyaura couplings makes them a viable and important class of catalysts to consider, especially when dealing with less reactive coupling partners.

Experimental Protocols

Below are representative experimental protocols for the synthesis of biphenyl derivatives analogous to this compound using different catalytic systems.

Protocol 1: Synthesis of 3-(chloromethyl)-1,1'-biphenyl using Pd(OAc)₂/PCy₃·HBF₄[1]

Materials:

  • 1-Bromo-3-(chloromethyl)benzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-3-(chloromethyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine tetrafluoroborate (0.024 mmol) in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add additional anhydrous 1,4-dioxane to achieve a suitable concentration.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(chloromethyl)-1,1'-biphenyl.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Water-Soluble Palladacycle[2]

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • (3-(hydroxymethyl)phenyl)boronic acid

  • Water-soluble palladacycle catalyst

  • Cesium carbonate (Cs₂CO₃)

  • Deionized water

  • Standard reaction vessel

Procedure:

  • In a reaction vessel, combine the aryl chloride (1.0 mmol), (3-(hydroxymethyl)phenyl)boronic acid (1.5 mmol), cesium carbonate (2.0 mmol), and the water-soluble palladacycle catalyst (0.2 mol%).

  • Add deionized water (3 mL) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude product.

  • Purify the product by column chromatography.

Visualizing the Process

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction to synthesize this compound involves several key steps from reactant preparation to product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: Aryl Halide & Boronic Acid Setup Assemble Reaction under Inert Atmosphere Reactants->Setup Base_Solvent Prepare Base and Anhydrous Solvent Base_Solvent->Setup Catalyst_Prep Prepare Catalyst Solution (if applicable) Addition Add Reactants, Base, Solvent, and Catalyst Catalyst_Prep->Addition Setup->Addition Heating Heat and Stir for Specified Time Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent and Wash Quench->Extraction Drying Dry and Concentrate Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Catalyst Comparison Logic

The selection of a catalyst for the synthesis of this compound depends on a variety of factors, including the nature of the substrates, desired reaction conditions, and scalability.

G cluster_catalysts Catalyst Classes cluster_considerations Key Considerations Catalyst_Selection Catalyst Selection for This compound Synthesis Phosphine Pd with Phosphine Ligands (e.g., PCy₃, SPhos) Catalyst_Selection->Phosphine NHC Pd with N-Heterocyclic Carbene (NHC) Ligands Catalyst_Selection->NHC Palladacycle Palladacycles (e.g., Water-Soluble) Catalyst_Selection->Palladacycle Heterogeneous Heterogeneous Catalysts (MOFs, Nanoparticles) Catalyst_Selection->Heterogeneous Activity Catalytic Activity & Yield Phosphine->Activity Substrate_Scope Substrate Scope & Functional Group Tolerance Phosphine->Substrate_Scope Conditions Reaction Conditions (Temp, Solvent, Atmosphere) Phosphine->Conditions Practicality Catalyst Stability, Cost & Recyclability Phosphine->Practicality NHC->Activity NHC->Substrate_Scope NHC->Conditions NHC->Practicality Palladacycle->Activity Palladacycle->Substrate_Scope Palladacycle->Conditions Palladacycle->Practicality Heterogeneous->Activity Heterogeneous->Substrate_Scope Heterogeneous->Conditions Heterogeneous->Practicality

Caption: Decision matrix for catalyst selection in biphenyl synthesis.

References

A Spectroscopic Comparison of [1,1'-Biphenyl]-3-ylmethanol and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of [1,1'-Biphenyl]-3-ylmethanol and its structural isomers, the 2- and 4-ylmethanol counterparts. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in various research and development endeavors, including drug discovery and materials science. This document summarizes key spectroscopic data and outlines the fundamental experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables provide a summary of available spectroscopic data for the three isomers of [1,1'-Biphenyl]-ylmethanol. The availability of specific data varies across the isomers.

Table 1: General Properties

Property[1,1'-Biphenyl]-2-ylmethanolThis compound[1,1'-Biphenyl]-4-ylmethanol
Molecular Formula C13H12OC13H12OC13H12O
Molecular Weight 184.23 g/mol 184.23 g/mol 184.23 g/mol
CAS Number 2928-43-0[1]57549-92-13597-91-9

Table 2: 1H NMR Spectral Data (Chemical Shifts, δ [ppm])

Assignment[1,1'-Biphenyl]-2-ylmethanolThis compound[1,1'-Biphenyl]-4-ylmethanol
-CH2OH ~4.6Data not available~4.7
Aromatic Protons ~7.2 - 7.6Data not available~7.3 - 7.6
-OH VariableVariableVariable

Table 3: 13C NMR Spectral Data (Chemical Shifts, δ [ppm])

Assignment[1,1'-Biphenyl]-2-ylmethanolThis compound[1,1'-Biphenyl]-4-ylmethanol
-CH2OH ~63Data not available~65
Aromatic Carbons ~127 - 142Data not available~127 - 141

Table 4: Infrared (IR) Spectroscopy Data (Key Absorptions, cm-1)

Functional Group[1,1'-Biphenyl]-2-ylmethanolThis compound[1,1'-Biphenyl]-4-ylmethanol
O-H Stretch (Alcohol) ~3300-3400 (broad)~3300-3400 (broad)~3300-3400 (broad)
C-H Stretch (Aromatic) ~3000-3100~3000-3100~3000-3100
C-O Stretch (Alcohol) ~1000-1050~1000-1050~1000-1050
Aromatic C=C Bending ~690-900~690-900~690-900

Table 5: Mass Spectrometry Data (Key Fragments, m/z)

Fragmentation[1,1'-Biphenyl]-2-ylmethanolThis compound[1,1'-Biphenyl]-4-ylmethanol
Molecular Ion [M]+ 184[1]184184
[M-H]+ 183183183
[M-OH]+ 167167167
[M-CH2OH]+ 153153153
Biphenyl Fragment 154154154

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize the [1,1'-Biphenyl]-ylmethanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

  • Weigh approximately 5-10 mg of the [1,1'-Biphenyl]-ylmethanol isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.[2]

  • Transfer the solution to a standard 5 mm NMR tube.[2]

  • Ensure the sample height in the tube is adequate for the instrument's detector (typically around 4-5 cm).[2]

1H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

13C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more (due to the low natural abundance of 13C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: Solvent peak (e.g., CDCl3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid [1,1'-Biphenyl]-ylmethanol isomer directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[3]

  • Compress the mixture in a die under high pressure to form a transparent pellet.[3]

Data Acquisition:

  • Spectral Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the [1,1'-Biphenyl]-ylmethanol isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizations

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the [1,1'-Biphenyl]-ylmethanol isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomer_2 [1,1'-Biphenyl]-2-ylmethanol NMR NMR Spectroscopy (1H, 13C) Isomer_2->NMR IR IR Spectroscopy Isomer_2->IR MS Mass Spectrometry (GC-MS) Isomer_2->MS Isomer_3 This compound Isomer_3->NMR Isomer_3->IR Isomer_3->MS Isomer_4 [1,1'-Biphenyl]-4-ylmethanol Isomer_4->NMR Isomer_4->IR Isomer_4->MS Data_Acquisition Data Acquisition & Processing NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Comparative_Analysis Comparative Analysis Spectral_Interpretation->Comparative_Analysis Report Final Report Comparative_Analysis->Report

Caption: Workflow for Spectroscopic Comparison.

References

The Evolving Landscape of Biphenyl Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct research on the biological efficacy of [1,1'-Biphenyl]-3-ylmethanol derivatives as specific enzyme inhibitors is limited in publicly available literature, the broader class of biphenyl derivatives has emerged as a promising scaffold in drug discovery. This guide provides a comparative analysis of the performance of various biphenyl-containing molecules against a range of enzymatic targets, supported by experimental data and detailed methodologies. The insights presented herein are intended for researchers, scientists, and drug development professionals to inform future research and development of potent and selective enzyme inhibitors based on the biphenyl core structure.

Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction Inhibitors

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumor cells often exploit this pathway to evade immune surveillance. Small molecule inhibitors of the PD-1/PD-L1 interaction represent a promising alternative to monoclonal antibody therapies.

Quantitative Data on Biphenyl-based PD-1/PD-L1 Inhibitors

A series of nonsymmetrically substituted 1,1'-biphenyl derivatives have shown potent inhibition of the PD-1/PD-L1 interaction.[1][2] These compounds effectively block the protein-protein interaction, leading to the activation of an immune response against tumor cells.

Compound IDStructureAssay TypeIC50 (nM)EC50 (nM)Reference
Compound 2 Nonsymmetric 1,1'-Biphenyl DerivativeHTRFSingle-digit nM range21.8[1][2]
BMS-202 Biphenyl DerivativeHTRF--[3]
Compound 14 Biphenyl derivative with hydroxamic acidIn vitro PD-1/PD-L1 interaction88.10-[3]
Compound 22 Biphenyl derivative with hydroxamic acidIn vitro PD-1/PD-L1 interaction12.47-[3]
Comparison with Alternative PD-1/PD-L1 Inhibitors
InhibitorTypeTargetKey Characteristics
Pembrolizumab (Keytruda®) Monoclonal AntibodyPD-1Approved for various cancers, administered intravenously.
Nivolumab (Opdivo®) Monoclonal AntibodyPD-1Approved for various cancers, administered intravenously.
Atezolizumab (Tecentriq®) Monoclonal AntibodyPD-L1Approved for various cancers, administered intravenously.
Durvalumab (Imfinzi®) Monoclonal AntibodyPD-L1Approved for various cancers, administered intravenously.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The inhibitory activity of the biphenyl derivatives on the PD-1/PD-L1 interaction was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][2]

Materials:

  • Recombinant human PD-1 protein

  • Recombinant human PD-L1 protein

  • HTRF donor and acceptor reagents

  • Test compounds (biphenyl derivatives)

  • Assay buffer

  • Microplates

Procedure:

  • A solution of the test compound at various concentrations is prepared.

  • Recombinant human PD-1 and PD-L1 proteins are mixed in the assay buffer.

  • The test compound solution is added to the protein mixture and incubated to allow for binding.

  • HTRF donor and acceptor reagents are added to the wells.

  • The plate is incubated to allow for the HTRF signal to develop.

  • The fluorescence is read at two different wavelengths (emission from the donor and acceptor).

  • The ratio of the two fluorescence signals is calculated, which is proportional to the amount of PD-1/PD-L1 interaction.

  • The IC50 values are determined by plotting the HTRF ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

PD1_PDL1_Pathway Tumor Cell Tumor Cell T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 expresses Biphenyl Derivative Biphenyl Derivative T-Cell Activation T-Cell Activation Biphenyl Derivative->T-Cell Activation promotes PD-L1 PD-L1 Biphenyl Derivative->PD-L1 blocks binding Immune Evasion Immune Evasion PD-1->Immune Evasion leads to PD-L1->PD-1 binds to

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of biphenyl derivatives.

Human Protein Tyrosine Phosphatase Beta (HPTPβ) Inhibitors

HPTPβ is a receptor-type protein tyrosine phosphatase that plays a role in cell growth, differentiation, and metabolism. Inhibition of HPTPβ is a potential therapeutic strategy for cancer and diabetes.

Quantitative Data on Biphenyl-based HPTPβ Inhibitors

A series of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives have been identified as novel HPTPβ inhibitors.[4][5]

Compound IDStructureHPTPβ Inhibition (%) at 10 µMSelectivity over PTP1B and SHP2Reference
C2 (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivativeFavorableGood[4][5]
C22 (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivativeFavorableGood[4][5]
G4 Triaryl-based sulfamic acid analogPotentGood (over PTP1B, SHP2, LAR, TC-PTP)[6]
G25 Triaryl-based sulfamic acid analogPotentGood (over PTP1B, SHP2, LAR, TC-PTP)[6]
Comparison with Alternative HPTPβ Inhibitors

Currently, there are no approved drugs that specifically target HPTPβ. Research is ongoing to identify potent and selective inhibitors.

Experimental Protocol: HPTPβ Inhibition Assay

The inhibitory activity of the biphenyl derivatives against HPTPβ was determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human HPTPβ enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Test compounds (biphenyl derivatives)

  • Assay buffer (e.g., Tris-HCl with DTT)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • The HPTPβ enzyme is pre-incubated with the test compounds in the assay buffer for a specific period.

  • The enzymatic reaction is initiated by adding the pNPP substrate.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The reaction is stopped by adding a strong base (e.g., NaOH).

  • The absorbance of the product, p-nitrophenol, is measured at 405 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

HTPTB_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Dilution Compound Dilution Enzyme Solution Enzyme Solution Pre-incubation Pre-incubation Enzyme Solution->Pre-incubation Add Substrate (pNPP) Add Substrate (pNPP) Pre-incubation->Add Substrate (pNPP) Incubation Incubation Add Substrate (pNPP)->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Measure Absorbance (405 nm) Measure Absorbance (405 nm) Stop Reaction->Measure Absorbance (405 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (405 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Experimental workflow for the HPTPβ inhibition assay.

Succinate Dehydrogenase (SDH) Inhibitors

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, plays a crucial role in cellular respiration. SDH inhibitors are widely used as fungicides in agriculture and are being explored for their potential in cancer therapy.

Quantitative Data on Biphenyl-based SDH Inhibitors

Novel flexible β-ketonitrile derivatives bearing a biphenyl moiety have been identified as potent SDH inhibitors.[7][8]

Compound IDStructureTarget OrganismEC50 (µg/mL)IC50 (µM)Reference
A37 Pyrazole-β-ketonitrile with biphenyl moietyRhizoctonia solani0.01440.0263 (porcine SDH)[7]
A14 Pyrazole-β-ketonitrile with biphenyl moietyRhizoctonia solani0.07740.183 (porcine SDH)[8]
Comparison with Alternative SDH Inhibitors
InhibitorTypeApplication
Fluxapyroxad Commercial FungicideAgriculture
Boscalid Commercial FungicideAgriculture
Malonate Competitive InhibitorResearch
3-Nitropropionic acid Irreversible InhibitorResearch
Experimental Protocol: SDH Inhibition Assay

The inhibitory activity against SDH is typically measured by monitoring the reduction of a specific substrate.

Materials:

  • Mitochondrial fraction containing SDH (e.g., from porcine heart)

  • Succinate (substrate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Phenazine methosulfate (PMS)

  • Test compounds (biphenyl derivatives)

  • Assay buffer

  • Spectrophotometer

Procedure:

  • The mitochondrial fraction is incubated with the test compounds at various concentrations.

  • The reaction is initiated by adding succinate.

  • The reduction of DCPIP, mediated by PMS, is monitored by the decrease in absorbance at 600 nm.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

SDH_Pathway Succinate Succinate Fumarate Fumarate SDH SDH SDH->Fumarate ETC Electron Transport Chain SDH->ETC donates electrons to ATP Production ATP Production ETC->ATP Production Biphenyl Derivative Biphenyl Derivative Biphenyl Derivative->SDH inhibits

Caption: Role of Succinate Dehydrogenase (SDH) in the mitochondrial electron transport chain and its inhibition by biphenyl derivatives.

FtsZ Inhibitors

Filamenting temperature-sensitive mutant Z (FtsZ) is a key protein in bacterial cell division, forming the Z-ring at the division site. Inhibitors of FtsZ are being investigated as a novel class of antibiotics, particularly against drug-resistant bacteria.

Quantitative Data on Biphenyl-based FtsZ Inhibitors

A series of novel biphenyl-benzamides have been designed and synthesized as potent FtsZ inhibitors with excellent antibacterial activity.[9]

Compound IDStructureTarget BacteriaMIC Range (µg/mL)Cytotoxicity (CC50)Reference
Compound 30 Biphenyl-benzamide derivativeBacillus subtilis strains0.008 - 0.063> 20 µg/mL[9]
Comparison with Alternative FtsZ Inhibitors
InhibitorTypeMechanism
PC190723 Synthetic small moleculeAllosteric inhibitor
Berberine Natural productBinds to FtsZ
Sanguinarine Natural productInhibits FtsZ assembly
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the biphenyl-benzamides was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Bacillus subtilis)

  • Mueller-Hinton broth (MHB)

  • Test compounds (biphenyl-benzamides)

  • 96-well microplates

  • Incubator

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in MHB in the wells of a 96-well plate.

  • A standardized inoculum of the bacterial strain is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

FtsZ_Inhibition FtsZ monomers FtsZ monomers Z-ring formation Z-ring formation Bacterial Cell Division Bacterial Cell Division Z-ring formation->Bacterial Cell Division initiates Cell Death Cell Death Bacterial Cell Division->Cell Death leads to (when inhibited) Biphenyl-benzamide Biphenyl-benzamide Biphenyl-benzamide->Z-ring formation inhibits

Caption: Inhibition of bacterial cell division by targeting FtsZ with biphenyl-benzamide derivatives.

α-Glucosidase and α-Amylase Inhibitors

α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. Inhibitors of these enzymes can delay glucose absorption and are used in the management of type 2 diabetes.

Quantitative Data on Plant Extracts with Potential Biphenyl Structures
Plant ExtractTarget EnzymeIC50 (µg/mL)Reference
Micromeria radiatumα-amylase61.1[10]
Micromeria radiatumα-glucosidase68.8[10]
Comparison with Alternative α-Glucosidase and α-Amylase Inhibitors
InhibitorTypeTarget Enzyme(s)
Acarbose Pharmaceutical Drugα-glucosidase and α-amylase
Miglitol Pharmaceutical Drugα-glucosidase
Voglibose Pharmaceutical Drugα-glucosidase
Experimental Protocol: α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity is commonly determined using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds/extracts

  • Phosphate buffer

  • Sodium carbonate

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • The test substance is mixed with the α-glucosidase solution in a phosphate buffer and incubated.

  • The reaction is started by adding the pNPG substrate.

  • The mixture is incubated for a specific time.

  • The reaction is terminated by adding sodium carbonate.

  • The absorbance of the released p-nitrophenol is measured at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Carbohydrate_Digestion Complex Carbohydrates Complex Carbohydrates Oligosaccharides Oligosaccharides alpha-Glucosidase alpha-Glucosidase Oligosaccharides->alpha-Glucosidase digested by Glucose Glucose Bloodstream Absorption Bloodstream Absorption Glucose->Bloodstream Absorption alpha-Amylase alpha-Amylase alpha-Amylase->Oligosaccharides alpha-Glucosidase->Glucose Inhibitor Inhibitor Inhibitor->alpha-Amylase inhibits Inhibitor->alpha-Glucosidase inhibits

Caption: The role of α-amylase and α-glucosidase in carbohydrate digestion and their inhibition.

References

Benchmarking different synthetic routes to [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of [1,1'-Biphenyl]-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a key structural motif in various pharmacologically active compounds and functional materials, can be approached through several synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes: Suzuki coupling of an aryl halide with a pre-installed hydroxymethyl group, a two-step sequence of Suzuki coupling followed by reduction, and the Grignard reaction. The performance of each route is evaluated based on reaction yield, conditions, and starting materials, with detailed experimental protocols provided for reproducibility.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the three benchmarked synthetic routes to this compound and its close structural analogs.

Route Reaction Starting Materials Key Reagents/Catalyst Solvent Temp. Time Yield (%)
1 Suzuki Coupling3-Bromobenzyl alcohol, Phenylboronic acidPd(dppf)Cl₂·CH₂Cl₂, NaHCO₃Toluene/Ethanol80 °C3 h~98[1]
2 1. Suzuki Coupling 2. Reduction1. 3-Bromobenzoic acid, Phenylboronic acid 2. [1,1'-Biphenyl]-3-carboxylic acid1. [PdCl₂(NH₂CH₂COOH)₂], K₂CO₃ 2. NaBH₄1. Water 2. THF/Methanol1. RT 2. Reflux1. 1.5 h 2. 4 h1. 97[2] 2. ~81 (average)[3] Overall: ~79
3 Grignard Reaction3-Chloro-2-methyl-1,1'-biphenylMg, Polyoxymethylene diacetateNot SpecifiedReflux7 h~71[4]

Experimental Protocols

Route 1: Suzuki Coupling of 3-Bromobenzyl alcohol with Phenylboronic acid

This one-step approach directly forms the biphenyl backbone while preserving the hydroxymethyl functional group. The following protocol is adapted from the synthesis of a closely related analog, (2-methyl[1,1'-biphenyl]-3-yl)methanol.[1]

Materials:

  • (3-Bromo-2-methylphenyl)methanol

  • Phenylboronic acid

  • Pd(dppf)Cl₂·CH₂Cl₂ (dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane adduct)

  • 2M Sodium bicarbonate solution

  • Ethanol

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated NaCl solution

  • Anhydrous Na₂SO₄

Procedure:

  • In a reaction flask under an argon atmosphere, combine (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 μmol).

  • Add ethanol (3.3 mL) and toluene (10 mL) to the flask.

  • To this mixture, add 2M sodium bicarbonate solution (10 mL).

  • Heat the reaction mixture to 80 °C and stir for 3 hours.

  • After cooling, dilute the mixture with ethyl acetate (100 mL).

  • Wash the organic layer with a saturated NaCl solution (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate 12:1) to yield the product.

Route 2: Suzuki Coupling Followed by Reduction

This two-step route first establishes the biphenyl-3-carboxylic acid intermediate, which is subsequently reduced to the target alcohol.

Step 1: Suzuki Coupling of 3-Bromobenzoic acid with Phenylboronic acid [2]

Materials:

  • 3-Bromobenzoic acid

  • Phenylboronic acid

  • [PdCl₂(NH₂CH₂COOH)₂] catalyst

  • Potassium carbonate (K₂CO₃)

  • Distilled water

Procedure:

  • To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.

  • Upon completion, a precipitate of [1,1'-biphenyl]-3-carboxylic acid will form.

  • Filter the precipitate and wash it thoroughly with distilled water.

Step 2: Reduction of [1,1'-Biphenyl]-3-carboxylic acid (Adapted from a general procedure for aromatic methyl esters)[3]

Materials:

  • [1,1'-Biphenyl]-3-carboxylic acid (first converted to its methyl ester)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Methanol

  • 2N HCl

  • Ethyl acetate

Procedure:

  • The [1,1'-biphenyl]-3-carboxylic acid is first converted to its methyl ester using standard esterification procedures (e.g., reaction with methanol in the presence of an acid catalyst).

  • Dissolve the resulting methyl [1,1'-biphenyl]-3-carboxylate (1.0 equiv) in a mixture of THF.

  • Add sodium borohydride (4.0 equiv) to the solution.

  • Stir the suspension at 65 °C for 15 minutes.

  • Add methanol (4 volumes relative to THF) dropwise and reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, quench the reaction with 2N HCl.

  • Separate the organic layer and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over MgSO₄, and concentrate to obtain the product.

Route 3: Grignard Reaction

This route involves the formation of a Grignard reagent from a biphenyl halide, followed by reaction with a formaldehyde equivalent. The following protocol is for a similar biphenylmethanol.[4]

Materials:

  • 3-Chloro-2-methyl-1,1'-biphenyl

  • Magnesium turnings

  • Polyoxymethylene diacetate (as a formaldehyde equivalent)

  • n-Octane

  • Toluene

  • Concentrated hydrochloric acid

Procedure:

  • Prepare the Grignard reagent by reacting 3-chloro-2-methyl-1,1'-biphenyl with magnesium turnings in a suitable ether solvent under a nitrogen atmosphere.

  • Heat the resulting (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride solution to reflux.

  • Over a period of three hours, add polyoxymethylene diacetate (0.55 mole based on formaldehyde) with stirring.

  • Continue refluxing for an additional four hours.

  • After cooling, pour the reaction mixture into a mixture of ice, concentrated hydrochloric acid, and a 95:5 n-octane/toluene solution.

  • Separate the organic phase and distill off the organic solvents.

  • Cool the remaining solution to approximately 5 °C with stirring to induce crystallization.

  • Filter the product, wash with cold n-octane, and dry under vacuum.

Visualizations

The following diagrams illustrate the logical workflow of the three synthetic routes.

Synthetic_Routes cluster_route1 Route 1: Direct Suzuki Coupling cluster_route2 Route 2: Suzuki Coupling and Reduction cluster_route3 Route 3: Grignard Reaction start1 3-Bromobenzyl alcohol + Phenylboronic acid prod1 This compound start1->prod1 Pd(dppf)Cl₂·CH₂Cl₂ NaHCO₃, 80°C, 3h Yield: ~98% start2 3-Bromobenzoic acid + Phenylboronic acid inter2 [1,1'-Biphenyl]-3-carboxylic acid start2->inter2 [PdCl₂(NH₂CH₂COOH)₂] K₂CO₃, RT, 1.5h Yield: 97% prod2 This compound inter2->prod2 1. Esterification 2. NaBH₄, Reflux, 4h Yield: ~81% start3 3-Chloro-2-methyl-1,1'-biphenyl inter3 Biphenyl Grignard Reagent start3->inter3 Mg prod3 (2-methyl[1,1'-biphenyl]-3-yl)methanol inter3->prod3 Polyoxymethylene diacetate Reflux, 7h Yield: ~71%

Caption: Workflow of three synthetic routes to this compound.

Reaction_Comparison cluster_metrics cluster_routes cluster_data title Benchmarking Synthetic Routes yield Yield yield1 ~98% yield2 ~79% yield3 ~71% steps Number of Steps steps1 1 steps2 2 steps3 2 conditions Reaction Conditions cond1 Mild cond2 Mild to Moderate cond3 Requires Anhydrous route1 Route 1 (Direct Suzuki) route1->yield1 route1->steps1 route1->cond1 route2 Route 2 (Suzuki + Reduction) route2->yield2 route2->steps2 route2->cond2 route3 Route 3 (Grignard) route3->yield3 route3->steps3 route3->cond3

Caption: Comparison of key performance metrics for the synthetic routes.

References

A Comparative Guide to the Conformational Analysis of [1,1'-Biphenyl]-3-ylmethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conformational analysis of [1,1'-Biphenyl]-3-ylmethanol and its derivatives. Understanding the three-dimensional structure and rotational dynamics of these biphenyl systems is crucial for predicting their physicochemical properties, biological activity, and potential applications in drug design and materials science. This document summarizes key experimental and computational data, outlines detailed experimental protocols, and presents visualizations of key concepts and workflows.

Introduction to Biphenyl Conformation

The conformation of biphenyl and its derivatives is primarily dictated by the rotation around the central C-C single bond connecting the two phenyl rings. This rotation is governed by a delicate balance between two opposing forces:

  • Steric Hindrance: Repulsion between the ortho-substituents on the two phenyl rings favors a twisted or non-planar conformation. In unsubstituted biphenyl, the repulsion between the ortho-hydrogen atoms leads to a dihedral angle of approximately 45° in the gas phase.[1][2]

  • Electronic Effects (π-conjugation): Overlap of the π-orbitals of the two phenyl rings is maximized in a planar conformation, which provides resonance stabilization.[2]

The final conformation is a compromise between these steric and electronic effects. Substituents on the phenyl rings, particularly at the ortho positions, can significantly alter this balance and, consequently, the preferred dihedral angle and the energy barrier to rotation.[1][3]

Conformational Analysis of this compound

While specific experimental data for the conformational analysis of this compound is not extensively available in dedicated studies, its conformational preferences can be inferred from the well-established principles of substituted biphenyls. The hydroxymethyl group at the meta-position is not expected to introduce significant steric hindrance compared to ortho-substituents. Therefore, the dihedral angle of this compound is likely to be similar to that of unsubstituted biphenyl, around 45°.[1][2]

Derivatives of this compound, especially those with bulky substituents at the ortho-positions (2, 2', 6, 6'), would exhibit a significantly larger dihedral angle and a higher rotational energy barrier.[1][3]

Comparative Data

To illustrate the impact of substitution on the conformational properties of biphenyls, the following table summarizes computational data for biphenyl and representative derivatives.

CompoundMethodDihedral Angle (°)Rotational Barrier (kcal/mol)Reference
BiphenylDFT (wB97XD/6-31G(d,p))~45~1.5 - 2.0[2]
2-MethylbiphenylDynamic NMR-up to 15.4[3]
2,2'-DimethylbiphenylDynamic NMR-~19[1]
Biphenyls with heavy heteroatom ortho-substituentsVT NMR / DFT--[4]
4-Acyloxy-4'-N-n-butylcarbamyloxy-biphenylsDFT45-[5]

Experimental Protocols

The conformational analysis of biphenyl derivatives is typically carried out using a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.[6][7]

Protocol for Conformational Analysis using Dynamic NMR (DNMR):

  • Sample Preparation: Dissolve a known concentration of the biphenyl derivative in a suitable deuterated solvent. The choice of solvent can influence the conformational equilibrium.

  • Initial 1D ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the resonances of the aromatic and substituent protons.

  • Variable Temperature (VT) NMR:

    • Gradually decrease the temperature of the sample in the NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at different temperatures.

    • As the temperature is lowered, the rate of rotation around the biphenyl C-C bond will decrease. If the rotational barrier is high enough, the signals for the non-equivalent protons in the twisted conformers will broaden, then decoalesce into separate signals for each conformer.

  • Data Analysis:

    • Determine the coalescence temperature (Tc), the temperature at which the separate signals merge into a single broad peak.

    • Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier from the coalescence temperature and the chemical shift difference between the exchanging signals.

  • 2D NMR Experiments (NOESY/ROESY): At low temperatures where the conformers are distinct, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments can provide through-space correlations between protons, offering further insights into the spatial arrangement of the molecule.[7]

X-ray Crystallography

X-ray crystallography provides precise information about the conformation of a molecule in the solid state.[8][9][10][11]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of the biphenyl derivative of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[8]

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.[11]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The phases of the diffracted waves are determined (the "phase problem").

    • An initial electron density map is calculated, from which the positions of the atoms are determined.

    • The atomic positions and other parameters are refined to obtain the best fit with the experimental diffraction data.

  • Data Analysis: The final refined crystal structure provides precise bond lengths, bond angles, and the dihedral angle of the biphenyl core in the solid state.

Visualizations

Factors Influencing Biphenyl Conformation

G Factors Influencing Biphenyl Conformation Biphenyl_Conformation Biphenyl Conformation (Dihedral Angle) Steric_Hindrance Steric Hindrance (Ortho-substituents) Steric_Hindrance->Biphenyl_Conformation Increases dihedral angle Twisted_Conformation Favors Twisted (Non-planar) Conformation Steric_Hindrance->Twisted_Conformation Electronic_Effects Electronic Effects (π-Conjugation) Electronic_Effects->Biphenyl_Conformation Decreases dihedral angle Planar_Conformation Favors Planar Conformation Electronic_Effects->Planar_Conformation

Caption: Key factors determining the conformation of biphenyl derivatives.

Workflow for Computational Conformational Analysis

G Workflow for Computational Conformational Analysis Start Define Molecule (this compound) Method_Selection Select Computational Method (e.g., DFT with wB97XD) Start->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization PES_Scan Potential Energy Surface (PES) Scan (Rotate Dihedral Angle) Geometry_Optimization->PES_Scan Identify_Minima Identify Energy Minima (Stable Conformers) PES_Scan->Identify_Minima Identify_TS Identify Transition States (Rotational Barriers) PES_Scan->Identify_TS Data_Analysis Analyze Data (Dihedral Angles, Energy Barriers) Identify_Minima->Data_Analysis Identify_TS->Data_Analysis End Conformational Profile Data_Analysis->End

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, field-proven guidance for the safe and compliant disposal of [1,1'-Biphenyl]-3-ylmethanol. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in the laboratory. Our commitment is to provide value beyond the product, establishing a foundation of trust through scientific integrity and operational excellence.

Hazard Assessment: Understanding the "Why" Before the "How"

Effective disposal begins with a thorough understanding of the material's hazard profile. While some safety data sheets (SDS) for related biphenyl methanol compounds may not list specific classifications, the toxicological properties are often not fully investigated[1]. However, the core biphenyl structure and data for similar compounds demand a cautious and responsible approach.

This compound should be handled as a hazardous substance due to the following considerations:

  • Potential for Irritation: Similar biphenyl compounds are known to cause skin, eye, and respiratory irritation[2].

  • Aquatic Toxicity: The SDS for 3-Biphenylmethanol clearly indicates it is very toxic to aquatic life with long-lasting effects[3]. This is a critical factor, as improper disposal via sink drains can lead to significant environmental contamination[1][4].

  • Regulatory Precedent: The broader class of biphenyls, particularly polychlorinated biphenyls (PCBs), are strictly regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) due to their persistence and toxicity[5][6]. While this compound is not a PCB, its biphenyl backbone warrants management as a regulated chemical waste to ensure environmental protection.

Based on this assessment, all waste streams containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.

Property Details
Chemical Name This compound
Synonyms 3-Biphenylmethanol, 3-(Hydroxymethyl)biphenyl
Molecular Formula C₁₃H₁₂O
Physical Form Solid
Known Hazards Causes skin irritation, serious eye irritation, may cause respiratory irritation, very toxic to aquatic life with long-lasting effects[3].

The Core Principle: On-Site Waste Management in a Satellite Accumulation Area (SAA)

The foundation of compliant chemical disposal is proper management at the point of generation. The EPA and laboratory safety guidelines mandate the use of a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste. This is not merely a designated space but a control system designed to prevent accidental release and ensure safety.

An SAA is a designated area within the laboratory, such as a section of a workbench or a chemical fume hood, where hazardous waste is collected until it is ready for pickup by trained disposal personnel[7].

The Causality Behind the SAA: Storing hazardous waste in a designated and controlled SAA is critical for several reasons. It minimizes the risk of incompatible chemicals being stored together, prevents spills from contaminating workspaces or drains, and ensures that all waste is properly labeled and tracked from generation to disposal, which is a key requirement of the Resource Conservation and Recovery Act (RCRA)[4].

Step-by-Step Disposal Workflow for this compound

The following workflow provides a systematic approach to managing this compound waste, from generation to final hand-off for disposal.

Step 3.1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Solid Waste: Collect pure this compound, contaminated weigh boats, or absorbent materials used for minor spills in a dedicated container for solid organic waste.

  • Liquid Waste (Solutions): If dissolved in a solvent, this waste must be segregated based on the solvent type. For example, a solution in methanol or hexane would go into a non-halogenated organic solvent waste container. Do not mix with halogenated solvents (like dichloromethane or chloroform) or aqueous waste streams, as this complicates and increases the cost of disposal[8].

Step 3.2: Containerization and Labeling

The container is your primary line of defense against a chemical release.

  • Select a Compatible Container: Use a clean, dry, and chemically resistant container with a secure, screw-top lid. Polyethylene or glass containers are typically appropriate. Ensure the container is in good condition, free of cracks or deterioration[4][7].

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" [7][9].

    • The full chemical name(s) of all components. Write "this compound" and the name of any solvents. Do not use chemical structures or abbreviations[9].

    • The approximate percentages of each component.

    • The associated hazard(s) (e.g., "Flammable," "Irritant," "Ecotoxic")[7].

    • The accumulation start date (the date the first waste was added).

Step 3.3: Temporary Storage in the SAA
  • Location: Store the labeled waste container within your designated SAA, at or near the point of generation[7].

  • Closure: The container must be kept closed at all times , except when you are actively adding waste. This is a common and critical compliance failure. A funnel left in the opening is not considered closed[8][9].

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks[8][9].

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once a container is full, it must be removed within three days[7].

Step 3.4: Final Disposal via Professional Services

Laboratory personnel do not perform the final disposal. Your responsibility is to prepare the waste for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor[8][10].

  • Request Pickup: Once your waste container is nearly full (about 80-90% capacity to allow for expansion and prevent spills), submit a chemical waste collection request through your institution's designated system[8].

  • Incineration: The recommended disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility[1]. This process uses an afterburner and scrubber system to ensure the complete and environmentally safe destruction of the chemical[1][11].

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Generated Waste: This compound B Identify Waste Form A->B C1 Solid Waste (Pure compound, contaminated solids) B->C1 Solid C2 Liquid Waste (Solutions) B->C2 Liquid D1 Select & Label Container: 'Solid Organic Waste' C1->D1 D2 Select & Label Container: 'Non-Halogenated Liquid Waste' C2->D2 E Store in SAA (Closed, Secondary Containment) D1->E D2->E F Container Full? E->F G Continue Use F->G No H Request EH&S Pickup for Professional Incineration F->H Yes G->E

Caption: Decision workflow for managing this compound waste.

Protocol for Decontaminating Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated. The standard procedure is a triple rinse[9].

Objective: To remove residual this compound to a de minimis level, allowing the container to be disposed of as non-hazardous waste.

Materials:

  • Empty this compound container

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Rinsing solvent (e.g., acetone or ethanol, as the compound is not water-soluble)

  • Hazardous waste container for the solvent rinsate

  • Drying rack or area within a fume hood

Procedure:

  • First Rinse: Add a small amount of a suitable solvent (like acetone) to the empty container. The volume should be sufficient to wet the entire inner surface (approx. 10% of the container's volume).

  • Secure and Agitate: Close the container securely and swirl or shake it to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into your designated non-halogenated liquid hazardous waste container. This rinsate is now considered hazardous waste and must not be poured down the drain[12].

  • Repeat: Perform the rinse (steps 1-3) two more times for a total of three rinses.

  • Dry Container: Allow the empty, uncapped container to air dry completely in a well-ventilated area, such as a fume hood, to ensure all solvent vapors have dissipated.

  • Deface Label: Completely remove or obliterate the original chemical label on the container. You can use a marker to cross it out or apply a sticker over it[8].

  • Final Disposal: Once the container is dry and the label is defaced, it can be disposed of in the appropriate receptacle for regular laboratory glass or plastic trash[12].

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and act as a responsible steward of the environment.

References

Essential Safety and Operational Guide for Handling [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of [1,1'-Biphenyl]-3-ylmethanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound. The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, or eye contact.[1][2]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[3]To protect against splashes and airborne particles.
Skin Protection
   GlovesCompatible chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[3][4] Gloves should be inspected before use and changed regularly.[5]To prevent skin contact with the chemical.
   Lab CoatA fully-buttoned lab coat or chemical-resistant apron.[4][6]To protect clothing and skin from spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn when ventilation is inadequate or when dusts are generated.[3]To prevent inhalation of harmful dust, fumes, or vapors.[2]

Operational Plan for Safe Handling and Disposal

This section outlines the standard operating procedures for the safe handling, storage, and disposal of this compound.

Pre-Handling Preparations
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.[1]

  • Information Review : Review the Safety Data Sheet (SDS) for this compound and related biphenyl compounds.[6]

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[3]

  • Ventilation : All handling of this compound should be conducted in a properly functioning, certified laboratory chemical fume hood to minimize inhalation exposure.[4][6]

Handling Procedures
  • Personal Protective Equipment : Don the appropriate PPE as specified in the table above before handling the chemical.[1]

  • Avoiding Contamination : Avoid contact with skin, eyes, and clothing.[3][7] Do not breathe dust, fumes, or vapors.[7][8]

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][8] Do not eat, drink, or smoke in the laboratory.[8]

  • Spill Response : In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so. Absorb the spill with an inert, dry material and place it in a suitable, closed container for disposal.[4][9]

Storage
  • Container : Store this compound in a tightly closed, suitable container.[4][10]

  • Location : Keep the container in a cool, dry, and well-ventilated area.[3][7][10]

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents.[4][9][10]

Disposal
  • Waste Collection : Collect waste material in a clearly labeled, closed, and suitable container.[3][4]

  • Disposal Method : Dispose of the waste by dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] All disposal activities must comply with local, regional, and national environmental regulations.[3][10]

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, incorporating key safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review SDS risk_assessment->sds_review ppe_check Verify PPE Availability sds_review->ppe_check equipment_check Check Emergency Equipment (Fume Hood, Eyewash, Shower) ppe_check->equipment_check don_ppe Don Appropriate PPE equipment_check->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical spill_check Spill Occurred? handle_chemical->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes continue_work Continue Experiment spill_check->continue_work No spill_response->handle_chemical decontaminate Decontaminate Work Area continue_work->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe waste_disposal Dispose of Waste in Designated Container remove_ppe->waste_disposal hand_wash Wash Hands Thoroughly waste_disposal->hand_wash end End hand_wash->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1,1'-Biphenyl]-3-ylmethanol
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-3-ylmethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.